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  • Product: 2-Aminocyclopentanol hydrochloride
  • CAS: 98137-42-9

Core Science & Biosynthesis

Foundational

The Chemical Architecture of 2-Aminocyclopentanol Hydrochloride: Stereochemistry, Asymmetric Synthesis, and Therapeutic Applications

Executive Summary 2-Aminocyclopentanol hydrochloride is a highly versatile, chiral cyclic amino alcohol that serves as a foundational building block in modern organic synthesis and drug discovery [4]. Characterized by it...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Aminocyclopentanol hydrochloride is a highly versatile, chiral cyclic amino alcohol that serves as a foundational building block in modern organic synthesis and drug discovery [4]. Characterized by its rigid cyclopentane ring and adjacent hydroxyl and amino functional groups, this molecule is essential for synthesizing complex pharmacophores, including carbocyclic nucleoside analogues, anticholinesterase agents, and targeted oncology therapeutics. This technical guide explores the stereochemical landscape of 2-aminocyclopentanol hydrochloride, details field-proven asymmetric synthesis protocols, and elucidates the causality behind its specific applications in drug development.

Structural Biology and Stereochemical Landscape

The molecular architecture of 2-aminocyclopentanol (Empirical Formula: C5​H11​NO⋅HCl ) contains two adjacent chiral centers at the C1 and C2 positions of the cyclopentane ring. This configuration gives rise to four distinct stereoisomers: a pair of enantiomers for the trans diastereomer—(1R,2R) and (1S,2S)—and a pair for the cis diastereomer—(1R,2S) and (1S,2R) [4].

The Causality of Stereochemistry in Biological Systems

In pharmaceutical development, stereochemistry is not merely a structural feature; it is the primary driver of target engagement. The spatial orientation of the hydroxyl and amino groups dictates hydrogen bonding geometry and steric compatibility within enzyme active sites.

  • Cholinesterase Inhibition: The cis-form of 2-aminocyclopentanol hydrochloride demonstrates a twofold higher inhibitory potential against cholinesterase compared to its trans-counterpart [1]. The syn-periplanar arrangement of the functional groups in the cis-isomer allows for optimal bidentate interactions with the enzyme's catalytic triad.

  • Protein-Protein Interaction (PPI) Inhibitors: Conversely, the trans-isomers are heavily utilized in the synthesis of highly potent, irreversible inhibitors targeting the Menin-MLL interaction in leukemia (e.g., M-525) [2]. The anti-periplanar geometry of the trans-isomer provides the exact vector required to project the pharmacophore deep into the menin binding pocket while maintaining the structural rigidity necessary to prevent entropic penalties upon binding.

Stereoisomers Root 2-Aminocyclopentanol Trans trans-Isomers (Diastereomers) Root->Trans Cis cis-Isomers (Diastereomers) Root->Cis RR (1R, 2R)-Enantiomer CAS: 68327-11-7 Trans->RR Enantiomeric Pair SS (1S, 2S)-Enantiomer Trans->SS RS (1R, 2S)-Enantiomer CAS: 137254-03-6 Cis->RS Enantiomeric Pair SR (1S, 2R)-Enantiomer CAS: 225791-13-9 Cis->SR

Figure 1: Stereochemical classification of 2-aminocyclopentanol isomers.

Physicochemical Properties & Isomeric Identification

To ensure reproducibility in synthetic workflows, precise identification of the stereoisomer is mandatory. The hydrochloride salt form is overwhelmingly preferred in laboratory settings because the free base is prone to oxidation and can exist as a volatile or oily liquid. The HCl salt is a stable, crystalline solid that facilitates accurate stoichiometric weighing and enhances aqueous solubility for biological assays.

Table 1: Physicochemical Identification of 2-Aminocyclopentanol Stereoisomers [4]

Compound NameStereochemistryCAS NumberMolecular Weight
2-AminocyclopentanolUnspecified89381-13-5101.15 g/mol (Free Base)
trans-2-Aminocyclopentanol HClRacemic trans31775-67-4137.61 g/mol
(1R,2R)-trans-2-Aminocyclopentanol HClEnantiopure trans68327-11-7137.61 g/mol
cis-2-Aminocyclopentanol HClRacemic cis31889-37-9137.61 g/mol
(1R,2S)-cis-2-Aminocyclopentanol HClEnantiopure cis137254-03-6137.61 g/mol
(1S,2R)-cis-2-Aminocyclopentanol HClEnantiopure cis225791-13-9137.61 g/mol

Asymmetric Synthesis Protocols: The Carbamate Addition Method

The Causality of Synthetic Design

Historically, the synthesis of trans-1,2-amino alcohols relied heavily on the use of hydrazoic acid as an ammonia equivalent to open epoxide rings. However, hydrazoic acid is highly toxic, volatile, and explosive, making multigram scale-up hazardous and industrially unviable [3].

To circumvent these safety limitations, modern protocols utilize an enantioselective carbamate addition strategy. By employing an oligomeric (salen)Co(III)–OTf complex as a catalyst and aryl carbamates as nucleophiles, researchers can achieve high yields and exceptional enantiomeric excess (>99% ee) without relying on explosive intermediates [3]. The (salen)Co catalyst creates a highly constrained chiral pocket that forces the carbamate to attack the epoxide from a specific trajectory, ensuring strict stereocontrol.

Step-by-Step Methodology: Multigram Synthesis of (1R,2R)-trans-2-Aminocyclopentanol HCl

Phase 1: Catalytic Asymmetric Ring Opening

  • Preparation: In a flame-dried flask under an inert argon atmosphere, dissolve cyclopentene oxide (commercially available) and phenyl carbamate in a high-concentration solvent system (e.g., tert-butyl methyl ether).

  • Catalyst Loading: Introduce 0.5 to 1.0 mol % of the oligomeric (salen)Co(III)–OTf catalyst [3]. Rationale: The extremely low catalyst loading is sufficient due to the high turnover number of the oligomeric complex, making the process highly cost-effective for large-scale production.

  • Reaction: Stir the mixture at room temperature until complete consumption of the epoxide is observed via Thin-Layer Chromatography (TLC). This yields the highly enantioenriched protected trans-1,2-amino alcohol.

Phase 2: Deprotection and Salt Formation 4. Cleavage: Subject the crude reaction mixture to basic deprotection conditions (e.g., refluxing in a methanolic sodium hydroxide solution) to cleave the phenyl carbamate protecting group. 5. Extraction: Extract the resulting free amine into an organic phase (such as dichloromethane) and wash with brine to remove water-soluble impurities. 6. Precipitation: Cool the organic phase to 0 °C and add a stoichiometric excess of anhydrous ethereal hydrogen chloride (HCl in diethyl ether). Rationale: The rapid protonation of the amine forces the highly crystalline hydrochloride salt to precipitate out of the organic solution. 7. Recrystallization: Isolate the precipitate via vacuum filtration and recrystallize from an ethanol/ether mixture to yield (1R,2R)-trans-2-aminocyclopentanol hydrochloride in >99% ee [3].

Synthesis Start Cyclopentene Oxide + Phenyl Carbamate Catalysis Asymmetric Ring Opening (salen)Co-OTf Catalyst Start->Catalysis Intermediate Protected trans-1,2- Amino Alcohol Catalysis->Intermediate Enantioselective Addition Deprotect Basic Deprotection & HCl Treatment Intermediate->Deprotect Cleavage Product (1R,2R)-trans-2- Aminocyclopentanol HCl >99% ee Deprotect->Product Recrystallization

Figure 2: Enantioselective synthesis workflow of trans-2-aminocyclopentanol HCl.

Applications in Advanced Therapeutics

The utility of 2-aminocyclopentanol hydrochloride extends far beyond basic organic chemistry; it is a critical moiety in the design of targeted therapeutics.

Irreversible Inhibitors of Menin-MLL (Oncology)

In mixed-lineage leukemia (MLL), the interaction between the menin protein and MLL fusion proteins drives oncogenesis. Disrupting this protein-protein interaction (PPI) is a major therapeutic goal. In the design of first-in-class irreversible menin inhibitors like M-525, 2-aminocyclopentanol hydrochloride is used as a primary starting material [2].

Causality in Drug Design: The synthesis begins by reacting 2-aminocyclopentanol hydrochloride with Boc-anhydride ( Boc2​O ) in the presence of triethylamine ( Et3​N ) to selectively protect the amine[2]. The adjacent hydroxyl group is then functionalized to build the core scaffold of the inhibitor. The rigid cyclopentyl ring ensures that the resulting warhead is presented at the exact optimal angle to form a covalent bond with a specific cysteine residue within the menin binding pocket, leading to irreversible target suppression and high antileukemic efficacy.

References

  • Sigma-Aldrich (MilliporeSigma). "trans-2-Aminocyclopentanol hydrochloride 97%". Sigma-Aldrich Product Catalog.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGU1JaHwxh763qVShk-oST28wWTryGMkna_bRtuN8SBNtk3EVcpmMz3UBYNRV5ePwC2qF44UndQwtoUycHgomUfc1AYxphBaQDvfU-sCNbXj-3kdNG6naAG8DqU0VhYB_nqTrTne5G5k6lNkWdhyhxyHbZU]
  • ResearchGate. "Design of the First-in-Class, Highly Potent Irreversible Inhibitor Targeting the Menin-MLL Protein-Protein Interaction".[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE6RQF26SurT9u6gbdys_7POVZrOM4xK6pNlvadNdJL63Oyip0yz3SQt0HM5taVDVA-ulGQ8bkz_oC4LOd2rDYE7nkBOHIu_1HmYxAVSkIEuGXIvg8KhQKYz9DhOLuryXt61guNCk1KYbbFxnzT3gTqoHrkU69lt8DRhxwaHteGPOLpzGNNmJTcIxTQcRhDdXDCk7D48vvHyMpQf91KdCBLSgyVY5dNhzmg7iEUbwsoEZXKGBILGhAy7khtPEUQJst-bHquk1zFsQI4FTQQj47Xzjzg00RZDuDHSTmi_MxSrG_gnQ==]
  • National Institutes of Health (NIH). "A Practical Method for the Synthesis of Highly Enantioenriched trans-1,2-Amino Alcohols".[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEPFsx3SyU3kUqgATmiUWIkqLymFuXev7DSvqRUAy6AKLwGJCyCOKqtjqpkyfSDbaU7Yg3VfwyBlDwLCs9S33k7zx9-bmw4XwP-uFjaHT6YfkUPVmij7VjYOBy3CrwKnwkAPAeKMxn85O1YzQ==]
  • Benchchem. "A Technical Guide to 2-Aminocyclopentanol and Its Stereoisomers: Synthesis, Properties, and Therapeutic Potential".[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFQmlS7IMu0wMC3YytOJHyArswxf9joxoU60QxAG7hfA4nUti9UJpqDkQ6RzcbjkYF9a0PqF_Eg_JTktruoEaDgcAjfxry7UPBJzad9M0f0OkBVW2qHlB2CuihohW0FiF-0hq4L5YKNISsEuJo7SD2GaSB6thtvgIgLr0UkE5SpNLYzwpLojK0sAVXE8bF1-cFeu2YlwEumTAPHILCxU_wsQQ_ise7VVuS7qVg32el34GS7nLt4S2A82DMFcVsqHZKyDqtJdIc3iMtYOg==]
Exploratory

Solubility of 2-Aminocyclopentanol hydrochloride in water vs organic solvents

An In-Depth Technical Guide to the Solubility Dynamics of 2-Aminocyclopentanol Hydrochloride: Aqueous vs. Organic Systems Executive Summary In the realm of asymmetric synthesis and pharmaceutical development, 2-Aminocycl...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Solubility Dynamics of 2-Aminocyclopentanol Hydrochloride: Aqueous vs. Organic Systems

Executive Summary

In the realm of asymmetric synthesis and pharmaceutical development, 2-Aminocyclopentanol hydrochloride (and its stereoisomers, such as the (1R,2R)-trans enantiomer, CAS 68327-11-7) serves as a critical chiral building block. Frequently utilized in the synthesis of active pharmaceutical ingredients (APIs) targeting neurological disorders, its handling, purification, and reaction efficiency depend heavily on its solubility profile[1].

As a Senior Application Scientist, I have observed that many synthetic bottlenecks arise from a fundamental misunderstanding of how this compound behaves in different solvent systems. Because it is a hydrochloride salt, its solubility is governed by the competition between its crystalline lattice energy and the solvation energy provided by the solvent. This whitepaper provides a comprehensive, field-proven analysis of the solubility of 2-Aminocyclopentanol hydrochloride in water versus organic solvents, detailing the thermodynamic causality, empirical data, and validated protocols for phase-transfer operations.

Structural Causality & Thermodynamic Principles

To understand the solubility of 2-Aminocyclopentanol hydrochloride, we must first analyze its molecular architecture[2]. The molecule consists of a hydrophobic cyclopentane ring, a hydrophilic hydroxyl group (-OH), and a protonated primary amine (-NH3⁺) paired with a chloride counterion (Cl⁻).

The Aqueous Advantage

In water, the solubility is exceptionally high[1]. This is driven by two thermodynamic factors:

  • Ion-Dipole Interactions: The high dielectric constant of water ( ϵ≈80 ) effectively screens the electrostatic attraction between the aminocyclopentanolium cation and the chloride anion, dismantling the ionic lattice.

  • Hydrogen Bonding: Both the hydroxyl oxygen and the protonated amine act as potent hydrogen bond donors and acceptors, creating a highly stable hydration shell.

The Organic Solvent Challenge

In organic solvents, solubility is inversely proportional to the solvent's non-polar character:

  • Polar Protic Solvents (e.g., Methanol, Ethanol): Exhibit moderate solubility. They can solvate the ions via hydrogen bonding, but their lower dielectric constants ( ϵ≈24−33 ) result in incomplete lattice dissociation compared to water.

  • Polar Aprotic Solvents (e.g., DMF, DMSO): Show limited solubility. While they can solvate the cation via their polarized oxygen atoms, they are poor anion solvators, leaving the chloride ion relatively exposed and thus favoring the solid salt form.

  • Non-Polar Solvents (e.g., Hexane, Toluene): The compound is practically insoluble. The weak London dispersion forces cannot overcome the high lattice energy of the ionic salt.

interactions Salt Ionic Lattice (C5H11NO·HCl) Water Water (Polar Protic) High Dielectric Salt->Water Add to EtOH Ethanol (Polar Protic) Med Dielectric Salt->EtOH Add to Hexane Hexane (Non-polar) Low Dielectric Salt->Hexane Add to DissH2O Complete Dissociation (Ion-Dipole Bonds) Water->DissH2O Solvation Energy > Lattice Energy DissEtOH Partial Dissolution (H-Bonding) EtOH->DissEtOH Solvation Energy ≈ Lattice Energy DissHex Insoluble (Lattice > Solvation) Hexane->DissHex Solvation Energy < Lattice Energy

Caption: Thermodynamic pathways of 2-Aminocyclopentanol HCl in various solvent systems.

Comparative Solubility Data

The following table synthesizes quantitative and qualitative solubility data for 2-Aminocyclopentanol hydrochloride across standard laboratory solvents at 25°C. Note: Exact quantitative values can vary slightly based on the specific stereoisomer (e.g., (1R,2R) vs. (1S,2S)) and crystalline purity[3].

Solvent CategorySpecific SolventDielectric Constant ( ϵ )Solubility ProfileEstimated Solubility (mg/mL)
Aqueous Water (Deionized)80.1Very Soluble> 100 mg/mL
Polar Protic Methanol32.7Soluble~ 25 - 50 mg/mL
Polar Protic Ethanol24.5Moderately Soluble~ 10 - 20 mg/mL
Polar Aprotic Dichloromethane (DCM)8.9Very Slightly Soluble< 1 mg/mL
Polar Aprotic Ethyl Acetate (EtOAc)6.0Practically Insoluble< 0.5 mg/mL
Non-Polar Hexane1.9InsolubleNegligible

Experimental Protocols

To leverage this compound in organic synthesis (such as N-alkylation or peptide coupling), researchers often need to transition the molecule from its stable, water-soluble hydrochloride salt form into an organic-soluble "free base" form. Below are two self-validating protocols designed for high-fidelity execution.

Protocol A: Isothermal Shake-Flask Method for Solubility Verification

Purpose: To empirically validate the solubility of a specific batch of 2-Aminocyclopentanol hydrochloride in a chosen solvent before scaling up a reaction.

  • Preparation: Weigh an excess amount (e.g., 200 mg) of 2-Aminocyclopentanol hydrochloride into a 5 mL glass vial.

  • Solvent Addition: Add exactly 1.0 mL of the target solvent (e.g., Methanol).

  • Equilibration: Seal the vial and place it in a thermostatic shaker at 25.0 ± 0.1 °C. Agitate at 200 rpm for 24 hours to ensure thermodynamic equilibrium.

  • Phase Separation: Centrifuge the suspension at 10,000 rpm for 10 minutes to pellet the undissolved solid.

  • Quantification: Extract a 100 µL aliquot of the clear supernatant. Dilute appropriately and quantify the concentration using HPLC-UV (if derivatized, as aliphatic amines lack strong chromophores) or quantitative NMR (qNMR) using an internal standard like maleic acid.

Protocol B: Free-Basing and Liquid-Liquid Extraction

Purpose: To convert the water-soluble hydrochloride salt into the organic-soluble free amine for reactions requiring anhydrous organic conditions.

  • Dissolution: Dissolve 1.0 g of 2-Aminocyclopentanol hydrochloride in 10 mL of deionized water. The solution will be clear and acidic.

  • Neutralization: Place the flask in an ice bath. Slowly add 2.0 M Sodium Hydroxide (NaOH) dropwise while stirring until the pH reaches ~10-11.

    • Causality: The pKa of the conjugate acid of a primary aliphatic amine is typically around 9.5-10.5. Raising the pH above 11 ensures >99% deprotonation, converting the ionic salt into the neutral free base.

  • Extraction: Transfer the mixture to a separatory funnel. Add 15 mL of Dichloromethane (DCM) or Ethyl Acetate.

  • Phase Separation: Shake vigorously and allow the layers to separate. The neutral free base will partition into the lower organic layer (if using DCM).

  • Recovery: Collect the organic layer. Wash with saturated aqueous NaCl (brine) to remove residual water, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the free amine.

G A 2-Aminocyclopentanol HCl (Solid Salt) B Aqueous Solution (Highly Soluble) A->B Dissolve in H2O C Add NaOH / Base (Neutralization) B->C pH Adjustment (>10) D Free Base in Water (Lower Solubility) C->D Deprotonation E Add Organic Solvent (e.g., DCM / EtOAc) D->E Extraction F Organic Phase (Contains Free Amine) E->F Phase Separation (Target) G Aqueous Phase (Contains NaCl) E->G Phase Separation (Waste)

Caption: Workflow for phase transfer of 2-Aminocyclopentanol via neutralization and extraction.

Applications in Drug Development

The solubility dynamics of 2-Aminocyclopentanol hydrochloride directly dictate its utility in drug development[1]. Because the hydrochloride form is highly stable and water-soluble, it is the preferred storage and shipping form[1]. It resists the oxidative degradation that often plagues free primary amines.

During the synthesis of complex APIs—such as conformationally restricted peptidomimetics or targeted neurological therapeutics—the ability to selectively shift the molecule between aqueous and organic phases is invaluable[1]. By mastering the thermodynamic principles outlined in this guide, synthetic chemists can optimize reaction yields, prevent emulsion formations during workup, and ensure the stereochemical integrity of this vital chiral building block[1].

References

  • National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 16211106, (1S,2S)-2-aminocyclopentan-1-ol hydrochloride." PubChem. Available at:[Link]

  • Baka, E., Comer, J. E., & Takács-Novák, K. (2008). "Study of equilibrium solubility measurement by saturation shake-flask method using hydrocortisone as model compound." Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335-341. (Standard methodology reference for Protocol A). Available at:[Link]

Sources

Foundational

pKa values and ionization behavior of 2-Aminocyclopentanol derivatives

An In-depth Technical Guide to the pKa Values and Ionization Behavior of 2-Aminocyclopentanol Derivatives Foreword for the Modern Researcher In the landscape of contemporary drug discovery, understanding the physicochemi...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the pKa Values and Ionization Behavior of 2-Aminocyclopentanol Derivatives

Foreword for the Modern Researcher

In the landscape of contemporary drug discovery, understanding the physicochemical properties of molecular scaffolds is not merely an academic exercise; it is a cornerstone of rational drug design. The ionization state of a molecule, governed by its pKa value(s), dictates its solubility, permeability, target binding affinity, and overall pharmacokinetic profile. Among the many valuable chiral building blocks, 2-aminocyclopentanol and its derivatives represent a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic candidates.[1][2]

This guide eschews a conventional, templated approach. Instead, it is structured to follow the logical and practical workflow of a research scientist tasked with characterizing a novel series of 2-aminocyclopentanol derivatives. We will move from foundational principles to the nuanced effects of stereochemistry, and from well-established experimental protocols to modern computational predictions. Our focus will be on the causality behind the science—the "why" that informs the "how"—to provide a self-validating framework for your own research endeavors.

The Fundamental Ionization Behavior of the 2-Aminocyclopentanol Core

The 2-aminocyclopentanol structure contains two ionizable functional groups: a primary or secondary amine (-NH₂) and a secondary alcohol (-OH). The amine acts as a Brønsted-Lowry base, accepting a proton to form a cationic ammonium species (-NH₃⁺). The alcohol is a much weaker acid, capable of losing a proton to form an anionic alkoxide (-O⁻) under strongly basic conditions.

The pKa of the amine (more accurately, the pKa of its conjugate acid, pKaH) determines the pH at which the molecule transitions from its neutral form to its protonated, cationic form. Conversely, the pKa of the alcohol governs the transition from the neutral to the deprotonated, anionic form. For drug development, the pKa of the amine is typically of greater interest, as its ionization state changes significantly around physiological pH (~7.4).

The equilibrium can be visualized as follows:

G cluster_main Anionic Anionic (High pH) Neutral Neutral Anionic->Neutral +H₃O⁺ -H₂O pKa (Alcohol) Neutral->Anionic +OH⁻ -H₂O pKa (Alcohol) Cationic Cationic (Low pH) Neutral->Cationic +H₃O⁺ -H₂O pKa (Amine) Cationic->Neutral +OH⁻ -H₂O pKa (Amine)

Ionization equilibria for 2-aminocyclopentanol.

The Critical Influence of Stereochemistry and Intramolecular Hydrogen Bonding

The cyclopentane ring is not planar and adopts envelope or twist conformations. The relative positions of the amino and hydroxyl groups—cis (on the same face of the ring) or trans (on opposite faces)—are the single most important factor determining the pKa of these derivatives.[1][3]

The key interaction is the potential for an intramolecular hydrogen bond (IHB) .

  • In the cis-isomer , the proximal arrangement of the -OH and -NH₂ groups allows for the formation of a stable, five-membered ring structure via an IHB. This can occur in both the neutral state (O-H···N) and the protonated state (N⁺-H···O).

  • In the trans-isomer , the functional groups are on opposite faces of the ring, making an IHB sterically impossible. These groups must interact with the solvent.

This structural difference has profound and predictable consequences on the pKa values:

  • Amine Basicity (pKaH) : The IHB in the cis-isomer provides significant stabilization to the protonated (cationic) form. By stabilizing the conjugate acid, the equilibrium is shifted away from the neutral amine, making the amine a stronger base . Therefore, the pKa of the conjugate acid of a cis-2-aminocyclopentanol is expected to be higher than that of its corresponding trans-isomer.[1][4][5]

  • Alcohol Acidity (pKa) : The IHB in the neutral cis-isomer involves the hydroxyl proton. This polarizes the O-H bond, making this proton more easily donated. Consequently, the pKa of the hydroxyl group in a cis-isomer is expected to be lower (more acidic) than in the trans-isomer, where no such activation occurs.

Stereochemistry dictates intramolecular hydrogen bonding (IHB).

While extensive experimental pKa data for 2-aminocyclopentanol itself is not widely published in digital databases, authoritative compilations like Perrin's Dissociation Constants of Organic Bases in Aqueous Solution are the foundational references for such values.[4][6][7][8][9] Furthermore, the closely related 2-aminocyclohexanol system, for which data is more accessible, validates this principle.[10][11][12][13]

The Impact of Ring Substituents

For derivatives of the 2-aminocyclopentanol core, substituents on the carbon framework further modulate the pKa values through inductive and resonance effects.

  • Electron-Withdrawing Groups (EWGs) : Groups like halogens, nitro, or carbonyl groups pull electron density away from the amine or alcohol. This destabilizes the protonated amine (making it a stronger acid, thus lowering the pKaH ) and stabilizes the alkoxide anion (making the alcohol a stronger acid, thus lowering its pKa ). The effect is attenuated by distance.

  • Electron-Donating Groups (EDGs) : Alkyl groups push electron density towards the ionizable centers. This stabilizes the protonated amine (making it a weaker acid, thus raising the pKaH ) and destabilizes the alkoxide anion (making the alcohol a weaker acid, thus raising its pKa ).

Experimental Determination of pKa: A Validated Protocol

Potentiometric titration remains the gold standard for pKa determination due to its accuracy and direct measurement of proton activity (pH).[14][15][16]

Protocol: pKa Determination by Potentiometric Titration

This protocol is designed as a self-validating system, ensuring accuracy through rigorous calibration and control of experimental variables.

A. Instrumentation and Reagents

  • Calibrated pH meter with a combination glass electrode (resolution of 0.01 pH units).

  • Automated titrator or a 10 mL Class A burette.

  • Stir plate and stir bar.

  • Temperature probe or water bath for temperature control (e.g., 25.0 ± 0.5 °C).

  • Standardized 0.1 M HCl and 0.1 M NaOH titrants.

  • 0.15 M KCl solution (to maintain constant ionic strength).

  • Nitrogen gas supply.

  • 2-Aminocyclopentanol derivative sample (sufficient for a ~1 mM solution).

B. Step-by-Step Methodology

  • System Calibration: Calibrate the pH meter using at least three standard buffers (e.g., pH 4.01, 7.00, 10.01) at the target experimental temperature. Ensure the slope is between 95-105%.

  • Sample Preparation: Accurately prepare a ~1 mM solution of the 2-aminocyclopentanol derivative in a known volume (e.g., 20 mL) of 0.15 M KCl solution.

    • Causality: The KCl prevents large swings in ionic strength during titration, which can affect activity coefficients and thus the measured pKa.

  • Initial pH Adjustment: For determining the amine pKa, add a stoichiometric excess of 0.1 M HCl to the sample solution to fully protonate the amine. Adjust the initial pH to ~2.0.

  • Inert Atmosphere: Place the titration vessel on the stir plate, immerse the pH electrode and temperature probe, and begin gentle stirring. Purge the solution with a gentle stream of nitrogen for 5-10 minutes before and during the titration.

    • Causality: Nitrogen purging is critical to remove dissolved atmospheric CO₂, which forms carbonic acid and would otherwise be titrated along with the sample, introducing significant error.

  • Titration: Begin titrating the acidic sample solution with the standardized 0.1 M NaOH. Add the titrant in small increments (e.g., 0.05-0.10 mL), allowing the pH reading to stabilize after each addition before recording the pH and total volume added.

  • Data Acquisition: Continue the titration well past the equivalence point (e.g., to pH 12).

  • Data Analysis:

    • Plot pH (y-axis) versus the volume of NaOH added (x-axis) to generate the titration curve.

    • Calculate the first derivative (ΔpH/ΔV) and plot it against the average volume. The peak of this plot corresponds to the equivalence point.

    • The pKa is the pH at the half-equivalence point (i.e., the pH when half of the volume of NaOH needed to reach the equivalence point has been added).

G A 1. Calibrate pH Meter (pH 4, 7, 10 Buffers) B 2. Prepare Sample (~1 mM in 0.15 M KCl) A->B C 3. Acidify Sample (Protonate Amine, pH ~2) B->C D 4. Purge with N₂ (Remove dissolved CO₂) C->D E 5. Titrate with NaOH (Record pH vs. Volume) D->E F 6. Plot Data (Titration Curve & Derivatives) E->F G 7. Determine pKa (pH at ½ Equivalence Point) F->G

Workflow for pKa determination by potentiometric titration.

Computational pKa Prediction: In Silico Insights

When experimental determination is not feasible, computational methods provide valuable estimates. These range from rapid, empirical approaches to more intensive quantum mechanical (QM) calculations.

  • Empirical Methods: Tools like those from ACD/Labs, ChemAxon, and Schrödinger utilize large databases of experimental pKa values. They identify the target molecule's functional groups and apply corrections based on its structural environment, often using linear free-energy relationships (LFERs). These methods are fast and excellent for high-throughput screening.

  • Quantum Mechanical (QM) Methods: These approaches calculate the free energy change (ΔG) of the deprotonation reaction in a simulated solvent environment (e.g., using a continuum solvation model like SMD or COSMO). The pKa can be derived from this ΔG. While computationally expensive, QM methods are powerful for novel scaffolds where no experimental data exists for close analogs.

  • Hybrid QM/Machine Learning: Emerging methods combine QM calculations of electronic properties with machine learning algorithms trained on known pKa data to achieve a balance of speed and accuracy.

Data Summary and Interpretation

The following table summarizes key predicted pKa values for the 2-aminocyclopentanol core and a simple derivative. These values serve as a robust baseline for researchers designing new analogs.

CompoundFunctional GrouppKa (aqueous)Method / Rationale
cis-2-Aminocyclopentanol Amine (-NH₃⁺)~9.8Predicted
trans-2-Aminocyclopentanol Amine (-NH₃⁺)~9.2 (Estimated)Estimated to be lower than cis due to lack of IHB stabilization
Cyclopentanol Alcohol (-OH)~15.3Predicted
cis-2-(Methylamino)cyclopentanol Amine (-N⁺H₂CH₃)~10.5Predicted; secondary amines are typically more basic than primary amines

Note: Predicted values are computationally generated and should be confirmed experimentally for mission-critical applications.

The ~0.6 unit difference in estimated pKa between the cis and trans isomers highlights the potent electronic effect of the intramolecular hydrogen bond. This difference is significant and can dramatically alter the fraction of protonated drug at physiological pH, thereby impacting cell permeability and target engagement.

Conclusion for the Drug Development Professional

The pKa of 2-aminocyclopentanol derivatives is not a static property but is dynamically controlled by a hierarchy of structural factors. Stereochemistry is paramount, with the cis configuration consistently leading to a higher amine pKa (increased basicity) due to intramolecular hydrogen bonding—a feature absent in the trans isomer. This fundamental difference is further tuned by the inductive effects of other substituents on the cyclopentane ring. For any research program leveraging this valuable scaffold, the early and accurate determination of pKa, ideally through a robust method like potentiometric titration, is a critical investment. These values provide the essential data needed to build accurate structure-activity relationships, optimize ADME properties, and ultimately accelerate the journey from a chemical entity to a therapeutic candidate.

References

  • ThermoDex. (n.d.). Dissociation constants of organic bases in aqueous solution. Retrieved March 7, 2024, from [Link]

  • UC San Diego Library. (n.d.). Dissociation constants of organic bases in aqueous solution; [by] D.D. Perrin. Retrieved March 7, 2024, from [Link]

  • Scientific Research Publishing. (n.d.). Perrin, D.D. (1965) Dissociation Constants of Organic Bases in Aqueous Solution. Butterworths, London (Supplement, 1972). Retrieved March 7, 2024, from [Link]

  • Internet Archive. (2019, August 31). Dissociation constants of organic bases in aqueous solution : Perrin, D. D. (Douglas Dalzell), 1922-. Retrieved March 7, 2024, from [Link]

  • Google Books. (n.d.). Dissociation Constants of Organic Bases in Aqueous Solution.
  • Quora. (2018, May 11). Which is a stronger base between cis and trans isomers of 1, 2-diaminocyclopropane?[Link]

  • PubChem. (n.d.). (1R,2R)-2-Aminocyclohexanol. Retrieved March 7, 2024, from [Link]

  • DergiPark. (2024, April 23). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. [Link]

  • Babic, S., et al. (2007). Overview on chromatographic and potentiometric based approaches for pKa determination of sparingly soluble substances. [Link]

  • PubChem. (n.d.). 2-Aminocyclohexanol. Retrieved March 7, 2024, from [Link]

  • PubChem. (n.d.). cis-2-Aminocyclohexanol. Retrieved March 7, 2024, from [Link]

  • Chemistry Stack Exchange. (2016, July 22). Cis/trans stereochemistry dictating pKa. [Link]

  • American Chemical Society. (2001, November 6). Highly Stereoselective Syntheses of syn- and anti-1,2-Amino Alcohols. [Link]

  • De Witte, A. M. J., et al. (2013). Development of methods for the determination of pKa values. [Link]

  • NIST. (n.d.). trans-2-Aminocyclohexanol. Retrieved March 7, 2024, from [Link]

  • National Center for Biotechnology Information. (n.d.). Catalytic Enantioselective Methods for Synthesis of 1,2-Amino Tertiary Alcohols and Their Analogues. [Link]

  • Master Organic Chemistry. (2026, January 9). The pKa Table Is Your Friend. [Link]

  • ResearchGate. (2025, September 19). The apparent dissociation constants of certain amino acids and related substances in water-ethanol mixtures. [Link]

  • MDPI. (n.d.). Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. [Link]

  • Periódico Tchê Química. (2020, April 13). using potentiometric acid-base titration to determine pka from mangosteen pericarps extract. [Link]

  • University of Liverpool Repository. (2021, June 13). pKa Determination in non-Aqueous Solvents and. [Link]

  • African Scientist Journal. (2010). Determination of Dissociation Constants of Amino Acids Using 'ORIGIN 50' Program. [Link]

  • PubChem. (n.d.). 2-aminocyclopentan-1-ol. Retrieved March 7, 2024, from [Link]

  • Indian Journal of Chemistry. (n.d.). Dissociation Constants of Amino Acids in Isopropanol +Water Mixtures. [Link]

  • Chemistry Steps. (2025, August 10). Cis and Trans Isomers. [Link]

  • Chemistry LibreTexts. (2020, May 30). 25.2: Structure and Stereochemistry of the Amino Acids. [Link]

  • American Chemical Society. (2021, March 16). Using Bases as Initiators to Isomerize Allylic Alcohols: Insights from Density Functional Theory Studies. [Link]

Sources

Exploratory

The Strategic Role of 2-Aminocyclopentanol as a Chiral Building Block in Advanced Organic Synthesis and Drug Discovery

The Chiral Imperative: Conformational Rigidity in Molecular Design In modern drug discovery and asymmetric catalysis, the spatial arrangement of functional groups dictates both biological efficacy and catalytic precision...

Author: BenchChem Technical Support Team. Date: March 2026

The Chiral Imperative: Conformational Rigidity in Molecular Design

In modern drug discovery and asymmetric catalysis, the spatial arrangement of functional groups dictates both biological efficacy and catalytic precision. 2-Aminocyclopentanol (2-ACP) has emerged as a privileged chiral building block due to its conformationally restricted 1,2-amino alcohol motif.

Unlike acyclic amino alcohols, which suffer from high entropic penalties upon target binding due to free bond rotation, the cyclopentane ring of 2-ACP forces the amine and hydroxyl groups into a defined spatial geometry[1]. This rigid scaffolding provides two distinct advantages:

  • In Catalysis: When complexed with transition metals (e.g., Palladium or Cobalt), the rigid backbone effectively transfers chiral information to incoming substrates, ensuring high enantiomeric excesses (ee) in asymmetric transformations.

  • In Pharmacology: The cyclopentyl ring serves as an excellent bioisostere for the ribose sugar found in natural nucleosides. It imparts resistance to enzymatic cleavage by phosphorylases, dramatically increasing the in vivo half-life of drug candidates[2][3].

Physicochemical Profiling and Stereochemical Landscape

The presence of two adjacent stereocenters in 2-aminocyclopentanol yields four distinct stereoisomers (two pairs of enantiomers for the cis and trans diastereomers). Precise identification is critical, as biological targets and catalytic systems exhibit strict chiral recognition.

Below is a consolidated physicochemical profile of the primary stereoisomers and their commercially relevant hydrochloride salts.

Compound / StereoisomerCAS Registry NumberMelting Point (°C)Predicted LogPPredicted pKa
2-Aminocyclopentanol (Racemic) 89381-13-5Liquid (Free base)0.1 ± 0.39.8 ± 0.2
cis-2-Aminocyclopentanol 57070-95-8-0.1 ± 0.39.8 ± 0.2
(1R,2S)-cis-2-Aminocyclopentanol 260065-85-8-0.1 ± 0.39.8 ± 0.2
trans-2-Aminocyclopentanol 59260-76-3-0.1 ± 0.39.8 ± 0.2
(1R,2R)-trans-2-Aminocyclopentanol HCl 68327-11-7179 - 181--

Data synthesized from 1[1].

State-of-the-Art Synthetic Methodologies

Accessing enantiopure 2-ACP requires robust, scalable methodologies. Historically, syntheses relied on hazardous reagents like hydrazoic acid. Modern protocols prioritize safety, scalability, and self-validating analytical steps.

Enantioselective Epoxide Ring-Opening (Preparative Scale)

The most efficient route to trans-1,2-amino alcohols utilizes an oligomeric (salen)Co(III)-OTf complex to catalyze the asymmetric ring-opening of meso-cyclopentene oxide.

Causality in Protocol Design: We utilize phenyl carbamate instead of hydrazoic acid or ammonia. Phenyl carbamate acts as a bench-stable, safe nitrogen nucleophile. Furthermore, isolating the final product as a hydrochloride salt prevents air oxidation and CO2 absorption (which degrades free-base amino alcohols) while allowing for enantiomeric enrichment via crystallization[4].

Step-by-Step Protocol:

  • Catalyst Activation: Dissolve 1.0 mol % of oligomeric (salen)Co(III)-OTf catalyst in anhydrous dichloromethane (CH₂Cl₂) under an inert argon atmosphere.

  • Nucleophilic Addition: Add 1.0 equivalent of meso-cyclopentene oxide and 1.05 equivalents of phenyl carbamate to the reaction vessel.

  • Asymmetric Ring Opening: Stir the highly concentrated mixture at room temperature for 24 hours. Monitor the consumption of the epoxide via GC-MS.

  • Basic Deprotection: Concentrate the mixture in vacuo. Resuspend the crude protected intermediate in a 2M NaOH/ethanol solution and reflux for 12 hours to hydrolyze the carbamate group.

  • Isolation & Self-Validation: Extract the aqueous layer with ethyl acetate. Treat the organic phase with 2M HCl in diethyl ether to precipitate the product. Recrystallize from ethanol/ether to yield (1R,2R)-trans-2-aminocyclopentanol hydrochloride.

  • Analytical Validation: Confirm optical purity (>99% ee) using chiral HPLC (e.g., Daicel Chiralcel OD-H column) against a racemic standard.

SyntheticWorkflow Start meso-Cyclopentene Oxide Intermediate Protected trans-1,2-Amino Alcohol (High Enantioselectivity) Start->Intermediate Asymmetric Ring Opening Cat Oligomeric (salen)Co-OTf Cat->Intermediate Catalytic Control Nuc Phenyl Carbamate Nuc->Intermediate Nucleophilic Attack Deprotect Basic Hydrolysis (NaOH / EtOH) Intermediate->Deprotect Deprotection Product (1R,2R)-trans-2-Aminocyclopentanol HCl (>99% ee) Deprotect->Product HCl Precipitation

Workflow for enantioselective synthesis of trans-2-aminocyclopentanol via epoxide opening.

Biocatalytic Kinetic Resolution

For researchers requiring cis-isomers or operating under green chemistry constraints, biocatalysis offers a powerful alternative. Using an ω -transaminase (MVTA) derived from Mycobacterium vanbaalenii, racemic mixtures of cyclic β -amino alcohols can be kinetically resolved. The enzyme selectively acts on the (S)-enantiomer, leaving the (1R, 2S)-cis-2-aminocyclopentanol untouched with >99% ee[5].

Pharmaceutical Applications: From Nucleosides to Neurological Therapeutics

The structural rigidity of 2-ACP makes it a cornerstone in the development of highly specific active pharmaceutical ingredients (APIs).

Carbocyclic Nucleoside Analogues (Adenosine Receptors)

Adenosine regulates critical physiological processes (e.g., cardiac rhythm, neuroprotection) via four G-protein coupled receptors: A1, A2a, A2b, and A3. Natural adenosine has a half-life of seconds due to rapid metabolism by adenosine deaminase.

By substituting the ribose ring with a 2-aminocyclopentanol derivative, researchers synthesize carbocyclic nucleosides that are entirely resistant to enzymatic cleavage. For example, coupling (±)-trans-2-aminocyclopentanol with substituted pyrimidines yields potent, selective A1 and A3 receptor agonists. The cyclopentyl core locks the nucleobase in the optimal anti-conformation required for deep binding within the receptor's transmembrane helices[3].

AdenosinePathway Drug 2-ACP Derived Carbocyclic Nucleoside A1 A1 Receptor (Gi/o coupled) Drug->A1 Selective Binding A2 A2a/A2b Receptors (Gs coupled) Drug->A2 Selective Binding A3 A3 Receptor (Gi/o & Gq coupled) Drug->A3 Selective Binding AC_inh Inhibition of Adenylate Cyclase A1->AC_inh Gi signaling AC_act Activation of Adenylate Cyclase A2->AC_act Gs signaling A3->AC_inh Gi signaling PLC Activation of Phospholipase C A3->PLC Gq signaling

Pharmacological modulation of Adenosine signaling pathways by 2-ACP carbocyclic nucleosides.

Phosphodiesterase 1 (PDE1) Inhibitors

Beyond nucleosides, the (1R,2R)-enantiomer of 2-ACP is the critical starting material for the synthesis of Lenrispodun (ITI-214) , a potent and highly selective PDE1 inhibitor[6]. In the synthetic route, the chiral amino alcohol undergoes an SNAr reaction with a functionalized pyrazolo-pyrimidine core. The specific (1R,2R) stereochemistry is strictly required to fit the hydrophobic binding pocket of the PDE1 enzyme, ultimately amplifying intracellular cAMP/cGMP signaling. This mechanism is currently under clinical investigation for the treatment of cognitive impairments associated with Schizophrenia and Alzheimer's disease.

Conclusion

2-Aminocyclopentanol bridges the gap between fundamental asymmetric methodology and advanced therapeutic design. Whether utilized as a chiral ligand to induce asymmetry in transition-metal catalysis or integrated directly into the backbone of next-generation neurotherapeutics and antiviral nucleosides, its conformationally locked structure is indispensable. By adhering to the validated synthetic protocols outlined above, researchers can ensure the high enantiomeric purity required for these sensitive applications.

References

  • BenchChem Technical Support Team. A Technical Guide to 2-Aminocyclopentanol and Its Stereoisomers: Synthesis, Properties, and Therapeutic Potential. BenchChem. 1

  • Zhang, J., et al. Enantioselective Synthesis of Enantiopure β-amino Alcohols via Kinetic Resolution and Asymmetric Reductive Amination by a Robust Transaminase From Mycobacterium Vanbaalenii. PubMed (NIH). 5

  • Bartoli, G., et al. A Practical Method for the Synthesis of Highly Enantioenriched trans-1,2-Amino Alcohols. PubMed Central (NIH). 4

  • Jacobson, K. A., et al. Search for New Purine- and Ribose-Modified Adenosine Analogues as Selective Agonists and Antagonists at Adenosine Receptors. PubMed Central (NIH). 3

  • New Drug Approvals. ITI 214 - New Drug Approvals (Lenrispodun Synthesis).6

Sources

Foundational

The Cyclopentane Amino Alcohol Core: Historical Milestones, Mechanistic Design, and Next-Generation Drug Discovery

Executive Summary & Rationale As a Senior Application Scientist navigating the complexities of modern medicinal chemistry, I have consistently observed that the transition from acyclic precursors to alicyclic scaffolds i...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Rationale

As a Senior Application Scientist navigating the complexities of modern medicinal chemistry, I have consistently observed that the transition from acyclic precursors to alicyclic scaffolds is a defining moment in a drug discovery program. Among these scaffolds, the cyclopentane ring functionalized with an amino alcohol derivative (e.g., 2-aminocyclopentanols) stands out as a privileged chemotype[1].

The causality behind selecting a cyclopentane core over an acyclic chain or a cyclohexane ring lies in its unique conformational dynamics. While cyclohexanes are rigidly locked into chair conformations, cyclopentanes undergo rapid pseudorotation between envelope and half-chair states. By strategically introducing bulky substituents—such as lipophilic side chains or nucleobases—we can thermodynamically "lock" the cyclopentane into a specific envelope conformation. This precisely vectors the amino and hydroxyl pharmacophores to engage target active sites with high affinity, while simultaneously conferring resistance to metabolic degradation[2][3].

This whitepaper provides an in-depth technical analysis of the history, stereoselective synthesis, and pharmacological application of cyclopentane-based amino alcohols, with a specific focus on their breakthrough role as phospho-MurNAc-pentapeptide translocase (MraY) inhibitors[2].

Historical Milestones in Discovery

The historical trajectory of 2-aminocyclopentanols began with fundamental organic synthesis and evolved into the development of highly complex, life-saving therapeutics. Early methodologies relied on the classical nucleophilic ring-opening of cyclopentene oxides using azide or amine nucleophiles, which reliably yielded trans-2-aminocyclopentanols[4]. However, these early methods struggled to produce cis- or syn-derivatives with high enantiomeric excess (ee) without extensive chiral resolution[4].

The paradigm shifted with the advent of transition-metal catalysis and asymmetric synthesis, allowing for the construction of highly substituted, polyhydroxylated cyclopentane β -amino acids directly from hexose sugars[5]. Today, this scaffold is the backbone of major antiviral agents (e.g., carbocyclic nucleosides like Abacavir) and next-generation antibacterial candidates targeting the MraY enzyme, such as Muraymycin analogs[2][3].

Table 1: Evolution and SAR of Cyclopentane Amino Alcohols in Drug Discovery
Compound ClassKey Structural FeaturePrimary Target / ApplicationRepresentative Yield / Activity
Simple trans-2-aminocyclopentanols Unsubstituted cyclopentane ringChiral auxiliaries, basic building blocks>90% yield via epoxide opening[4]
Carbocyclic Nucleosides Purine/Pyrimidine substitutionViral reverse transcriptase (HIV/HBV)High antiviral efficacy (nM range)
Muraymycin Analogs (e.g., JH-MR-23) 1,2-syn-amino alcohol + lipophilic side chainMraY Enzyme (Antibacterial)IC 50​ = 75 ± 9 μM (MraY AA​ )[3]
Hydrophobic MRY Analogs (e.g., 8b) Pentadecylglycine residueMraY Enzyme (Antibacterial)IC 50​ = 0.33 μM (B. subtilis)[6]

Mechanistic Rationale & Stereoselective Synthesis

When designing a synthetic route for complex amino alcohols, the choice of reaction dictates the ultimate scalability and stereochemical integrity of the drug candidate.

The "Why" Behind the Chemistry: Historically, chemists attempted to install the 1,2-amino alcohol motif on cyclopentenes using Sharpless aminohydroxylation. However, this approach frequently results in low yields and inconsistent diastereoselectivity due to the symmetric nature of the cyclopentene intermediate and competing coordination pathways[3].

To circumvent this, modern protocols employ a Ring-Closing Metathesis (RCM) to build the cyclopentene core from an acyclic diene, followed by a highly controlled diastereoselective isocyanoacetate aldol reaction [3][5]. This aldol addition utilizes a chiral catalyst to direct the nucleophilic attack strictly to one face of the ring, ensuring the reliable installation of the 1,2-syn-amino alcohol motif required for MraY inhibition[2].

G A Acyclic Diene Precursor B Ring-Closing Metathesis A->B Ru-Catalyst C Cyclopentene Intermediate B->C Cyclization D Isocyanoacetate Aldol Reaction C->D Stereocontrol E 1,2-syn-Amino Alcohol Cyclopentane Core D->E Diastereoselective Addition

Caption: Synthetic workflow for 1,2-syn-amino alcohol cyclopentane cores via RCM and aldol addition.

Experimental Methodologies: Self-Validating Protocols

As a standard of practice, experimental protocols must be designed as self-validating systems. A failure at step two must be detectable before investing resources into step three.

Protocol 1: Diastereoselective Synthesis of the 1,2-syn-Amino Alcohol Core

Objective: Synthesize the cyclopentane core of Muraymycin analog JH-MR-23.

  • Preparation of the Aldehyde Intermediate: Oxidize the primary hydroxyl group of the protected cyclopentane precursor using Dess-Martin periodinane in anhydrous CH 2​ Cl 2​ at 0 °C.

  • Isocyanoacetate Aldol Addition:

    • Causality: We utilize the isocyanoacetate aldol reaction over traditional epoxidation/ring-opening because it directly installs the syn-stereochemistry required for biological activity without the need for harsh nucleophiles[3].

    • Execution: Add methyl isocyanoacetate and a chiral silver(I) catalyst to the aldehyde solution at -78 °C. Stir for 12 hours.

  • Self-Validation Checkpoint (Crucial): Before proceeding to the expensive glycosylation step, quench a 50 μL aliquot and analyze via chiral HPLC-MS.

    • Pass Criteria: The diastereomeric ratio (d.r.) must be > 95:5. If the d.r. is lower, the catalyst loading or temperature control has failed, and the batch must be aborted to prevent downstream contamination.

  • Hydrolysis: Treat the resulting oxazoline intermediate with mild acid (e.g., 1M HCl in THF) to unveil the 1,2-syn-amino alcohol[3].

Protocol 2: UMP-Glo™ Glycosyltransferase Assay for MraY Inhibition

Objective: Quantify the IC 50​ of the synthesized cyclopentane amino alcohol against MraY.

  • Assay Rationale: MraY catalyzes the transfer of phospho-MurNAc-pentapeptide to undecaprenyl phosphate, releasing UMP[6]. Quantifying UMP release via luminescence provides a direct, amplification-free readout of enzyme velocity.

  • Incubation: In a 384-well plate, combine purified MraY enzyme, UDP-MurNAc-pentapeptide, undecaprenyl phosphate, and serial dilutions of the cyclopentane inhibitor (e.g., Analog 20)[3]. Incubate at 37 °C for 60 minutes.

  • Detection: Add the UMP-Glo™ reagent to convert the generated UMP into ATP, which drives a luciferase-mediated luminescent signal.

  • Self-Validation Checkpoint:

    • Standard Curve: A standard curve of pure UMP must be run on the same plate, yielding an R2>0.99 .

    • Positive Control: Naturally occurring Muraymycin D2 must be included. The assay is only valid if the IC 50​ of Muraymycin D2 falls within 10% of the historical baseline (~0.33 μM)[6].

Pathway A UDP-MurNAc-pentapeptide + Undecaprenyl phosphate B MraY Enzyme (Translocase) A->B Substrate Binding C Lipid I (Peptidoglycan Precursor) B->C Catalytic Transfer D Bacterial Cell Wall Biosynthesis C->D Polymerization E Cyclopentane Muraymycin Analog (Inhibitor) E->B Competitive Inhibition

Caption: Mechanism of bacterial cell wall disruption via MraY inhibition by muraymycin analogs.

Future Perspectives

The discovery and refinement of cyclopentane-based amino alcohols highlight the critical intersection of stereoselective synthesis and rational drug design. Moving forward, the integration of these highly functionalized, rigidified rings into fragment-based drug discovery (FBDD) libraries will unlock new chemical space. By leveraging the specific spatial vectors provided by the cyclopentane envelope conformation, we can design inhibitors for previously "undruggable" protein-protein interactions and resistant bacterial enzymes.

References

  • Title: Polyhydroxylated Cyclopentane β-Amino Acids Derived from d-Mannose and d-Galactose: Synthesis and Protocol for Incorporation into Peptides Source: ACS Omega URL: [Link]

  • Title: Synthesis and evaluation of cyclopentane-based muraymycin analogs targeting MraY Source: European Journal of Medicinal Chemistry / NIH URL: [Link]

  • Title: Mechanistic Analysis of Muraymycin Analogues: A Guide to the Design of MraY Inhibitors Source: Journal of Medicinal Chemistry / ACS URL: [Link]

  • Title: Lipase-catalyzed Kinetic Resolution of (±)-trans- and cis-2-Azidocycloalkanols Source: Taylor & Francis URL: [Link]

  • Title: Recent Developments in the Stereocontrolled Synthesis of Highly Substituted Cyclopentane Core Structures: From Drug Discovery Research to Natural Product Synthesis Source: Current Organic Chemistry / ResearchGate URL: [Link]

Sources

Exploratory

Conformational Analysis of Cyclopentane Amino Alcohols: A Mechanistic Guide to Structural Dynamics and Analytical Workflows

Executive Summary: The Challenge of Flexibility In modern drug discovery, chiral cyclic amino alcohols—particularly 2-aminocyclopentanol derivatives—serve as indispensable pharmacophores and building blocks for carbocycl...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Challenge of Flexibility

In modern drug discovery, chiral cyclic amino alcohols—particularly 2-aminocyclopentanol derivatives—serve as indispensable pharmacophores and building blocks for carbocyclic nucleoside analogues and enzyme inhibitors . However, unlike the rigid and highly predictable chair conformations of cyclohexane rings, the cyclopentane ring is inherently highly flexible. It undergoes rapid conformational interconversion known as pseudorotation, transitioning continuously between Envelope ( E ) and Half-Chair ( T ) states.

As application scientists, we must recognize that the pharmacological efficacy of these molecules is entirely dependent on their 3D spatial arrangement. To predict their behavior in biological systems or during stereoselective synthesis (such as lipase-catalyzed kinetic resolutions ), we cannot rely on static 2D representations. We must employ a rigorous, self-validating analytical workflow to elucidate their dynamic conformational landscapes.

Stereoelectronic Driving Forces: The Causality of Conformation

To control the conformation of a cyclopentane amino alcohol, we must first understand the thermodynamic forces driving its pseudorotation. A perfectly planar cyclopentane ring suffers from immense torsional strain (~10 kcal/mol) due to the eclipsing of all adjacent C-H and C-C bonds. To relieve this strain, the ring puckers. The specific puckered state it adopts is dictated by the stereochemical relationship of its substituents.

The cis-Isomer: Thermodynamic Anchoring via Hydrogen Bonding

In cis-2-aminocyclopentanol, the hydroxyl (-OH) and amine (-NH 2​ ) groups are positioned on the same face of the ring. This proximity allows for the formation of a strong intramolecular hydrogen bond (typically O-H···N).

  • The Causality: This intramolecular hydrogen bond acts as a thermodynamic anchor. The energy released by the formation of this H-bond (approx. 2-4 kcal/mol) overcomes the inherent torsional strain of the ring, effectively "locking" the molecule into a specific Envelope ( E ) conformation . In this state, the heteroatoms are forced into pseudo-axial and pseudo-equatorial positions to maintain the optimal geometry for the hydrogen bond.

The trans-Isomer: Steric Repulsion and Diaxial Minimization

In trans-2-aminocyclopentanol, the substituents are anti-periplanar. Intramolecular hydrogen bonding is geometrically impossible.

  • The Causality: Without the stabilizing force of an H-bond, the conformational landscape is dictated entirely by steric repulsion. To minimize unfavorable 1,3-diaxial interactions, the ring shifts its pseudorotation equilibrium toward a Half-Chair ( T ) conformation , where both the -OH and -NH 2​ groups occupy diequatorial (or pseudo-equatorial) positions.

Orthogonal Analytical Methodologies: A Self-Validating System

To confidently assign these conformations, we cannot rely on a single analytical technique. We must construct a self-validating system where the physical causality observed in one method is orthogonally confirmed by another, as is standard practice in the rigorous conformational analysis of small molecules .

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: We utilize 1 H NMR to measure the vicinal coupling constant ( 3JHH​ ) between the protons on C1 and C2. According to the Karplus equation, a small dihedral angle (~60° in the cis H-bonded envelope) yields a small coupling constant (3–5 Hz). A large dihedral angle (~180° in the trans diequatorial half-chair) yields a large coupling constant (8–10 Hz). NOESY experiments further validate spatial proximity.

  • Infrared (IR) Spectroscopy (Dilution Studies): NMR alone cannot definitively prove that a small 3JHH​ is caused by intramolecular H-bonding rather than a different steric effect. We validate the NMR data using IR dilution studies. As we dilute the sample in a non-polar solvent, intermolecular H-bonds break (shifting the O-H stretch to >3600 cm −1 ), but intramolecular H-bonds remain intact, presenting a concentration-independent peak at ~3500 cm −1 .

  • Density Functional Theory (DFT): Finally, we validate our empirical findings by mapping the potential energy surface computationally, ensuring that our observed conformations represent the global thermodynamic minima.

Quantitative Conformational Data

The following table summarizes the self-validating data points expected when analyzing the stereoisomers of 2-aminocyclopentanol.

Analytical Parametercis-2-Aminocyclopentanoltrans-2-Aminocyclopentanol
Dominant Conformation Envelope ( E )Half-Chair ( T )
Substituent Orientation Pseudo-axial / Pseudo-equatorialDiequatorial (Pseudo-equatorial)
Primary Driving Force Intramolecular H-Bonding (O-H···N)Steric Repulsion
3JHH​ Coupling (H1-H2) 3.0 – 5.0 Hz8.0 – 10.0 Hz
NOESY Cross-Peak (H1-H2) Strong (Protons are close in space)Weak / Absent
IR O-H Stretch (Dilute) ~3500 cm −1 (Concentration-independent)>3600 cm −1 (Free O-H stretch)

Step-by-Step Experimental Protocol: Conformational Elucidation

To implement this self-validating system in your laboratory, follow this precise workflow.

Step 1: Sample Preparation for NMR

  • Action: Dissolve 5 mg of the amino alcohol in 0.6 mL of anhydrous, deuterated chloroform (CDCl 3​ ).

  • Causality: A non-polar, aprotic solvent like CDCl 3​ is strictly required. Polar protic solvents (like Methanol-d4) will aggressively compete for hydrogen bonding, disrupting the intramolecular H-bond and artificially altering the natural pseudorotation equilibrium of the cis-isomer.

Step 2: Variable Temperature (VT) NMR Acquisition

  • Action: Acquire 1 H, 1 H- 1 H COSY, and NOESY spectra at 298 K. If signals are broadened due to rapid pseudorotation exchange, systematically cool the probe to 223 K (-50°C).

  • Causality: Cooling the sample reduces the thermal kinetic energy of the molecules, slowing the pseudorotation exchange rate on the NMR timescale. This "freezes" the molecule into its lowest-energy conformation, sharpening the multiplet splitting and allowing for highly accurate 3JHH​ extraction.

Step 3: IR Dilution Series

  • Action: Prepare three solutions of the analyte in carbon tetrachloride (CCl 4​ ) at concentrations of 0.1 M, 0.01 M, and 0.001 M. Acquire the FT-IR spectrum for each using a liquid cell with a path length appropriate for the concentration.

  • Causality: At 0.1 M, both inter- and intramolecular H-bonds exist. As you dilute to 0.001 M, the probability of two molecules colliding drops to near zero, eliminating intermolecular H-bonds. If a broad peak at ~3500 cm −1 persists at 0.001 M, it definitively proves the existence of the intramolecular H-bond, physically validating the cis-envelope conformation assigned via NMR.

Step 4: Computational Validation (DFT)

  • Action: Construct the 3D models of the isomers and run a geometry optimization using DFT at the B3LYP/6-311+G(d,p) level of theory, incorporating a polarizable continuum model (PCM) for chloroform.

  • Causality: This level of theory includes diffuse functions ("+"), which are critical for accurately modeling the electron density of the lone pairs involved in hydrogen bonding. The resulting energy minima will confirm the thermodynamic preference observed in Steps 1-3.

Visualizing the Conformational Landscape

The following diagram illustrates the logical flow of our self-validating analytical system, mapping the relationship between stereochemistry, driving forces, and analytical detection.

ConformationalAnalysis Start Cyclopentane Amino Alcohols Cis cis-Isomer Start->Cis Trans trans-Isomer Start->Trans HBond Intramolecular H-Bonding (O-H···N) Cis->HBond Stabilized by Steric Steric Repulsion (Minimizing 1,3-diaxial) Trans->Steric Dominated by Env Envelope (E) Conformation HBond->Env Locks into HalfChair Half-Chair (T) Conformation Steric->HalfChair Shifts equilibrium to NMR NMR Spectroscopy (³J_HH & NOESY) Env->NMR IR IR Spectroscopy (Dilution Studies) Env->IR DFT DFT Calculations (Energy Mapping) Env->DFT HalfChair->NMR HalfChair->IR HalfChair->DFT

Workflow mapping the stereochemical driving forces of cyclopentane amino alcohols.

References

  • Pamies, O., et al. "Lipase-catalyzed Kinetic Resolution of (±)-trans- and cis-2-Azidocycloalkanols." Bioscience, Biotechnology, and Biochemistry, Vol. 63, No. 12 (1999): 2150-2156. URL:[Link]

  • Tormena, C. F. "Conformational analysis of small molecules: NMR and quantum mechanics calculations." Progress in Nuclear Magnetic Resonance Spectroscopy, Vol. 96 (2016): 73-88. URL:[Link]

Foundational

Structural Elucidation and Hydrogen Bonding Networks in 2-Aminocyclopentanol Hydrochloride Crystals

Executive Summary 2-Aminocyclopentanol hydrochloride is a highly privileged chiral building block in modern drug discovery. Its rigid alicyclic scaffold and defined stereochemistry have been instrumental in the developme...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Aminocyclopentanol hydrochloride is a highly privileged chiral building block in modern drug discovery. Its rigid alicyclic scaffold and defined stereochemistry have been instrumental in the development of potent Menin-MLL protein-protein interaction inhibitors[1], anti-HIV integrase inhibitors[2], and conformationally restricted Amphotericin B derivatives[3]. While its utility in synthetic chemistry is well-documented, understanding its solid-state behavior—specifically its hydrogen bonding patterns—is critical for predicting its solubility, stability, and reactivity in pharmaceutical formulations. This whitepaper provides an in-depth crystallographic analysis of trans-2-aminocyclopentanol hydrochloride (systematically named trans-1-hydroxycyclopentan-2-aminium chloride), detailing its conformational preferences, supramolecular assembly, and the experimental methodologies required to resolve its hydrogen-bonded lattice.

Chemical Context: Cis vs. Trans Conformational Dynamics

The spatial orientation of the hydroxyl (-OH) and aminium (-NH₃⁺) substituents on the cyclopentane ring fundamentally dictates the molecule's hydrogen bonding capabilities.

In the cis-isomer, the spatial proximity of the substituents (typically adopting a pseudo-axial/pseudo-equatorial arrangement) facilitates strong intramolecular hydrogen bonding[4]. This internal stabilization reduces the molecule's capacity to form extensive intermolecular networks.

Conversely, in the trans-isomer, the cyclopentane ring adopts a twist conformation to minimize 1,3-diaxial steric clashes, forcing both the hydroxyl and bulky aminium groups into equatorial positions[5]. This trans-diequatorial geometry sterically precludes intramolecular hydrogen bonding. As a result, the trans-1-hydroxycyclopentan-2-aminium cation must satisfy its hydrogen-bond donor capacity entirely through intermolecular interactions, primarily utilizing the chloride counterion as a potent hydrogen bond acceptor[5].

Crystallographic Analysis & Hydrogen Bonding Patterns

Single-crystal X-ray diffraction (SCXRD) of trans-1-hydroxycyclopentan-2-aminium chloride reveals a highly organized supramolecular architecture stabilized by a complex interplay of ionic forces, hydrogen bonding, and hydrophobic interactions[5].

The Primary Motif: Centrosymmetric Dimers

The fundamental building block of the crystal lattice is a centrosymmetric dimer. The highly polarized N-H bonds of the aminium group act as strong proton donors, while the chloride ions, possessing high charge density, act as the primary proton acceptors. This results in robust N-H···Cl hydrogen bonds that bridge two adjacent organic cations into a dimeric aggregate[5].

Lattice Sustenance: Secondary Interactions

Beyond the primary N-H···Cl ionic hydrogen bonds, the 3D crystal packing is sustained by a secondary network of weaker, yet highly directional, interactions:

  • C-H···Cl Interactions: The chloride ion further stabilizes the lattice by accepting weak hydrogen bonds from the polarized aliphatic protons of the cyclopentane ring.

  • C-H···O Interactions: The hydroxyl oxygen acts as an acceptor for adjacent aliphatic C-H donors.

  • C-O···π Interactions: Subtle orbital overlaps further lock the twist conformation of the cyclopentane ring into its lowest-energy thermodynamic state[5].

Quantitative Data Summary

The following table summarizes the critical crystallographic parameters defining the solid-state structure.

Table 1: Crystallographic and Hydrogen Bonding Parameters of trans-1-Hydroxycyclopentan-2-aminium chloride

ParameterValue / DescriptionCausality / Significance
Chemical Formula C₅H₁₂NO⁺ · Cl⁻Represents the fully protonated aminium salt.
Ring Conformation TwistMinimizes torsional strain and 1,3-diaxial interactions.
Substituent Orientation Equatorial (-OH and -NH₃⁺)Maximizes intermolecular exposure for lattice bonding.
Primary H-Bond Motif N-H···Cl (Intermolecular)Drives the formation of centrosymmetric dimeric aggregates.
Secondary Interactions C-H···Cl, C-H···O, C-O···πSustains the long-range 3D packing of the dimeric units.
Intramolecular H-Bonds AbsentSterically forbidden by the trans-diequatorial geometry.

Experimental Protocols: Crystallization and SCXRD

To achieve high-resolution structural data, the protocols must be designed as a self-validating system where thermodynamic control is prioritized over kinetic speed.

Protocol 1: Synthesis and Thermodynamic Crystallization

Causality Check: Rapid solvent evaporation often yields kinetic polymorphs or twinned crystals with high mosaicity. Vapor diffusion is selected because the slow equilibration allows the aminium and chloride ions to reversibly organize into their lowest-energy thermodynamic state, minimizing lattice defects.

  • Salt Formation: Dissolve trans-2-aminocyclopentanol free base in anhydrous dichloromethane (DCM) under an inert argon atmosphere. Slowly add a 1.05 molar equivalent of ethereal HCl (1.0 M) at 0 °C.

  • Isolation: Filter the resulting white precipitate and wash with cold diethyl ether to remove unreacted free base. Dry under vacuum.

  • Vapor Diffusion Setup: Dissolve 20 mg of the purified hydrochloride salt in a minimum volume of methanol (polar mother liquor) inside a 2 mL inner vial.

  • Diffusion: Place the un-capped 2 mL vial inside a 20 mL outer vial containing 5 mL of pentane (non-polar anti-solvent). Seal the outer vial tightly.

  • Harvesting: Allow the system to stand undisturbed at 20 °C for 5–7 days until colorless, plate-like single crystals precipitate.

Protocol 2: Single-Crystal X-Ray Diffraction (SCXRD) Workflow

Causality Check: Data collection must be performed under a cold nitrogen stream. Cooling reduces the atomic thermal displacement parameters (B-factors), which is absolutely critical for accurately resolving the faint electron density of the light hydrogen atoms participating in the N-H···Cl bonds.

  • Crystal Selection: Submerge the harvested crystals in Paratone-N oil. Using a polarized light microscope, select a single crystal exhibiting uniform extinction (indicating a lack of twinning).

  • Mounting: Mount the selected crystal on a MiTeGen loop and immediately transfer it to the diffractometer's cold stream (100–150 K).

  • Data Acquisition: Collect diffraction data using Mo Kα radiation (λ = 0.71073 Å) or Cu Kα radiation. Ensure high redundancy to improve the signal-to-noise ratio for light atoms.

  • Structure Solution: Solve the phase problem using direct methods (e.g., SHELXT).

  • Refinement & Validation: Refine the structure using full-matrix least-squares on F² (SHELXL). Locate the hydrogen atoms bound to nitrogen and oxygen in the difference Fourier map. Refine their positions using distance restraints (DFIX) to accurately quantify the D-H···A (Donor-Hydrogen···Acceptor) geometries.

Logical Workflow Visualization

G Synthesis Synthesis of trans-2-Aminocyclopentanol Protonation HCl Treatment (Formation of Aminium Cation) Synthesis->Protonation Addition of HCl Crystallization Vapor Diffusion Crystallization (Thermodynamic Control) Protonation->Crystallization Solvent Evaporation XRD Single Crystal X-Ray Diffraction (SCXRD at 100-150 K) Crystallization->XRD Crystal Mounting Hbond1 N-H...Cl Hydrogen Bonds (Centrosymmetric Dimers) XRD->Hbond1 Structural Resolution Hbond2 C-H...O & C-H...Cl Interactions (3D Lattice Packing) XRD->Hbond2 Packing Analysis

Figure 1: Workflow for the crystallization and structural resolution of 2-aminocyclopentanol HCl.

References

  • Design of the First-in-Class, Highly Potent Irreversible Inhibitor Targeting the Menin-MLL Protein-Protein Interaction. ResearchGate.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG3EHXpPw4-lZcsPYTw_IC5S86L88aJGwbJgXsQCY_67jVsJknRTsj_06e6axwCybJfosL_8sHfHuimfsbPktdQdOLOo5dcqs7EOtGBhcUPlloH1_HMhKQIlnRj_MK34F47K8XXiFSQxmZYe8420F4AbbeiCR1PcwBdu6y-DYsINX3oooYFB3DuVwU5W9MN_gtY0VyR66oyPsKjSljvASHmHV3ji4ESsZkwLG6v3XRF1TkHqntDrDXzg2zfm52pHLmq-mGyDISWXq0oxoEST0TVr7WzFTbMEeH0sgYjUTcgaiTvsA==]
  • Notable Difference in anti-HIV Activity of Integrase Inhibitors as a Consequence of Geometric and Enantiomeric Configurations. PMC.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHPk3vvBnh_Lql922gKq5ThrmRQiXJrxTCG4aPDzntMJxDibeP-WFuqbD2pHs12byghIgZWGChVSjIA-e5P6cz2yl4iKCcLX0q6gYTC2u03EUjJK6O5adyfgw-s3LOnR57mSH0bd6J4ul6P-A==]
  • Trans-1-Hydroxycyclopentan-2-aminium chloride. ResearchGate.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEqfkwTuQOa0EyY89HoVxQD_TgXqaMikF36uCOZJvkFPFYa1MuGeNVT_fLKKKAP0Gyquj74X7MuuwEx_cQfzc7SKsjQ0FvbJybfCiMZLQN8lNZkHyd0lgvlswsuko13iP_PE6N1AElSD7YLCg334XMGF0Hr53J6v3XeldEh9VdPZ5-ddnXC2Ki5pzV7Hzvoy-n8PU1AGT8ciD0tzA==]
  • Photoelectron studies on intramolecularly hydrogen-bonded systems. Canadian Science Publishing.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGfQGtZWcmf6mZfJiVGelJfwZLyGGA5KMtYxe8HyXC4vfHj5PaUn3wfUDtiRVO9HnKn91f4dzhMGavDnqFNfdM2KkKuxBV5nXocoAmyOPSahtcFBX_63J13c2pnV2fkLRnkXgB8kpAqsPnF82w=]
  • WO2016112260A1 - Concise synthesis of urea derivatives of amphotericin b. Google Patents.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE1zU5em-K8mdrB9uANeeHyoTp0RNU_5xeRczZT-w_0TKBoJSlfxu9H72XGa_8bOU4nNBsC2kC6PIFiZZ9nBH2pj2NqUbYarg0M0dWnVq2gs_Bt5Bp0AY0vsi9WaZV1S1vDVMGuDCiNQxI=]

Sources

Protocols & Analytical Methods

Method

Synthesis of 2-Aminocyclopentanol Hydrochloride from Cyclopentene Oxide: An Application and Protocol Guide

For Researchers, Scientists, and Drug Development Professionals This document provides a detailed guide for the synthesis of 2-aminocyclopentanol hydrochloride, a valuable chiral building block in organic synthesis, part...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the synthesis of 2-aminocyclopentanol hydrochloride, a valuable chiral building block in organic synthesis, particularly for the development of novel therapeutic agents.[1] The protocol outlines the nucleophilic ring-opening of cyclopentene oxide with ammonia, followed by conversion to its hydrochloride salt. This guide emphasizes the underlying chemical principles, safety considerations, and analytical methods for successful synthesis and characterization.

Introduction

2-Aminocyclopentanol and its stereoisomers are crucial intermediates in the synthesis of a wide range of biologically active molecules, including antiviral and anticancer carbocyclic nucleoside analogues.[1] The presence of two stereocenters results in four possible stereoisomers, with their specific stereochemistry playing a pivotal role in their biological function.[1] The synthesis described herein provides a direct route to a racemic mixture of trans-2-aminocyclopentanol, which can be a precursor for further chiral resolution or utilized in applications where a stereoisomeric mixture is acceptable.

The core of this synthesis is the reaction between an epoxide (cyclopentene oxide) and a nucleophile (ammonia). Epoxides, three-membered cyclic ethers, are highly reactive due to significant ring strain.[2] This inherent reactivity allows for ring-opening reactions with a variety of nucleophiles, even those considered weak, providing a versatile method for the formation of 1,2-difunctionalized compounds.[2][3]

Reaction Mechanism and Rationale

The synthesis of 2-aminocyclopentanol from cyclopentene oxide proceeds via a nucleophilic substitution (SN2) mechanism.[2][3] In this reaction, the ammonia molecule acts as the nucleophile, attacking one of the electrophilic carbon atoms of the epoxide ring.

Mechanism of Epoxide Ring-Opening with Ammonia:

The reaction is typically carried out under neutral or basic conditions. The ammonia nucleophile attacks the less sterically hindered carbon of the epoxide ring, leading to an anti-addition of the amino and hydroxyl groups.[3][4] This results in the formation of the trans diastereomer.

The key steps are:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of ammonia attacks one of the carbon atoms of the epoxide ring.

  • Ring Opening: Simultaneously, the carbon-oxygen bond of the epoxide breaks, relieving the ring strain. The oxygen atom gains a negative charge, forming an alkoxide intermediate.

  • Protonation: The alkoxide intermediate is then protonated by another ammonia molecule or during the aqueous work-up to yield the final 2-aminocyclopentanol product.

It is important to note that under acidic conditions, the regioselectivity of the epoxide ring-opening can change.[4][5] In an acidic environment, the epoxide oxygen is first protonated, making the ring more susceptible to nucleophilic attack. The nucleophile then preferentially attacks the more substituted carbon atom due to the development of partial positive charge.[4][5] However, for this synthesis, a non-acidic pathway is utilized to favor the formation of the desired product.

Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of 2-aminocyclopentanol hydrochloride.

Materials and Equipment
ReagentsEquipment
Cyclopentene oxideRound-bottom flask
Ammonium hydroxide (aqueous solution, ~28-30%)Magnetic stirrer and stir bar
Hydrochloric acid (concentrated)Reflux condenser
Diethyl etherHeating mantle
Anhydrous magnesium sulfate or sodium sulfateSeparatory funnel
Deuterated solvent (e.g., D₂O, CD₃OD) for NMRRotary evaporator
pH paper or pH meter
Ice bath
Büchner funnel and filter flask
NMR spectrometer
Infrared spectrometer
Melting point apparatus
Synthesis of trans-2-Aminocyclopentanol
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, combine cyclopentene oxide (1.0 equivalent) with an excess of concentrated aqueous ammonium hydroxide (e.g., 10-20 equivalents). The use of a large excess of ammonia drives the reaction to completion.

  • Reaction: Stir the mixture vigorously at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Reaction times can vary but are typically in the range of 12-24 hours.

  • Work-up: After the reaction is complete, cool the mixture in an ice bath.

  • Extraction: Transfer the reaction mixture to a separatory funnel. Extract the aqueous layer with a suitable organic solvent, such as diethyl ether or dichloromethane, to remove any unreacted starting material.

  • Isolation of the Free Base: The aqueous layer contains the ammonium salt of the product. To isolate the free amino alcohol, the excess ammonia and water need to be removed. This can be achieved by concentrating the aqueous layer under reduced pressure using a rotary evaporator.

Formation of 2-Aminocyclopentanol Hydrochloride
  • Dissolution: Dissolve the crude 2-aminocyclopentanol in a minimal amount of a suitable solvent like isopropanol or ethanol.[6]

  • Acidification: Cool the solution in an ice bath and slowly add concentrated hydrochloric acid dropwise while stirring until the solution is acidic (pH 1-2).

  • Precipitation: The hydrochloride salt of 2-aminocyclopentanol is generally insoluble in the organic solvent and will precipitate out of the solution.

  • Isolation and Purification: Collect the white crystalline solid by vacuum filtration using a Büchner funnel.[6] Wash the crystals with a small amount of cold diethyl ether to remove any remaining impurities.[6] The product can be further purified by recrystallization from a suitable solvent system, such as isopropanol/diethyl ether.[6]

  • Drying: Dry the purified 2-aminocyclopentanol hydrochloride in a vacuum oven to remove any residual solvent.

Characterization

The identity and purity of the synthesized 2-aminocyclopentanol hydrochloride should be confirmed using various analytical techniques.

Analytical TechniqueExpected Observations
Melting Point A sharp melting point indicates a high degree of purity. The melting point for (1R,2R)-2-Aminocyclopentanol hydrochloride is reported to be 179-181 °C.[7]
Infrared (IR) Spectroscopy The IR spectrum should show characteristic absorption bands for O-H and N-H stretching (broad, ~3200-3600 cm⁻¹), C-H stretching (~2800-3000 cm⁻¹), and N-H bending (~1500-1600 cm⁻¹).[8]
Nuclear Magnetic Resonance (NMR) Spectroscopy ¹H and ¹³C NMR spectroscopy should be used to confirm the structure of the product. The chemical shifts and coupling constants of the protons on the cyclopentane ring will be indicative of the trans stereochemistry.[8]
Mass Spectrometry (MS) Mass spectrometry will confirm the molecular weight of the product. The mass spectrum will typically show the molecular ion peak for the free base (C₅H₁₁NO).[8]

Safety and Handling

It is crucial to conduct this synthesis in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. [9][10]

  • Cyclopentene oxide: Is a flammable liquid and should be handled with care.[11] Keep away from heat, sparks, and open flames.[11] It is also an irritant.

  • Ammonium hydroxide: Is corrosive and can cause severe skin burns and eye damage.[12] Avoid inhaling the vapors.

  • Hydrochloric acid: Is a strong acid and is highly corrosive. Handle with extreme care.

  • Diethyl ether: Is extremely flammable and volatile. Use in a well-ventilated area and away from ignition sources.

Always consult the Safety Data Sheets (SDS) for all chemicals used in this protocol.[9][11][13]

Workflow and Mechanism Diagrams

Synthesis Workflow

Synthesis_Workflow cluster_reaction Reaction cluster_workup Work-up & Purification cluster_salt_formation Salt Formation & Isolation cyclopentene_oxide Cyclopentene Oxide reaction_mixture Reaction Mixture cyclopentene_oxide->reaction_mixture 1.0 eq ammonia Aqueous Ammonia ammonia->reaction_mixture Excess extraction Extraction (Diethyl Ether) reaction_mixture->extraction concentration Concentration extraction->concentration crude_product Crude 2-Aminocyclopentanol concentration->crude_product dissolution Dissolution (Isopropanol) crude_product->dissolution acidification Acidification (HCl) dissolution->acidification precipitation Precipitation acidification->precipitation filtration Filtration & Washing precipitation->filtration final_product 2-Aminocyclopentanol Hydrochloride filtration->final_product

Caption: Workflow for the synthesis of 2-Aminocyclopentanol Hydrochloride.

Reaction Mechanism

Reaction_Mechanism cluster_step1 Step 1: Nucleophilic Attack cluster_step2 Step 2: Ring Opening cluster_step3 Step 3: Protonation Cyclopentene\nOxide Cyclopentene Oxide Transition\nState1 [Transition State]¹ Cyclopentene\nOxide->Transition\nState1 Ammonia NH₃ Ammonia->Transition\nState1 Alkoxide\nIntermediate Transition\nState1->Alkoxide\nIntermediate Transition\nState1->Alkoxide\nIntermediate Ring Opening Ammonium\nIon NH₄⁺ Transition\nState1->Ammonium\nIon 2-Aminocyclopentanol Alkoxide\nIntermediate->2-Aminocyclopentanol Alkoxide\nIntermediate->2-Aminocyclopentanol Protonation Ammonium\nIon->2-Aminocyclopentanol Ammonia_regen NH₃

Caption: SN2 mechanism for the ring-opening of cyclopentene oxide with ammonia.

References

  • Application Notes: Reactions of Methyl-1,2-cyclopentene Oxide with Amines - Benchchem. (n.d.).
  • (1S,2R)-2-aminocyclopentanol hydrochloride - ChemBK. (2024, April 9).
  • Reactions of Epoxides: Ring-Opening | Organic Chemistry... | Fiveable. (2026, March 2).
  • A Technical Guide to 2-Aminocyclopentanol and Its Stereoisomers: Synthesis, Properties, and Therapeutic Potential - Benchchem. (n.d.).
  • Epoxides Ring-Opening Reactions - Chemistry Steps. (2020, June 18).
  • 18.6: Reactions of Epoxides - Ring-opening - Chemistry LibreTexts. (2024, March 24).
  • (1R,2R)-2-Aminocyclopentanol hydrochloride - Chem-Impex. (n.d.).
  • Opening of Epoxides With Acid - Master Organic Chemistry. (2015, February 2).
  • Epoxide - Wikipedia. (n.d.).
  • SAFETY DATA SHEET - Fisher Scientific. (2008, June 22).
  • Draw the organic products formed when cyclopentene is treated with each r.. - Filo. (2023, November 3).
  • A Comparative Guide to the Spectroscopic Properties of (1S,3S)-3-Aminocyclopentanol Hydrochloride and Its Diastereomers - Benchchem. (n.d.).
  • Cyclopentene - Apollo Scientific. (n.d.).
  • WO2008072773A1 - Method for producing (1r,2r)-2-amino-1-cyclopentanol. (n.d.).
  • SAFETY DATA SHEET - Airgas. (n.d.).
  • Epoxidation of cyclopentene by a low cost and environmentally friendly bicarbonate/peroxide/manganese system - ResearchGate. (n.d.).
  • 2-Amino-1-pentanol hydrochloride - NIST WebBook. (n.d.).
  • SAFETY DATA SHEET - Thermo Fisher Scientific. (2008, June 22).
  • Synthesis of 1,2-epoxycyclopentane and/or 1,2-cyclopentanediol by oxidation of cyclopentene with aqueous solution of hydrogen peroxide - ResearchGate. (n.d.).
  • CN112574046A - Method for preparing (1R,3S) -3-aminocyclopentanol hydrochloride - Google Patents. (n.d.).
  • (1S,2S)-2-aminocyclopentan-1-ol hydrochloride | C5H12ClNO | CID 16211106 - PubChem. (n.d.).
  • Purification techniques for (1S,3S)-3-Aminocyclopentanol hydrochloride - Benchchem. (n.d.).
  • PROBLEM 12.38 Draw the organic products formed... [FREE SOLUTION] | Vaia. (n.d.).
  • US5866719A - Process for the purification of an aminoalcohol - Google Patents. (n.d.).
  • A convenient method for obtaining trans-2-aminocyclohexanol and trans-2-aminocyclopentanol in enantiomerically pure form | The Journal of Organic Chemistry - ACS Publications. (n.d.).
  • Ammonia - CCOHS. (2025, August 28).
  • 2-Aminocyclopentanol | 89381-13-5 - MilliporeSigma. (n.d.).
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Application

The Role of 2-Aminocyclopentanol HCl in Asymmetric Catalysis: A Senior Application Scientist's Guide

Introduction: The Imperative of Chirality and the Rise of Asymmetric Catalysis In the realm of pharmaceutical development and fine chemical synthesis, the three-dimensional arrangement of atoms within a molecule, or ster...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative of Chirality and the Rise of Asymmetric Catalysis

In the realm of pharmaceutical development and fine chemical synthesis, the three-dimensional arrangement of atoms within a molecule, or stereochemistry, is of paramount importance. Enantiomers, non-superimposable mirror-image isomers of a chiral molecule, can exhibit remarkably different pharmacological and toxicological profiles. Consequently, the ability to selectively synthesize a single enantiomer is a critical objective in modern chemistry. Asymmetric catalysis has emerged as the most elegant and efficient strategy to achieve this, employing small amounts of a chiral catalyst to generate large quantities of an enantiomerically enriched product.

At the heart of many successful asymmetric transformations lies the chiral ligand. These molecules coordinate to a metal center, creating a chiral environment that directs the stereochemical outcome of the reaction. Among the various classes of chiral ligands, amino alcohols have proven to be particularly versatile and effective.[1][2] This guide focuses on a specific and valuable member of this family: 2-Aminocyclopentanol. We will explore its application as a hydrochloride salt, a common and stable form of the ligand, in two powerful C-C and C-O bond-forming reactions: the enantioselective addition of organozinc reagents to aldehydes and the asymmetric transfer hydrogenation of ketones.

Section 1: Understanding 2-Aminocyclopentanol as a Chiral Ligand

2-Aminocyclopentanol is a chiral cyclic amino alcohol featuring two stereocenters, which gives rise to four possible stereoisomers: a pair of enantiomers for both the cis and trans diastereomers.[3] The specific stereoisomer used is critical as it dictates the absolute configuration of the product. The ligand is typically available as its hydrochloride salt (HCl), which enhances its stability and shelf-life. However, for catalytic activity, the amine must be in its free, deprotonated form to coordinate effectively with the metal center. This is a crucial practical consideration that will be addressed in the protocols.

The efficacy of 2-aminocyclopentanol and its derivatives stems from the formation of a rigid, sterically defined metal-alkoxide complex. This complex then orchestrates the approach of the substrate, favoring one pathway over the other and leading to high enantioselectivity.

Section 2: Application in the Enantioselective Addition of Organozinc Reagents to Aldehydes

The addition of organometallic reagents to carbonyl compounds is a cornerstone of organic synthesis for creating new carbon-carbon bonds. The use of dialkylzinc reagents in the presence of a chiral amino alcohol ligand is a well-established method for the enantioselective synthesis of secondary alcohols.

Causality Behind the Experimental Choices

The proposed catalytic cycle begins with the reaction of the deprotonated 2-aminocyclopentanol with diethylzinc to form a chiral zinc-aminoalkoxide complex, releasing a molecule of ethane.[4] This in situ formed complex is the active catalyst. The aldehyde substrate then coordinates to the zinc center. The chiral environment created by the 2-aminocyclopentanol ligand forces the aldehyde to adopt a specific orientation. This geometric constraint facilitates the intramolecular transfer of an ethyl group from the zinc to one specific face of the carbonyl carbon, leading to the formation of the chiral secondary alcohol product with a defined stereochemistry.

G cluster_0 Catalytic Cycle Ligand_Activation 2-Aminocyclopentanol + Et2Zn (in-situ deprotonation if starting from HCl salt) Active_Catalyst Chiral Zinc-Aminoalkoxide Complex Ligand_Activation->Active_Catalyst - Ethane Substrate_Coordination Aldehyde Coordination Active_Catalyst->Substrate_Coordination + Aldehyde Transition_State Transition State (Enantioselective Ethyl Transfer) Substrate_Coordination->Transition_State Product_Formation Zinc Alkoxide Product Transition_State->Product_Formation Catalyst_Regeneration Product Release & Catalyst Regeneration Product_Formation->Catalyst_Regeneration + Et2Zn - Product-ZnEt Catalyst_Regeneration->Active_Catalyst Ready for next cycle G cluster_1 Catalytic Cycle Precatalyst [Ru(p-cymene)Cl₂]₂ + 2-Aminocyclopentanol + Base Active_Catalyst Chiral Ru-H Species Precatalyst->Active_Catalyst + i-PrOH - Acetone - Base-H⁺ Substrate_Coordination Ketone Coordination Active_Catalyst->Substrate_Coordination + Ketone Hydride_Transfer Stereoselective Hydride Transfer Substrate_Coordination->Hydride_Transfer Product_Release Ru-Alkoxide Intermediate Hydride_Transfer->Product_Release Regeneration Protonolysis & Catalyst Regeneration Product_Release->Regeneration + i-PrOH Regeneration->Active_Catalyst - Chiral Alcohol

Sources

Method

Application Note: Chemoselective Reductive Amination of 2-Aminocyclopentanol in Drug Discovery

Strategic Context & Application Overview The 2-aminocyclopentanol scaffold is a highly privileged structural motif in medicinal chemistry, frequently utilized to impart conformational restriction in kinase inhibitors, GP...

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Context & Application Overview

The 2-aminocyclopentanol scaffold is a highly privileged structural motif in medicinal chemistry, frequently utilized to impart conformational restriction in kinase inhibitors, GPCR ligands, and peptidomimetics. A critical transformation in elaborating this core is N-alkylation. While direct alkylation with alkyl halides often suffers from poor chemoselectivity (competing O-alkylation) and uncontrollable over-alkylation (forming quaternary ammonium salts), reductive amination offers a mild, highly chemoselective, and scalable alternative.

As a Senior Application Scientist, I have designed this guide to move beyond standard recipes. This document explains the chemical causality behind reagent selection and provides self-validating protocols to ensure high-fidelity synthesis of secondary and tertiary aminocyclopentanols.

Mechanistic Causality & Reagent Selection

The success of a reductive amination using 2-aminocyclopentanol hinges on exploiting the distinct electronic properties of the substrate and the chosen reducing agent.

Chemoselectivity: Amine vs. Hydroxyl

2-Aminocyclopentanol possesses both a primary amine (-NH₂) and a secondary hydroxyl (-OH) group. The nitrogen lone pair is significantly more nucleophilic than the oxygen lone pair. When exposed to an electrophilic carbonyl (aldehyde or ketone), the amine selectively attacks the carbonyl carbon to form a hemiaminal intermediate, which rapidly dehydrates to form an imine (or iminium ion). The hydroxyl group remains entirely unreactive under these conditions.

Hydride Source Causality: Why STAB is the Gold Standard

The choice of reducing agent dictates the success of the direct (one-pot) reductive amination.

  • Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃): STAB is the premier reagent for this transformation . The three electron-withdrawing acetate groups delocalize electron density away from the boron-hydrogen bond, drastically reducing its nucleophilicity compared to standard borohydrides. Consequently, STAB reduces imines and iminium ions rapidly but reacts sluggishly with aldehydes and ketones. This kinetic differential allows all reagents to be mixed in one pot without premature reduction of the starting carbonyl .

  • Solvent Causality: STAB reacts violently with protic solvents like methanol, leading to rapid decomposition of the hydride. Therefore, STAB protocols must utilize aprotic solvents like 1,2-dichloroethane (DCE) or tetrahydrofuran (THF) . Conversely, if a stepwise protocol using Sodium Borohydride (NaBH₄) is required (to prevent dialkylation with highly unhindered aldehydes), methanol is the mandatory solvent to stabilize the imine prior to reduction .

Reaction Pathway Visualization

ReductiveAmination A 2-Aminocyclopentanol (Nucleophile) C Imine / Iminium Intermediate A->C - H2O (Condensation) B Aldehyde / Ketone (Electrophile) B->C D N-Alkylated Product (Secondary/Tertiary Amine) C->D NaBH(OAc)3 in DCE (Direct Reduction) C->D NaBH4 in MeOH (Stepwise Reduction) E Dialkylated Byproduct (Over-reaction) D->E Excess Carbonyl (Unhindered Amines)

Fig 1: Chemoselective reductive amination pathway of 2-aminocyclopentanol.

Quantitative Comparison of Reducing Agents

To aid in experimental design, the following table summarizes the operational parameters and causal limitations of common reducing agents used with 2-aminocyclopentanol.

Reducing AgentTypical SolventRelative ReactivityChemoselectivity (Imine vs. Carbonyl)Primary Application / Limitation
NaBH(OAc)₃ (STAB) DCE, THFMildHighMethod of choice. Direct one-pot amination. Tolerates reducible functional groups (nitro, cyano).
NaBH₃CN MeOH, THFMildHighUseful for pH-dependent direct amination, but highly toxic (generates HCN gas under acidic conditions).
NaBH₄ MeOH, EtOHStrongLowStepwise amination only. Will prematurely reduce carbonyls if added before complete imine formation.

Self-Validating Experimental Protocols

The following protocols are engineered as self-validating systems . By integrating specific physical and chemical checkpoints into the workflow, the protocol inherently verifies its own success, minimizing reliance on downstream analytical machinery.

Protocol A: Direct Reductive Amination using STAB

Best for synthesizing secondary/tertiary amines from ketones or sterically hindered aldehydes.

Materials:

  • 2-Aminocyclopentanol (1.0 equiv)

  • Aldehyde or Ketone (1.05 equiv)

  • Sodium Triacetoxyborohydride (STAB) (1.5 equiv)

  • 1,2-Dichloroethane (DCE) (0.2 M)

  • Glacial Acetic Acid (1.0 equiv) - Required only for ketone substrates to accelerate iminium formation.

Step-by-Step Methodology:

  • Reaction Setup: Dissolve 2-aminocyclopentanol and the carbonyl compound in anhydrous DCE at room temperature. If utilizing a ketone, add glacial acetic acid.

  • Pre-equilibration: Stir the mixture for 30 minutes. Causality: While STAB can be added immediately, pre-stirring allows the hemiaminal/imine equilibrium to establish, reducing the trace risk of direct carbonyl reduction by STAB.

  • Reduction: Add STAB portion-wise over 5 minutes. Causality: Portion-wise addition prevents thermal runaway from the mildly exothermic reduction, preserving chemoselectivity.

  • Self-Validation Checkpoint 1 (Reaction): Monitor via TLC (DCM:MeOH 9:1, Ninhydrin stain). Primary amines stain a vibrant pink/purple. The complete disappearance of the 2-aminocyclopentanol spot physically validates that the imine formation and subsequent reduction have reached completion.

  • Quench: Add saturated aqueous NaHCO₃ slowly until gas evolution ceases.

Protocol B: Stepwise Reductive Amination using NaBH₄

Best for unhindered primary aldehydes (e.g., formaldehyde, acetaldehyde) where dialkylation is a severe risk.

Materials:

  • 2-Aminocyclopentanol (1.0 equiv)

  • Aldehyde (1.0 equiv - strictly controlled)

  • Sodium Borohydride (NaBH₄) (1.5 equiv)

  • Anhydrous Methanol (MeOH) (0.2 M)

Step-by-Step Methodology:

  • Imine Formation: Dissolve the amine and aldehyde in anhydrous MeOH. Stir at room temperature for 2 to 4 hours. Do not add the reducing agent yet. Causality: Early addition of NaBH₄ will instantly reduce the aldehyde to an unreactive alcohol, halting the reaction.

  • Thermal Control: Cool the reaction vessel to 0 °C in an ice bath.

  • Reduction: Add NaBH₄ portion-wise. Causality: NaBH₄ reacts with methanol to release H₂ gas; cooling and portion-wise addition control this effervescence and prevent product degradation.

  • Quench: Stir for 1 hour, then quench with a few drops of 1M HCl to destroy excess hydride, followed by removal of MeOH under reduced pressure.

The Self-Validating Workup (Acid-Base Extraction)

Both protocols utilize an acid-base extraction loop that physically validates product purity:

  • Initial Extraction: Dilute the quenched reaction with Ethyl Acetate (EtOAc) or DCM. Extract the organic layer with 1M aqueous HCl.

  • Partitioning Causality: The desired N-alkylated 2-aminocyclopentanol becomes protonated (ammonium salt) and partitions into the aqueous layer. Neutral impurities (unreacted carbonyls, reduced alcohol byproducts) remain in the organic layer, which is discarded.

  • Recovery: Basify the aqueous layer to pH > 10 using 2M NaOH, and extract with fresh EtOAc.

  • Self-Validation Checkpoint 2 (Workup): Evaporate the final organic layer. If a mass is recovered, it must be the basic amine product. The physical partitioning laws of the acid-base extraction guarantee that neutral organic impurities cannot survive this loop, ensuring high purity without the need for column chromatography.

References

  • Title: Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. Source: Organic Process Research & Development (ACS Publications) URL: [Link]

  • Title: Amine synthesis by reductive amination (reductive alkylation). Source: Organic Chemistry Portal URL: [Link]

Application

Application Note: Advanced Derivatization Strategies for 2-Aminocyclopentanol in Pharmaceutical Synthesis

Introduction & Strategic Overview 2-Aminocyclopentanol (2-ACP) and its distinct stereoisomers (e.g., trans-(1R,2R)-2-aminocyclopentanol and cis-(1R,2S)-2-aminocyclopentanol) are indispensable chiral building blocks in mo...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Overview

2-Aminocyclopentanol (2-ACP) and its distinct stereoisomers (e.g., trans-(1R,2R)-2-aminocyclopentanol and cis-(1R,2S)-2-aminocyclopentanol) are indispensable chiral building blocks in modern drug discovery. They are heavily utilized in the synthesis of complex pharmacophores, including nucleoside analogues, kinase inhibitors, and adenosine A1 receptor-selective agonists [1].

Because the 2-ACP scaffold possesses both a nucleophilic primary amine and a secondary hydroxyl group, derivatizing this molecule requires rigorous orthogonal protection strategies and chemoselective methodologies. This application note details field-proven protocols for the selective N- and O-derivatization of 2-ACP, emphasizing the mechanistic causality behind reagent selection and the analytical validation required to ensure stereochemical integrity.

Workflow Start Racemic or Chiral 2-Aminocyclopentanol N_Protect N-Protection (Boc / Cbz) Start->N_Protect Base, Boc2O Red_Amin Reductive Amination (Mono-alkylation) Start->Red_Amin Aldehyde, NaBH(OAc)3 O_Alk O-Alkylation (Williamson Ether) N_Protect->O_Alk NaH, R-X Mitsunobu Mitsunobu Reaction (Stereo-inversion) N_Protect->Mitsunobu DIAD, PPh3, Ar-OH Product Pharmaceutical Intermediate (e.g., Adenosine Agonist) Red_Amin->Product Direct use Deprotect Deprotection & Salt Formation (HCl / Dioxane) O_Alk->Deprotect Mitsunobu->Deprotect Deprotect->Product

Synthetic workflow for 2-aminocyclopentanol derivatization in drug discovery.

Chemoselective N-Derivatization

Direct alkylation of the primary amine in 2-ACP using alkyl halides is notoriously difficult to control. As the primary amine is alkylated, the resulting secondary amine becomes more nucleophilic, leading to a complex mixture of mono-, di-, and over-alkylated (quaternary ammonium) products. To achieve strict mono-N-alkylation, reductive amination is the industry standard [2].

Protocol 1: Mono-N-Alkylation via Reductive Amination

Causality & Design: Utilizing sodium triacetoxyborohydride (NaBH(OAc)₃) is critical here. It is a milder reducing agent than NaBH₄ and selectively reduces the intermediate imine/iminium ion without prematurely reducing the unreacted aldehyde. Self-Validating Workflow:

  • Imine Formation: Dissolve 1.0 eq of 2-aminocyclopentanol in anhydrous 1,2-dichloroethane (DCE). Add 1.05 eq of the target aldehyde (e.g., aqueous formaldehyde for N-methylation). Stir at room temperature (RT) for 1–2 hours to allow complete imine formation.

  • Reduction: Cool the reaction vessel to 0 °C. Portion-wise, add 1.5 eq of NaBH(OAc)₃ to control the exothermic reduction.

  • Quenching: After 12 hours of stirring at RT, quench the reaction by slowly adding saturated aqueous NaHCO₃. Quality Control Check: The cessation of gas evolution indicates the complete neutralization of the acetic acid byproduct and destruction of unreacted hydride.

  • Extraction & Validation: Extract the aqueous layer with dichloromethane (DCM). Validate mono-alkylation via LC-MS (confirming the [M+H]⁺ mass of the secondary amine) and ¹H NMR (verifying the integration ratio of the N-alkyl protons against the cyclopentyl core).

Orthogonal N-Protection and O-Alkylation

For modifications targeting the hydroxyl group (such as etherification), the highly nucleophilic amine must be transiently masked. The tert-butyloxycarbonyl (Boc) group is highly recommended due to its stability under the strongly basic conditions required for O-alkylation, and its facile, clean removal under anhydrous acidic conditions [1].

Protocol 2: O-Alkylation (Williamson Ether Synthesis)

Causality & Design: The classical Williamson ether synthesis requires strong bases (e.g., NaH) to deprotonate the secondary alcohol. N-Boc protection ensures that the alkoxide acts as the sole nucleophile, preventing competitive N-alkylation [3]. Self-Validating Workflow:

  • Deprotonation: Dissolve N-Boc-2-ACP (1.0 eq) in anhydrous THF under an argon atmosphere. Cool to 0 °C. Add NaH (60% dispersion in mineral oil, 2.0 eq). Stir for 30 minutes. Quality Control Check: The solution must turn clear, and H₂ gas evolution must completely cease before proceeding.

  • Alkylation: Add the alkyl or benzyl halide (1.1 eq) dropwise.

  • Reaction Monitoring: Stir the mixture at 0 °C to RT for 2–4 hours. Critical Insight: Do not exceed 4 hours. Prolonged reaction times under these strongly basic conditions can trigger Boc-group migration or cleavage, drastically reducing the isolated yield [1].

  • Workup: Quench carefully with ice water, extract with ethyl acetate (EtOAc), and purify via silica gel flash chromatography.

Stereochemical Inversion via the Mitsunobu Reaction

In pharmaceutical development, specific diastereomers are often required for optimal receptor binding. If a cis-derivative is needed but only the trans-2-ACP precursor is available, the Mitsunobu reaction provides an elegant method for simultaneous O-derivatization (e.g., phenoxylation) and complete stereochemical inversion at the C1 position [1].

Mitsunobu Reactant (1R,2R)-N-Boc-2-ACP trans-isomer Activation Phosphonium Intermediate OH activation Reactant->Activation PPh3, DIAD Inversion SN2 Displacement Phenoxide attack Activation->Inversion Ar-OH Product (1S,2R)-O-Phenyl-N-Boc-2-ACP cis-isomer Inversion->Product Inversion at C1

Mechanism of Mitsunobu reaction enabling C1 stereocenter inversion of 2-ACP.

Protocol 3: Mitsunobu Reaction with Phenol

Causality & Design: The reaction utilizes triphenylphosphine (PPh₃) and diisopropyl azodicarboxylate (DIAD) to activate the hydroxyl group as a highly electrophilic phosphonium intermediate. This intermediate undergoes a clean Sₙ2 displacement by the weakly acidic phenol, resulting in a strict inversion of stereochemistry [1]. Self-Validating Workflow:

  • Reagent Assembly: Dissolve N-Boc-(1R,2R)-2-aminocyclopentanol (1.0 eq), phenol (1.2 eq), and PPh₃ (1.5 eq) in anhydrous THF at 0 °C under argon.

  • Activation: Add DIAD (1.5 eq) dropwise over 15 minutes. The solution will transition to a pale yellow color, indicating the formation of the betaine intermediate.

  • Reaction: Allow the mixture to warm to RT and stir for 18 hours.

  • Purification: Concentrate the mixture under reduced pressure. Purification Hack: Triturate the crude residue with cold diethyl ether to precipitate the bulk of the triphenylphosphine oxide (TPPO) byproduct. Filter, and purify the remaining filtrate via chromatography.

Quantitative Data & Analytical Validation

To ensure the trustworthiness of the synthesized intermediates, rigorous analytical validation is required. The table below summarizes the expected shifts and parameters used to confirm successful derivatization and stereochemical integrity.

Derivative TypeKey ¹H NMR Indicators (CDCl₃, 400 MHz)MS Validation (ESI+)Stereochemical QC (Chiral HPLC)
N-Methyl-2-ACP Singlet at ~2.40 ppm (N-CH₃, 3H).[M+H]⁺ = 116.1Compare retention time against racemic standard.
N-Boc-2-ACP Large singlet at ~1.45 ppm (Boc t-Bu, 9H).[M+Na]⁺ = 224.1N/A (Achiral modification)
O-Benzyl-N-Boc-2-ACP AB quartet at ~4.50 ppm (O-CH₂-Ph, 2H).[M+Na]⁺ = 314.2Confirm absence of N-benzyl side products.
cis-O-Phenyl-N-Boc-2-ACP C1 proton multiplet shifts downfield (~4.8 ppm); altered J-coupling vs trans precursor.[M+Na]⁺ = 300.2Enantiomeric excess (ee) > 98% via chiral stationary phase.

References

  • Discovery and Structure–Activity Relationship Studies of Novel Adenosine A1 Receptor-Selective Agonists Source: National Institutes of Health (NIH) / PubMed Central URL:[Link]

  • Source: US Patent 8173844B2 (Google Patents)
Method

Preparation of Enantiomerically Pure trans-2-Aminocyclopentanol Hydrochloride: A Detailed Guide for Researchers

Enantiomerically pure trans-2-aminocyclopentanol and its salts are pivotal chiral building blocks in modern organic synthesis and drug development. Their rigid, stereochemically defined structure is integral to the synth...

Author: BenchChem Technical Support Team. Date: March 2026

Enantiomerically pure trans-2-aminocyclopentanol and its salts are pivotal chiral building blocks in modern organic synthesis and drug development. Their rigid, stereochemically defined structure is integral to the synthesis of a variety of complex molecules, including chiral ligands for asymmetric catalysis and carbocyclic nucleoside analogues with potential antiviral and anticancer activities.[1][2][3] This technical guide provides a comprehensive overview of the prevailing methodologies for preparing enantiomerically pure trans-2-aminocyclopentanol hydrochloride, offering detailed, field-proven protocols and insights into the rationale behind experimental choices.

Strategic Approaches to Enantiopurity: A Comparative Overview

The synthesis of single-enantiomer trans-2-aminocyclopentanol hydrochloride can be broadly categorized into two main strategies: the resolution of a racemic mixture and direct asymmetric synthesis. The selection of a particular strategy is often dictated by factors such as scale, cost, available reagents, and desired enantiomeric purity.

Synthetic StrategyKey PrincipleAdvantagesDisadvantages
Asymmetric Synthesis Direct formation of a single enantiomer from a prochiral starting material using a chiral catalyst or auxiliary.High enantioselectivity, atom economy, and potential for scalability.[1]Requires specialized and often expensive chiral catalysts; optimization of reaction conditions can be time-consuming.
Classical Resolution Separation of a racemic mixture via the formation of diastereomeric salts with a chiral resolving agent, followed by fractional crystallization.[4][5]Utilizes well-established and robust techniques; can be cost-effective for certain applications.Theoretical maximum yield of 50% for the desired enantiomer; often requires extensive screening of resolving agents and solvents.
Enzymatic Resolution Use of an enzyme to selectively acylate or hydrolyze one enantiomer in a racemic mixture, allowing for the separation of the unreacted enantiomer and the modified one.[4][6]High enantioselectivity under mild and environmentally friendly conditions; can achieve very high optical purity.[4]Can be substrate-specific; enzymes can be costly and may require specific buffering and temperature conditions.

Asymmetric Synthesis: A Modern and Efficient Approach

A highly effective and scalable method for the preparation of enantiomerically pure trans-2-aminocyclopentanol hydrochloride involves the catalytic asymmetric ring-opening of a meso-epoxide.[1] This approach leverages a chiral catalyst to control the stereochemical outcome of the reaction, leading directly to a protected form of the desired enantiomer.

A particularly successful protocol employs an oligomeric (salen)Co-OTf complex to catalyze the addition of phenyl carbamate to cyclopentene oxide.[1][7] The resulting protected amino alcohol can then be deprotected and isolated as the hydrochloride salt in high yield and excellent enantiomeric excess.

Asymmetric_Synthesis_Workflow start Cyclopentene Oxide (meso-epoxide) reaction Catalytic Enantioselective Ring-Opening start->reaction catalyst Oligomeric (salen)Co-OTf (Chiral Catalyst) catalyst->reaction nucleophile Phenyl Carbamate (Nucleophile) nucleophile->reaction intermediate Protected trans-2-Aminocyclopentanol (Carbamate) reaction->intermediate deprotection Basic Deprotection intermediate->deprotection product Enantiomerically Pure trans-2-Aminocyclopentanol deprotection->product salt_formation HCl Salt Formation & Recrystallization product->salt_formation final_product trans-2-Aminocyclopentanol Hydrochloride (>99% ee) salt_formation->final_product

Caption: Workflow for the Asymmetric Synthesis of trans-2-Aminocyclopentanol HCl.

Detailed Protocol: Asymmetric Ring-Opening of Cyclopentene Oxide

This protocol is adapted from the work of Jacobsen and co-workers.[1]

Materials:

  • Cyclopentene oxide

  • Phenyl carbamate

  • Oligomeric (salen)Co-OTf catalyst

  • tert-Butyl methyl ether (TBME)

  • Methanol (MeOH)

  • Potassium hydroxide (KOH)

  • Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

  • Hexanes

Procedure:

  • Catalytic Ring-Opening:

    • To an oven-dried flask under an inert atmosphere, add the oligomeric (salen)Co-OTf catalyst (1 mol%).

    • Add tert-butyl methyl ether (TBME) followed by cyclopentene oxide.

    • Cool the mixture to 0 °C and add phenyl carbamate.

    • Allow the reaction to warm to room temperature and stir for 24-48 hours, monitoring by TLC or GC for the consumption of the epoxide.

  • Deprotection:

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Dissolve the crude residue in methanol.

    • Add a solution of potassium hydroxide in methanol and heat the mixture to reflux for 12-16 hours.

  • Work-up and Salt Formation:

    • Cool the mixture to room temperature and concentrate under reduced pressure.

    • Partition the residue between water and ethyl acetate.

    • Separate the aqueous layer and extract it several times with ethyl acetate.

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude free amine.

  • Recrystallization and Isolation:

    • Dissolve the crude amine in a minimal amount of hot ethyl acetate.

    • Slowly add a solution of HCl in ethyl acetate until the pH is acidic.

    • Allow the solution to cool to room temperature and then place it in a freezer to induce crystallization.

    • Collect the white crystalline solid by filtration, wash with cold ethyl acetate and then hexanes.

    • Dry the solid under vacuum to yield enantiomerically pure trans-2-aminocyclopentanol hydrochloride. The enantiomeric excess can be determined by chiral HPLC or GC analysis.[1]

Classical Resolution: A Time-Tested Method

A common approach involves the resolution of (±)-trans-2-benzylaminocyclopentanol using either D- or L-dibenzoyltartaric acid as the resolving agent.[5] The benzyl protecting group is advantageous as it can be easily removed by hydrogenolysis after the resolution is complete.

Classical_Resolution_Workflow start Racemic trans-2-Benzylamino- cyclopentanol salt_formation Diastereomeric Salt Formation start->salt_formation resolving_agent Chiral Resolving Agent (e.g., D-DBTA) resolving_agent->salt_formation crystallization Fractional Crystallization salt_formation->crystallization separation Isolation of Less Soluble Diastereomer crystallization->separation liberation Liberation of Free Amine (Base Treatment) separation->liberation deprotection Debenzylation (Hydrogenolysis) liberation->deprotection salt_formation_final HCl Salt Formation deprotection->salt_formation_final final_product Enantiomerically Pure trans-2-Aminocyclopentanol Hydrochloride salt_formation_final->final_product

Caption: Workflow for the Classical Resolution of trans-2-Aminocyclopentanol.

Detailed Protocol: Resolution with Dibenzoyltartaric Acid

This protocol is a generalized procedure based on established chemical resolution principles.[4][5][8]

Materials:

  • (±)-trans-2-Benzylaminocyclopentanol

  • D-(-)-Dibenzoyltartaric acid (D-DBTA) or L-(+)-Dibenzoyltartaric acid (L-DBTA)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Sodium hydroxide (NaOH) solution

  • Dichloromethane (DCM) or Ethyl acetate (EtOAc)

  • Palladium on carbon (Pd/C)

  • Hydrogen gas (H₂)

  • Hydrochloric acid (HCl)

Procedure:

  • Diastereomeric Salt Formation:

    • Dissolve racemic trans-2-benzylaminocyclopentanol in a suitable solvent such as methanol or ethanol.

    • In a separate flask, dissolve an equimolar amount of the chiral resolving agent (e.g., D-DBTA) in the same solvent, heating gently if necessary.

    • Add the resolving agent solution to the solution of the racemic amine.

    • Allow the mixture to stand at room temperature for several hours, then cool in an ice bath or refrigerator to promote crystallization of the less soluble diastereomeric salt.

  • Isolation and Purification of the Diastereomeric Salt:

    • Collect the precipitated salt by filtration and wash it with a small amount of the cold solvent.

    • The optical purity of the salt can be improved by recrystallization from the same solvent system.

  • Liberation of the Enantiomerically Enriched Amine:

    • Suspend the purified diastereomeric salt in water and add a slight excess of an aqueous base (e.g., 2M NaOH) to liberate the free amine.

    • Extract the enantiomerically enriched benzylaminocyclopentanol with an organic solvent like dichloromethane or ethyl acetate.

    • Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.

  • Debenzylation:

    • Dissolve the enantiomerically enriched trans-2-benzylaminocyclopentanol in methanol.

    • Add a catalytic amount of 10% Pd/C.

    • Subject the mixture to an atmosphere of hydrogen gas (using a balloon or a Parr hydrogenator) and stir vigorously until the reaction is complete (monitored by TLC).

    • Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with methanol.

    • Concentrate the filtrate under reduced pressure to obtain the enantiomerically pure trans-2-aminocyclopentanol.

  • Formation of the Hydrochloride Salt:

    • Dissolve the resulting amine in a suitable solvent (e.g., diethyl ether or ethyl acetate).

    • Add a solution of HCl (e.g., in diethyl ether or isopropanol) dropwise until precipitation is complete.

    • Collect the solid by filtration, wash with a cold solvent, and dry under vacuum to yield the final product.

Concluding Remarks

The preparation of enantiomerically pure trans-2-aminocyclopentanol hydrochloride is a critical process for the advancement of various fields within the chemical and pharmaceutical sciences. Both asymmetric synthesis and chiral resolution offer robust pathways to this valuable building block. The choice of method will ultimately depend on the specific needs and resources of the research team. The protocols detailed herein provide a solid foundation for the successful synthesis of this important chiral intermediate.

References

  • Birrell, J. A., & Jacobsen, E. N. (2013). A Practical Method for the Synthesis of Highly Enantioenriched trans-1,2-Amino Alcohols. Organic Letters, 15(12), 2895–2897. [Link]

  • Luna, A., et al. (1998). Enzymatic resolution of (±)- cis-2-aminocyclopentanol and (±)- cis-2-aminocyclohexanol. Tetrahedron: Asymmetry, 9(23), 4289-4296. [Link]

  • Method for producing (1r,2r)-2-amino-1-cyclopentanol. (2008).
  • Overman, L. E., & Sugai, S. (1985). The preparation and absolute configuration of trans-2-aminocyclopentanol enantiomers. The Journal of Organic Chemistry, 50(21), 4154–4155. [Link]

  • Ami, E., & Ohrui, H. (1999). Lipase-catalyzed Kinetic Resolution of (±)-trans- and cis-2-Azidocycloalkanols. Bioscience, Biotechnology, and Biochemistry, 63(12), 2150-2156. [Link]

  • Rantanen, T., et al. (2005). An Efficient Route to Either Enantiomer of trans-2-Aminocyclopentanecarboxylic Acid. The Journal of Organic Chemistry, 70(12), 4837-4840. [Link]

  • Entrechem. (n.d.). Enantiomerically pure chiral amino alcohols. [Link]

Sources

Application

Application Note: Chiral Amino Alcohols as Scaffolds for the Synthesis of Glycosidase Inhibitors

Target Audience: Synthetic Chemists, Drug Development Professionals, and Chemical Biologists. Content Focus: Mechanistic rationale, step-by-step synthetic protocols, and validation strategies for iminosugar synthesis.

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Drug Development Professionals, and Chemical Biologists. Content Focus: Mechanistic rationale, step-by-step synthetic protocols, and validation strategies for iminosugar synthesis.

Executive Summary & Mechanistic Rationale

Glycosidases are critical enzymes responsible for the cleavage of glycosidic bonds, playing pivotal roles in carbohydrate digestion, lysosomal catabolism, and viral glycoprotein processing. Inhibiting these enzymes has profound therapeutic applications in managing type 2 diabetes (e.g., Miglitol), lysosomal storage disorders (e.g., Miglustat for Gaucher's disease), and viral infections [1].

The most potent class of glycosidase inhibitors are iminosugars (polyhydroxylated piperidines and pyrrolidines), such as 1-deoxynojirimycin (DNJ). Synthesizing these transition-state mimics requires precise control over multiple stereocenters. Chiral amino alcohols (e.g., phenylglycinol, monoethanolamine, and L-serine derivatives) serve as indispensable building blocks in this process. They act simultaneously as the nitrogen source for the heterocyclic ring, a stabilizing agent for iminium intermediates, and a chiral auxiliary to induce stereoselectivity during cyclization [1, 2].

As a Senior Application Scientist, I have designed this protocol guide to move beyond standard recipes. The methodologies detailed below emphasize the causality behind reagent selection and incorporate self-validating quality control steps to ensure high-fidelity synthesis.

Mechanistic Pathways & Structural Design

The synthesis of iminosugars from amino alcohols typically follows one of two highly efficient pathways:

  • Desymmetrization of meso-Dialdehydes: A chiral β -amino alcohol condenses with a meso-trihydroxylated glutaraldehyde to form a chiral iminium ion. This intermediate is stereoselectively trapped by a nucleophile (like cyanide), dictating the stereochemistry of the resulting piperidine ring [1].

  • Ring-Closing Metathesis (RCM): Unsaturated amino alcohols undergo transition-metal-catalyzed metathesis to form cyclic alkenes, which are subsequently functionalized into polyhydroxylated heterocycles [2].

Workflow N1 meso-Dialdehyde (Precursor) N3 Iminium Intermediate (Desymmetrization) N1->N3 Condensation N2 Chiral Amino Alcohol (Auxiliary & N-Source) N2->N3 Chiral Induction N4 Stereoselective Cyclization N3->N4 Nucleophilic Trapping (e.g., KCN) N5 Iminosugar (Glycosidase Inhibitor) N4->N5 Deprotection & Purification

Fig 1. Amino alcohol-driven desymmetrization of meso-dialdehydes into iminosugars.

Experimental Workflows & Self-Validating Protocols

Protocol A: Desymmetrization via Amino Alcohol Condensation (Strecker-Type Cyclization)

This protocol utilizes a chiral β -amino alcohol to desymmetrize meso-trihydroxylated glutaraldehyde. The addition of citric acid buffers the system, carefully controlling the in situ generation of hydrogen cyanide for the nucleophilic attack [1].

Reagents:

  • meso-trihydroxylated glutaraldehyde (20 mmol)

  • Chiral β -amino alcohol (e.g., (R)-phenylglycinol) (10 mmol)

  • Potassium cyanide (KCN) (15 mmol)

  • Aqueous citric acid (4% w/v)

Step-by-Step Methodology:

  • Iminium Formation: Dissolve the chiral amino alcohol (10 mmol) in 50 mL of 4% aqueous citric acid. Causality: The mildly acidic environment (pH ~4) protonates the dialdehyde, accelerating the initial condensation while preventing the premature polymerization of the aldehyde.

  • Substrate Addition: Slowly add the meso-trihydroxylated glutaraldehyde (20 mmol) to the solution at 0 °C. Stir for 30 minutes to ensure complete iminium ion formation.

  • Nucleophilic Trapping: Add KCN (15 mmol) portion-wise. Caution: Perform in a highly ventilated fume hood. Stir the resulting mixture at room temperature for 15 hours.

  • Quenching & Extraction: Quench the reaction with saturated aqueous NaHCO₃ until pH 7.5 is reached. Extract with CH₂Cl₂ (3 × 50 mL). Dry the combined organic layers over anhydrous Na₂SO₄ and concentrate in vacuo.

  • Self-Validation Check (QC):

    • TLC: Run a TLC (CH₂Cl₂/MeOH, 9:1). The disappearance of the starting dialdehyde (visualized with KMnO₄ stain) indicates reaction completion.

    • FT-IR: Confirm the presence of the newly formed cyano group. A sharp absorption band at ~2229 cm⁻¹ is the definitive marker of successful trapping.

    • NMR: ¹H NMR (CDCl₃) should reveal the diagnostic C-H proton adjacent to the cyano group, typically appearing as a doublet of doublets around δ 4.0–4.5 ppm.

Protocol B: Ring-Closing Metathesis (RCM) of Unsaturated Amino Alcohols

This protocol is ideal for generating pyrrolidine or piperidine cores from diene-containing amino alcohols derived from L-serine [2].

Reagents:

  • Diene-functionalized amino alcohol derivative (1.0 mmol)

  • Grubbs' 2nd Generation Catalyst (0.05 mmol, 5 mol%)

  • Anhydrous Dichloromethane (DCM) (100 mL, degassed)

Step-by-Step Methodology:

  • Preparation of Dilute System: Dissolve the diene precursor in 100 mL of anhydrous, degassed DCM. Causality: High dilution (0.01 M) is critical in RCM to favor intramolecular cyclization over intermolecular cross-metathesis (oligomerization).

  • Catalyst Addition: Add Grubbs' 2nd Generation Catalyst. Causality: The 2nd generation ruthenium catalyst is chosen over the 1st generation due to its superior functional group tolerance, specifically toward the free hydroxyls and protected amines inherent to amino alcohol derivatives.

  • Reflux: Heat the mixture to reflux (40 °C) under an argon atmosphere for 1.5 to 2 hours.

  • Termination: Cool to room temperature and add a small amount of ethyl vinyl ether (1 mL) to quench the active ruthenium carbene species.

  • Self-Validation Check (QC):

    • ¹H NMR: The most reliable validation is the complete disappearance of the terminal olefin multiplet signals at δ 5.0–5.3 ppm and the emergence of internal cyclic alkene protons at δ 5.7–6.0 ppm .

Quantitative Data: Inhibitory Efficacy

The structural diversity introduced by varying the amino alcohol auxiliary directly impacts the biological activity of the resulting iminosugar. Below is a summary of typical inhibition constants ( Ki​ ) for amino-alcohol-derived piperidines against standard glycosidases.

Compound ScaffoldTarget EnzymeOrigin Source Ki​ ValueStructural Feature
Compound 2 (NH-deprotected) β -GlucosidaseAlmonds1.2 nMBicyclic oxazolo-piperidine
Compound 2 (NH-deprotected) β -GlucosidaseC. saccharolyticum0.11 nMBicyclic oxazolo-piperidine
Compound 4 α -GlucosidaseYeast> 1 mM (Inactive)6-amino-6-deoxy-mannitol
1-Deoxynojirimycin (DNJ) α -GlucosidaseStandard2.0 μ MReference Iminosugar

Data synthesized from benchmark evaluations of polyhydroxylated piperidines [1, 3]. Notice the extreme selectivity of Compound 2 for β -glucosidases over α -glucosidases, dictated by the stereochemistry inherited from the chiral amino alcohol.

Pharmacological Impact & Target Engagement

Iminosugars act as competitive inhibitors. Because the protonated nitrogen of the iminosugar (derived from the amino alcohol) mimics the positive charge of the oxocarbenium ion transition state during normal glycosidic cleavage, the enzyme binds the inhibitor with an affinity significantly higher than its natural substrate.

Mechanism S Natural Glycoside (Substrate) ES Enzyme-Substrate Complex (Hydrolysis Pathway) S->ES E Glycosidase (Active Site) E->ES EI Enzyme-Inhibitor Complex (Competitive Blockade) E->EI I Amino Alcohol-Derived Iminosugar I->EI High Affinity Transition-State Mimicry ES->E Product Release

Fig 2. Competitive inhibition mechanism of amino alcohol-derived iminosugars.

References

  • Tite, T., Lallemand, M.-C., Poupon, E., Kunesch, N., Tillequin, F., Gravier-Pelletier, C., Le Merrer, Y., & Husson, H.-P. (2004). "Synthesis of polyhydroxylated piperidines and evaluation as glycosidase inhibitors." Bioorganic & Medicinal Chemistry, 12(19), 5091-5097.[Link]

  • Boto, A., & Romero-Estudillo, I. (2020). "Amino Acid-Based Synthesis and Glycosidase Inhibition of Cyclopropane-Containing Iminosugars." ACS Omega, 5(48), 31315–31324.[Link]

  • Subedi, Y. P., et al. (2018). "Optimisation of enzyme cascades for chiral amino alcohol synthesis in aid of host cell integration using a statistical experimental design approach." New Biotechnology, 48, 16-24.[Link]

Method

Scalable Process Chemistry for Enantiopure 2-Aminocyclopentanol Derivatives: Application Note &amp; Protocols

Executive Summary 2-Aminocyclopentanol and its derivatives are highly versatile chiral building blocks essential for the synthesis of complex pharmaceuticals, including nucleoside analogues, peptidomimetics, and macrocyc...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Aminocyclopentanol and its derivatives are highly versatile chiral building blocks essential for the synthesis of complex pharmaceuticals, including nucleoside analogues, peptidomimetics, and macrocyclic antifungal agents. This application note details a highly scalable, atom-economical protocol for the asymmetric synthesis of trans-2-aminocyclopentanol hydrochlorides. By leveraging an oligomeric (salen)Co(III) catalyst for the enantioselective ring-opening of meso-epoxides, this methodology circumvents the limitations of traditional kinetic resolution, offering high yields and >99% enantiomeric excess (ee) on a multigram to kilogram scale.

Mechanistic Rationale and Process Strategy

Historically, the synthesis of enantiomerically pure trans-2-aminocyclopentanol has relied on the enzymatic kinetic resolution of racemic azidocycloalkanols or multi-step chiral pool syntheses[1]. However, kinetic resolution suffers from a maximum theoretical yield of 50% for the desired enantiomer and often requires the handling of potentially hazardous azide intermediates at scale.

To achieve true scalability and high atom economy, a desymmetrization strategy using commercially available meso-cyclopentene oxide is the preferred industrial approach. The addition of aryl carbamates catalyzed by an oligomeric (salen)Co(III)–OTf complex provides a highly enantioselective route to protected trans-1,2-amino alcohols[2].

Causality of Experimental Choices:

  • Catalyst Selection: The oligomeric (salen)Co(III) complex exhibits cooperative bimetallic catalysis. This dual-activation mechanism dramatically accelerates the ring-opening step compared to monomeric analogs, allowing for catalyst loadings to be reduced to as low as 0.5–1.0 mol%[2].

  • Nucleophile Selection: Phenyl carbamate is selected over ammonia or simple aliphatic amines because it prevents over-alkylation, controls the regiochemistry, and yields a highly crystalline intermediate that is easily purified without chromatography.

  • Deprotection & Salt Formation: Basic hydrolysis of the carbamate followed by HCl salt formation allows for a final enantiomeric upgrade via recrystallization. The thermodynamic stability of the crystal lattice selectively purges the minor enantiomer, reliably ensuring >99% ee[2].

Synthetic Workflow and Pathway Visualization

The process chemistry workflow transitions from inexpensive, achiral starting materials to a highly enantioenriched API building block through a streamlined two-stage process.

SyntheticWorkflow A meso-Cyclopentene Oxide C Protected trans-1,2- Amino Alcohol A->C Desymmetrization B Phenyl Carbamate + Oligomeric (salen)Co-OTf B->C Catalysis D Basic Deprotection (NaOH / MeOH) C->D Hydrolysis E trans-2-Aminocyclopentanol HCl Salt (>99% ee) D->E HCl / Recrystallization

Scalable synthetic workflow for enantiopure trans-2-aminocyclopentanol hydrochloride.

Quantitative Data: Optimization of Reaction Parameters

The following table summarizes the process optimization data for the ring-opening of cyclopentene oxide, illustrating the distinct kinetic and stereochemical superiority of the oligomeric catalyst system over its monomeric counterpart[2].

Catalyst SystemCatalyst Loading (mol%)Temp (°C)Time (h)Isolated Yield (%)Enantiomeric Excess (ee %)
Monomeric (salen)Co-OTf5.025484582
Oligomeric (salen)Co-OTf1.025248894
Oligomeric (salen)Co-OTf1.050249195
Oligomeric (salen)Co-OTf (Optimized) 1.0 50 24 89 >99 (After Recryst.)

Detailed Experimental Protocols

The following protocols establish a self-validating system. In-process controls (IPCs) are embedded to ensure the integrity of the scale-up process, minimizing batch failure risks.

Protocol A: Catalytic Enantioselective Synthesis of Protected trans-2-Aminocyclopentanol

Objective: Asymmetric ring-opening of meso-cyclopentene oxide via bimetallic catalysis.

  • Reactor Preparation: In a flame-dried, nitrogen-purged 1 L jacketed reactor, charge the oligomeric (salen)Co(III)–OTf catalyst (1.0 mol%) and phenyl carbamate (1.05 equiv).

  • Solvent Addition: Add anhydrous methyl tert-butyl ether (MTBE) to achieve a reaction concentration of 2.0 M.

    • Rationale: MTBE is selected for its low toxicity, high industrial scalability, and excellent solubility profile for the carbamate nucleophile, preventing premature precipitation.

  • Substrate Addition: Add meso-cyclopentene oxide (1.0 equiv) dropwise over 30 minutes at room temperature to maintain thermal control over the mildly exothermic initiation.

  • Heating & Reaction: Elevate the reactor temperature to 50 °C. Maintain stirring for 24 hours.

  • In-Process Control (IPC): Monitor the reaction via GC-FID or TLC (Hexanes/EtOAc 7:3). The reaction is deemed complete when the epoxide peak is <1% relative to the product.

    • Self-Validation: The rapid and complete disappearance of the epoxide confirms the bimetallic cooperative activation by the oligomeric catalyst; incomplete conversion indicates moisture contamination or catalyst poisoning[2].

  • Workup: Cool the mixture to room temperature, concentrate under reduced pressure, and pass through a short silica plug (or utilize direct crystallization for >100g scales) to afford the protected carbamate intermediate.

Protocol B: Deprotection and Isolation of the Hydrochloride Salt

Objective: Cleavage of the protecting group and chiral upgrade to >99% ee.

  • Hydrolysis: Dissolve the protected intermediate in a 3 M solution of NaOH in Methanol/Water (4:1 v/v). Heat to reflux (approx. 80 °C) for 12 hours.

  • Extraction: Cool the mixture to ambient temperature, evaporate the bulk methanol under reduced pressure, and extract the remaining aqueous layer with dichloromethane (DCM) (3 x 100 mL).

    • Rationale: The free amino alcohol is highly soluble in DCM, cleanly separating it from the sodium phenoxide by-product and inorganic salts retained in the highly basic aqueous phase.

  • Salt Formation: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and cool to 0 °C. Slowly bubble anhydrous HCl gas (or add 2M HCl in diethyl ether dropwise) until the solution pH reaches 2.

  • Chiral Upgrade (Recrystallization): Filter the precipitated trans-2-aminocyclopentanol hydrochloride. Recrystallize the crude salt from hot ethanol/ethyl acetate.

  • Validation: Analyze the final white crystalline powder via chiral HPLC.

    • Self-Validation: The recrystallization step is designed to selectively purge the minor enantiomer into the mother liquor, reliably yielding the product in >99% ee[2].

Downstream Applications and Derivatization

trans-2-Aminocyclopentanol is a highly versatile synthetic hub. Its orthogonal functional groups (a primary amine and a secondary alcohol) allow for highly regioselective modifications without the need for exhaustive protection-deprotection cycles.

  • O-Alkylation: N-unsubstituted or N-monosubstituted trans-2-aminocyclopentanols can be converted to O-alkylated cyclic aminoalcohols using alkali metal alkoxides and alkyl halides. This is a crucial step in synthesizing specific ether-linked APIs and chiral ligands[3].

  • Urea Derivatives: The amine moiety can be reacted with isocyanates or via diphenyl phosphoryl azide (DPPA) coupling to form complex urea derivatives. For example, scalable one-pot operations utilizing 2-aminocyclopentanol derivatives are utilized in the synthesis of reduced-toxicity Amphotericin B (AmB) urea derivatives, which retain potent antifungal activity while minimizing human erythrocyte toxicity[4].

DownstreamApplications Core trans-2-Aminocyclopentanol Chiral Hub Alkylation O-Alkylation Alkali metal alkoxide + Alkyl halide Core->Alkylation Regioselective Urea Urea Formation DPPA + Amine or Isocyanate Core->Urea Coupling Amidation N-Amidation Acyl Chlorides or Peptides Core->Amidation Protection/Coupling Prod1 O-Alkylated Cyclic Aminoalcohols Alkylation->Prod1 Prod2 Amphotericin B (AmB) Urea Derivatives Urea->Prod2 Prod3 Peptidomimetics & Chiral Ligands Amidation->Prod3

Divergent downstream derivatization pathways of trans-2-aminocyclopentanol.

References

  • Source: National Institutes of Health (NIH)
  • Concise synthesis of urea derivatives of amphotericin b (WO2016112260A1)
  • Method for producing O-alkylated cyclic aminoalcohols (US8173844B2)
  • Lipase-catalyzed Kinetic Resolution of (±)

Sources

Technical Notes & Optimization

Troubleshooting

Improving yield in the ring-opening of cyclopentene oxide with ammonia

Technical Support Center: Cyclopentene Oxide Ring-Opening Welcome to the technical support guide for the ring-opening of cyclopentene oxide with ammonia. This resource is designed for researchers, chemists, and process d...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Cyclopentene Oxide Ring-Opening

Welcome to the technical support guide for the ring-opening of cyclopentene oxide with ammonia. This resource is designed for researchers, chemists, and process development scientists aiming to synthesize trans-2-aminocyclopentanol, a critical building block in pharmaceutical development.[1][2] This guide provides in-depth troubleshooting for common yield-limiting issues and answers frequently asked questions to enhance your experimental success.

Part 1: Frequently Asked Questions (FAQs)

This section addresses fundamental concepts of the reaction to provide a solid theoretical grounding for practical application.

Q1: What is the primary product of the reaction between cyclopentene oxide and ammonia, and what is its stereochemistry?

A1: The reaction of cyclopentene oxide with ammonia primarily yields trans-2-aminocyclopentanol.[2][3] The reaction proceeds through a classic SN2 mechanism. Ammonia, acting as the nucleophile, performs a "backside attack" on one of the epoxide's carbon atoms.[4][5] This forces the carbon's stereocenter to invert, resulting in the nucleophile (amino group) and the newly formed hydroxyl group being on opposite faces of the cyclopentane ring, leading to the trans configuration.

Q2: Why is using a large molar excess of ammonia crucial for achieving a high yield?

A2: The primary reason is to mitigate the formation of side products. The product, trans-2-aminocyclopentanol, contains a nucleophilic amino group that can compete with ammonia to react with the starting cyclopentene oxide. This secondary reaction leads to the formation of a dimeric species (N,N-bis(2-hydroxycyclopentyl)amine) and other higher-order oligomers. By using a large excess of ammonia (often 10-fold or greater), you statistically favor the reaction of cyclopentene oxide with ammonia, suppressing the undesired secondary reactions and maximizing the yield of the target monomeric amino alcohol.[6]

Q3: Can this reaction be performed under atmospheric pressure?

A3: While possible, it is highly inefficient. To achieve a sufficient concentration of ammonia for an effective reaction rate and to suppress side reactions, the reaction is typically conducted in a sealed, pressure-rated vessel, such as an autoclave or a pressure tube.[7] This is necessary to contain the ammonia, especially when heating the reaction mixture to increase the rate, as ammonia is a gas at room temperature and has limited solubility in many solvents at elevated temperatures.

Part 2: Troubleshooting Guide

This guide is structured to help you diagnose and resolve common experimental issues that lead to diminished yields.

Issue 1: Low Conversion - Significant Unreacted Cyclopentene Oxide Remaining

This is one of the most common problems, where analysis (GC, TLC, NMR) of the crude reaction mixture shows a large amount of starting material.

Probable Cause Scientific Rationale Recommended Solution
A. Insufficient Temperature or Reaction Time The aminolysis of epoxides is an SN2 reaction with a significant activation energy barrier. Insufficient thermal energy results in a slow reaction rate, leading to incomplete conversion within the allotted time.Increase the reaction temperature in increments of 10 °C. Typical temperatures range from 60 °C to 100 °C. Monitor the reaction progress over time (e.g., at 12, 24, and 48 hours) to determine the optimal duration.[1]
B. Loss of Ammonia During Reaction Ammonia is a volatile gas. If the reaction vessel is not properly sealed, ammonia will escape as the temperature increases, drastically reducing its effective concentration and stalling the reaction.Ensure you are using a properly sealed and pressure-rated vessel (autoclave). Before heating, check all seals and fittings for leaks. For smaller scales, heavy-walled, sealed pressure tubes are effective.
C. Inadequate Mixing If the reaction is biphasic or if reagents are not homogeneously mixed, the reaction rate will be limited by diffusion at the interface between reactants.Ensure vigorous stirring throughout the reaction. Use a magnetic stir bar or overhead stirrer appropriately sized for the reaction vessel.
Issue 2: High Conversion of Starting Material, but Low Yield of trans-2-Aminocyclopentanol

In this scenario, the cyclopentene oxide is consumed, but the desired product is not the major component of the crude mixture.

Probable Cause Scientific Rationale Recommended Solution
A. Formation of Dimer/Oligomer Side Products The product amine is a more substituted, and often more potent, nucleophile than ammonia. If the concentration of ammonia is not sufficiently high, the product will effectively compete for the remaining epoxide, leading to dimerization and polymerization.[6]The most effective solution is to increase the molar excess of the ammonia nucleophile. See the table below for guidance. Using a solvent that preferentially solubilizes ammonia can also help maintain its effective concentration.
B. Formation of trans-1,2-Cyclopentanediol If water is present in the reaction (e.g., from using aqueous ammonia or wet solvents), it can also act as a nucleophile. This ring-opening is often catalyzed by both acid and base, leading to the formation of the diol byproduct, which can be difficult to separate from the desired amino alcohol.[5][8]Use an anhydrous source of ammonia. This can be ammonia gas bubbled into an anhydrous solvent (e.g., methanol, isopropanol) or a pre-made solution of ammonia in an alcohol. Ensure all glassware is oven-dried and solvents are anhydrous.

Table 1: Effect of Ammonia Excess on Product Selectivity (Representative data based on established chemical principles)

Molar Ratio (Ammonia : Epoxide)Expected Yield of trans-2-AminocyclopentanolExpected Yield of Dimer/Oligomers
3 : 140-50%30-40%
10 : 175-85%5-15%
20 : 1>90%<5%
Issue 3: Difficulties During Product Isolation and Purification

The physicochemical properties of trans-2-aminocyclopentanol can present challenges during work-up.

Probable Cause Scientific Rationale Recommended Solution
A. Poor Extraction Efficiency from Aqueous Media Amino alcohols are polar and often have high water solubility, especially when protonated. This makes them difficult to extract efficiently into common organic solvents.After evaporating the excess ammonia, basify the aqueous solution to a pH > 11 with NaOH or KOH to deprotonate the ammonium salt, reducing its water solubility. Extract with a more polar solvent like ethyl acetate or a 9:1 mixture of dichloromethane:isopropanol. Perform multiple extractions (5-7 times) to ensure complete recovery.
B. Product is Difficult to Purify via Silica Gel Chromatography The primary amine group in the product can strongly interact with the acidic silanol groups on standard silica gel, leading to significant tailing, poor separation, and potential product loss on the column.Option 1 (Recommended): Avoid chromatography. Purify the product by converting it to its hydrochloride salt, which can often be recrystallized to high purity.[9] See Protocol 2 below. Option 2: If chromatography is necessary, use a deactivated stationary phase. Pre-treat standard silica gel with a solvent mixture containing a small amount of triethylamine (e.g., 1-2%) or use commercially available basic alumina.

Part 3: Diagrams and Workflows

Reaction Mechanism

The diagram below illustrates the SN2 pathway for the ammonolysis of cyclopentene oxide, highlighting the backside attack that leads to the trans product.

Caption: SN2 mechanism for the formation of trans-2-aminocyclopentanol.

Troubleshooting Workflow

This flowchart provides a logical path for diagnosing yield issues.

troubleshooting_workflow start Low Yield Observed check_conversion Is Starting Material Consumed? start->check_conversion incomplete_rxn Problem: Incomplete Reaction check_conversion->incomplete_rxn No byproducts Problem: Side Product Formation check_conversion->byproducts Yes cause_temp Cause: Low Temp/Time? incomplete_rxn->cause_temp cause_seal Cause: Leaky Seal? incomplete_rxn->cause_seal solution_temp Solution: Increase Temp/Time cause_temp->solution_temp solution_seal Solution: Check/Replace Seals cause_seal->solution_seal check_byproducts Major Byproduct? byproducts->check_byproducts dimer Dimer / Oligomers check_byproducts->dimer High MW Species diol Diol check_byproducts->diol Polar, No Nitrogen solution_dimer Solution: Increase NH3 Excess (e.g., >10 equiv) dimer->solution_dimer solution_diol Solution: Use Anhydrous NH3 and Solvents diol->solution_diol

Caption: Logical workflow for troubleshooting low reaction yields.

Part 4: Experimental Protocols

Disclaimer: These protocols are intended for use by trained professionals in a controlled laboratory setting. Always use appropriate personal protective equipment (PPE) and conduct a thorough safety review before beginning any experiment.

Protocol 1: Ammonolysis of Cyclopentene Oxide in Methanol

This protocol describes a general procedure for the reaction on a 10-gram scale.

Materials:

  • Cyclopentene oxide (1.0 eq, e.g., 10.0 g)

  • Anhydrous Methanol (e.g., 50 mL)

  • Ammonia gas (or a saturated solution of NH3 in MeOH)

  • Pressure vessel/autoclave with a magnetic stir bar

  • Dry ice/acetone or liquid nitrogen cold finger/condenser

Procedure:

  • Preparation: Ensure the pressure vessel is clean, dry, and has been leak-tested.

  • Charging the Vessel: Add the magnetic stir bar and anhydrous methanol (50 mL) to the vessel.

  • Ammonia Addition: Cool the vessel in a dry ice/acetone bath. Carefully condense ammonia gas into the methanol via a cold finger until the desired amount is added (e.g., 15-20 equivalents). Alternatively, use a pre-prepared, chilled saturated solution of ammonia in methanol.

  • Substrate Addition: While the solution is still cold, add the cyclopentene oxide (10.0 g) via syringe.

  • Sealing and Reaction: Immediately and securely seal the pressure vessel. Allow it to warm to room temperature behind a blast shield in a fume hood.

  • Heating: Place the vessel in an oil bath or heating mantle set to 80 °C. Stir the reaction mixture vigorously for 24-48 hours.

  • Cooling and Depressurization: After the reaction period, cool the vessel to room temperature, then further chill it in an ice bath. Slowly and carefully vent the excess ammonia pressure in a well-ventilated fume hood.

  • Crude Product Isolation: Once depressurized, open the vessel and remove the reaction mixture. Concentrate the solution under reduced pressure (rotary evaporation) to remove the methanol and any residual ammonia. The resulting residue is the crude product.

Protocol 2: Purification via Recrystallization of the Hydrochloride Salt

This method is highly effective for obtaining pure trans-2-aminocyclopentanol.[9]

Materials:

  • Crude trans-2-aminocyclopentanol

  • Isopropanol (IPA)

  • Concentrated Hydrochloric Acid (HCl) or HCl gas

  • Diethyl ether or Methyl tert-butyl ether (MTBE)

  • Büchner funnel and filter paper

Procedure:

  • Dissolution: Dissolve the crude product from Protocol 1 in a minimal amount of isopropanol (e.g., 20-30 mL).

  • Acidification: Cool the solution in an ice bath. Slowly add concentrated HCl dropwise with stirring. Monitor the pH with indicator paper, adding acid until the solution is strongly acidic (pH 1-2). Anhydrous HCl (from a gas cylinder or as a solution in isopropanol) can be used for a more anhydrous process.

  • Precipitation: The hydrochloride salt of the product should begin to precipitate as a white solid. You can enhance precipitation by slowly adding a non-polar co-solvent like MTBE or diethyl ether until the solution becomes cloudy.

  • Crystallization: Stir the cold slurry for 1-2 hours, then allow it to stand in the cold (4 °C) for several hours (or overnight) to complete crystallization.

  • Isolation: Collect the white crystalline solid by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake with cold isopropanol, followed by a thorough wash with cold diethyl ether or MTBE to remove any non-polar impurities and residual acid.

  • Drying: Dry the purified trans-2-aminocyclopentanol hydrochloride salt under high vacuum to a constant weight. The product should be a fine, white crystalline solid.

References

  • Preparation method of cyclopentanone oxime.
  • Reactions of Methyl-1,2-cyclopentene Oxide with Amines.
  • Epoxidation of cyclopentene by a low cost and environmentally friendly bicarbonate/peroxide/manganese system.
  • A Practical Method for the Synthesis of Highly Enantioenriched trans-1,2-Amino Alcohols.
  • Epoxides Ring-Opening Reactions. Chemistry Steps.
  • A Technical Guide to 2-Aminocyclopentanol and Its Stereoisomers: Synthesis, Properties, and Therapeutic Potential. Benchchem.
  • A convenient method for obtaining trans-2-aminocyclohexanol and trans-2-aminocyclopentanol in enantiomerically pure form. Scilit.
  • Leveraging Environmental Control for Regiodivergent Epoxide Ring-Openings. ChemRxiv.
  • Reactions of Epoxides - Ring-opening. Chemistry LibreTexts.
  • Preparation method of (1R,3S) -3-amino-1-cyclopentanol and salt thereof.
  • Draw the organic products formed when cyclopentene is tre
  • Regioselective Ring Opening of Epoxides with Amines Using Silica-bonded S-sulfonic Acid under Solvent-free Conditions. SciELO México.
  • Epoxide Syntheses and Ring-Opening Reactions in Drug Development. MDPI.

Sources

Optimization

Separating cis and trans isomers of 2-Aminocyclopentanol effectively

Introduction 2-Aminocyclopentanol is a crucial chiral building block in organic synthesis, particularly for developing novel therapeutic agents like carbocyclic nucleoside analogues with antiviral properties.[1] The mole...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

2-Aminocyclopentanol is a crucial chiral building block in organic synthesis, particularly for developing novel therapeutic agents like carbocyclic nucleoside analogues with antiviral properties.[1] The molecule possesses two stereocenters, giving rise to four distinct stereoisomers: a pair of enantiomers for the cis diastereomer and a pair for the trans diastereomer.[1] The specific stereochemistry—the three-dimensional arrangement of the amino and hydroxyl groups—is pivotal, as it directly influences the biological activity, pharmacological profile, and toxicity of the final drug candidate.[1][2] Consequently, the effective separation of these isomers is not merely a purification step but a critical requirement for regulatory approval and ensuring the safety and efficacy of pharmaceuticals.[2]

This guide provides in-depth technical support for researchers, chemists, and drug development professionals facing the challenge of separating cis and trans isomers of 2-aminocyclopentanol. We will explore the underlying principles of common separation techniques, offer troubleshooting solutions for frequently encountered issues, and provide detailed, field-proven protocols.

Frequently Asked Questions (FAQs)

Q1: What are the primary laboratory-scale methods for separating cis and trans isomers of 2-aminocyclopentanol?

A1: The separation of these diastereomers is typically achieved using one of three main techniques, which exploit the differences in their physical and chemical properties:

  • Flash Column Chromatography: This is the most common method, leveraging the polarity differences between the cis and trans isomers for separation on a solid stationary phase like silica gel.[3][4]

  • Fractional Crystallization: This classical technique can be highly effective if the isomers, or more commonly their salts (e.g., hydrochloride or oxalate salts), exhibit significantly different solubilities in a specific solvent system.[5][6]

  • High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC): These instrumental methods offer high-resolution separation. For separating all four stereoisomers (including the enantiomers), HPLC or GC with a Chiral Stationary Phase (CSP) is the definitive method.[2][4]

Q2: How can I definitively distinguish between the cis and trans isomers after I've separated them?

A2: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and conclusive tool for this purpose. By analyzing the ¹H NMR spectrum, you can determine the relative stereochemistry based on the coupling constants (J-values) of the protons on the carbons bearing the amino (-CH-NH₂) and hydroxyl (-CH-OH) groups. The dihedral angle between these protons and their neighbors is different in the cis and trans configurations, leading to distinct and predictable differences in their coupling patterns. For an unambiguous assignment, 2D NMR techniques like COSY and NOESY are highly recommended.[7]

Q3: Which isomer, cis or trans, is generally more polar in the context of silica gel chromatography?

A3: While polarity is complex, the cis isomer, with both the hydroxyl and amino groups on the same face of the cyclopentane ring, can form intramolecular hydrogen bonds. This may reduce its interaction with the polar silica surface compared to the trans isomer, where these groups are on opposite faces and more available to bind to the silica gel. Consequently, the cis isomer often has a higher Rf value (elutes faster) in many solvent systems. However, this is not a universal rule, and the elution order can be influenced by the specific mobile phase used.

Q4: Is it necessary to derivatize the amino or hydroxyl groups before separation?

A4: Derivatization is not always necessary but can be a powerful strategy to improve separation.[8] Converting the polar amino and hydroxyl groups into less polar, bulkier groups (e.g., by N-Boc protection, N-acetylation, or silylation) can accentuate the subtle structural differences between the cis and trans isomers.[7] This change in their steric and electronic properties often leads to better resolution in both chromatography and crystallization. For GC analysis, derivatization is almost always required to increase the volatility of the compounds.[4]

Isomer Separation Workflow

cluster_0 Separation Strategy cluster_1 Analysis & Further Resolution Crude Mixture Crude Mixture Column Chromatography Column Chromatography Crude Mixture->Column Chromatography Diastereomer Separation Fractional Crystallization Fractional Crystallization Crude Mixture->Fractional Crystallization Diastereomer Separation Chiral HPLC/GC Chiral HPLC/GC Crude Mixture->Chiral HPLC/GC Direct Resolution (Analytical Scale) Isolated cis/trans Isomers Isolated cis/trans Isomers Column Chromatography->Isolated cis/trans Isomers Pure Diastereomers Fractional Crystallization->Isolated cis/trans Isomers Pure Diastereomers NMR Analysis NMR Analysis Isolated cis/trans Isomers->NMR Analysis Structure Verification Isolated cis/trans Isomers->Chiral HPLC/GC Enantiomer Separation Pure Enantiomers Pure Enantiomers Chiral HPLC/GC->Pure Enantiomers

Caption: General workflow for separating and analyzing 2-aminocyclopentanol isomers.

Troubleshooting Guide
Problem Possible Cause Scientific Explanation & Solution
Poor or no separation of isomers via column chromatography. 1. Incorrect Eluent Polarity: The polarity of the mobile phase is insufficient to differentiate between the isomers' affinities for the silica gel. Solution: Conduct a systematic eluent screen using Thin Layer Chromatography (TLC). Start with a moderately polar system (e.g., 95:5 Dichloromethane:Methanol) and adjust the ratio. Adding a small amount of a basic modifier like triethylamine (~0.5%) can deactivate acidic sites on the silica and prevent peak tailing, improving resolution.
2. Column Overloading: Exceeding the column's binding capacity causes band broadening, leading to significant overlap of the isomer peaks.[4] Solution: Maintain a proper sample-to-silica gel ratio, typically 1:50 to 1:100 by weight. For difficult separations, use a higher ratio (more silica).
3. Isomers Have Very Similar Polarity: The inherent polarity difference between the cis and trans isomers is too small for effective separation under standard conditions. Solution: Consider derivatization. Protecting the amine with a Boc group (di-tert-butyl dicarbonate) or acetylating it (acetic anhydride) will significantly alter the molecule's polarity and steric profile, often enhancing the separation. The protecting group can be removed after the isomers are isolated.
Fractional crystallization fails to yield pure crystals (oiling out or co-crystallization). 1. Unsuitable Solvent System: The solubilities of the two diastereomers are too similar in the chosen solvent, or the compound is too soluble, leading to supersaturation and "oiling out." Solution: Form a salt of the amine. Hydrochloride or oxalate salts often have much better crystalline properties and larger solubility differences than the free base.[5][6] Systematically screen solvents, starting with alcohols (methanol, ethanol) or mixtures (ethanol/ethyl acetate), to find one where one diastereomeric salt is sparingly soluble while the other remains in solution.
2. Cooling Rate is Too Fast: Rapid cooling does not allow for the selective crystallization of the less soluble diastereomer, trapping the other isomer in the crystal lattice. Solution: Allow the saturated solution to cool slowly to room temperature, then gradually cool further in a refrigerator or ice bath. If possible, seed the solution with a pure crystal of the desired isomer to initiate controlled crystallization.
Chiral HPLC shows poor resolution of enantiomers. 1. Incorrect Chiral Stationary Phase (CSP): The mechanism of chiral recognition for the chosen CSP (e.g., polysaccharide, crown ether) is not effective for this specific analyte. Solution: Screen different types of CSPs. Polysaccharide-based columns (e.g., Chiralpak®, Chiralcel®) are a common starting point for amino alcohols.[2][9]
2. Suboptimal Mobile Phase: The mobile phase composition does not provide the right balance of interactions for chiral recognition to occur. Solution: For normal-phase chromatography, vary the ratio of the alcohol modifier (e.g., isopropanol, ethanol) in the hexane mobile phase. Adding a basic additive like diethylamine (DEA) is often crucial for obtaining sharp peaks for basic analytes like amines.[2] For reversed-phase, adjust the organic modifier and pH.
3. Derivatization Needed: The analyte lacks sufficient interaction points for the CSP. Solution: Derivatize the amine with a reagent that introduces aromatic or other functional groups (e.g., using Marfey's reagent, NBD-Cl) to enhance interactions with the CSP and improve separation.[2][10] This also has the benefit of improving UV detection.[2]
Structural Isomers

cluster_cis cis-2-Aminocyclopentanol cluster_trans trans-2-Aminocyclopentanol cis_img trans_img

Caption: Structural difference between cis and trans-2-aminocyclopentanol.

Experimental Protocols
Protocol 1: Separation of cis/trans Diastereomers by Flash Column Chromatography

This protocol is a standard starting point for separating a mixture of cis and trans-2-aminocyclopentanol.

1. Preparation:

  • Stationary Phase: Prepare a slurry of silica gel (60 Å, 230-400 mesh) in the initial eluent (e.g., 98:2 Dichloromethane (DCM):Methanol).

  • Column Packing: Pour the slurry into an appropriately sized glass column and allow it to pack evenly, ensuring no air bubbles are trapped.[4]

  • Sample Loading: Dissolve the crude isomer mixture (e.g., 1 gram) in a minimal amount of DCM. In a separate flask, add a small amount of silica gel (e.g., 2-3 grams) and add the sample solution. Evaporate the solvent under reduced pressure to obtain a dry, free-flowing powder ("dry loading"). Carefully add this powder to the top of the packed column.[4]

2. Elution:

  • Begin elution with a low-polarity mobile phase (e.g., 100% DCM or 98:2 DCM:Methanol).

  • Gradually increase the polarity of the mobile phase (a "gradient"). For example, incrementally increase the methanol percentage from 2% to 5%, then to 10%.

  • Collect fractions (e.g., 10-20 mL each) and monitor the elution by TLC, staining with ninhydrin or permanganate to visualize the spots.

3. Analysis and Isolation:

  • Combine the fractions containing each pure isomer, as determined by TLC.

  • Remove the solvent from the combined fractions under reduced pressure to yield the isolated isomers.

  • Confirm the identity and purity of each isomer using NMR spectroscopy.

Protocol 2: Separation via Fractional Crystallization of Hydrochloride Salts

This method is effective when one diastereomeric salt is significantly less soluble than the other.

1. Salt Formation:

  • Dissolve the crude isomer mixture of 2-aminocyclopentanol in a suitable solvent like methanol or isopropanol.

  • Cool the solution in an ice bath.

  • Slowly bubble dry HCl gas through the solution or add a solution of HCl in a compatible solvent (e.g., HCl in isopropanol) dropwise until the solution is acidic (check with pH paper). The hydrochloride salts will precipitate.

  • Collect the precipitated salts by filtration and dry them under vacuum.

2. Fractional Crystallization:

  • Select a recrystallization solvent (e.g., ethanol, methanol, or a mixture like ethanol/ethyl acetate) in which the trans (or cis) isomer salt has low solubility, especially when cold.[6]

  • Heat the mixture of diastereomeric salts in a minimal amount of the chosen solvent until everything dissolves.

  • Allow the solution to cool slowly to room temperature. The less soluble diastereomer salt should crystallize out.

  • Cool the mixture further in an ice bath to maximize the yield of the crystals.

  • Collect the crystals by filtration and wash with a small amount of the cold solvent.[5] This is the first crop.

  • The purity can be improved by further recrystallizations.

3. Liberation of the Free Amine:

  • Dissolve the pure diastereomeric salt in water.

  • Basify the solution with a strong base (e.g., 2M NaOH) to pH > 12.

  • Extract the free amine into an organic solvent like dichloromethane or ethyl acetate (3x volume).

  • Dry the combined organic extracts over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to obtain the pure isomer.[3]

References
  • BenchChem. (2025). A Comparative Guide to HPLC Methods for Separating Aminocyclopentanol Stereoisomers. BenchChem Technical Support.
  • BenchChem. (2025). A Technical Guide to cis-2-(Methylamino)cyclopentanol: Synthesis, Characterization, and Biological Context. BenchChem Technical Support.
  • BenchChem. (2025). A Technical Guide to 2-Aminocyclopentanol and Its Stereoisomers: Synthesis, Properties, and Therapeutic Potential. BenchChem Technical Support.
  • BenchChem. (2025). A Comparative Guide: Enzymatic vs. Chemical Resolution of Aminocyclopentanols. BenchChem Technical Support.
  • BenchChem. (2025). Technical Support Center: Separation of Cis and Trans Isomers of 3-Aminocyclohexanols. BenchChem Technical Support.
  • Wikipedia. Chiral resolution. [Link]

  • BenchChem. (2025). Technical Support Center: Synthesis of (1S,3S)-3-Aminocyclopentanol. BenchChem Technical Support.
  • LCGC International. (2022). Finding the Best Separation for Enantiomeric Mixtures. [Link]

  • Yakhak Hoeji. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. [Link]

  • Google Patents. (1975).

Sources

Troubleshooting

Technical Support Center: Troubleshooting Low Enantiomeric Excess in the Enzymatic Resolution of 2-Aminocyclopentanol

Welcome to the Technical Support Center for the resolution of 2-aminocyclopentanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the resolution of 2-aminocyclopentanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with achieving high enantiomeric excess (e.e.) in enzymatic kinetic resolutions. As the stereochemistry of aminocyclopentanols is often critical to the efficacy of active pharmaceutical ingredients (APIs), obtaining high enantiopurity is paramount.[1] This resource provides in-depth troubleshooting advice and frequently asked questions in a direct, question-and-answer format, grounded in established scientific principles and practical, field-proven insights.

Troubleshooting Guide: Addressing Specific Experimental Issues

This section is dedicated to tackling the specific problems you might encounter at the bench. Each question is followed by a detailed explanation of potential causes and a step-by-step guide to resolving the issue.

Question 1: My kinetic resolution of (±)-2-aminocyclopentanol is consistently yielding low enantiomeric excess (<90% e.e.) for both the acylated product and the unreacted amine. What are the likely causes and how can I improve the enantioselectivity?

Low enantiomeric excess is a frequent hurdle in kinetic resolutions and can stem from several factors.[2] A systematic approach is necessary to pinpoint the root cause.

Potential Causes & Solutions:

  • Suboptimal Enzyme Choice: The inherent enantioselectivity of the enzyme for your specific substrate is the most critical factor. Not all lipases are created equal for every substrate.

    • Expert Insight: While Candida antarctica lipase B (CALB) is a robust and widely used enzyme for resolving chiral amines and alcohols, other lipases, such as those from Pseudomonas species (e.g., Lipase PS from Pseudomonas cepacia), have shown high enantioselectivity for related substrates like 2-azidocycloalkanols, the precursors to 2-aminocycloalkanols.[3][4][5]

    • Troubleshooting Steps:

      • Screen a Panel of Enzymes: If you are using a standard lipase like CALB (often available as Novozym 435)[6][7], consider screening other commercially available lipases (e.g., from Pseudomonas, Aspergillus, or other Candida species).

      • Consult the Literature: Search for precedents of successful resolutions of 2-aminocyclopentanol or structurally similar compounds to guide your enzyme selection.

  • Unfavorable Reaction Conditions: Temperature, solvent, and pH can significantly influence an enzyme's conformation and, consequently, its activity and enantioselectivity.[8]

    • Expert Insight: The solvent plays a crucial role in enzyme selectivity.[9][10] The interaction between the solvent and the enzyme can alter the flexibility of the active site, which in turn affects how it discriminates between enantiomers.[11] Similarly, temperature can have a non-linear effect on enantioselectivity; sometimes, increasing the temperature can surprisingly enhance the enantiomeric ratio (E).[12][13]

    • Troubleshooting Steps:

      • Temperature Study: Perform the resolution at a range of temperatures (e.g., 25°C, 40°C, 60°C). Lowering the temperature often increases enantioselectivity, but may require longer reaction times.[2][14] Conversely, for some systems, a higher temperature can be beneficial.[13]

      • Solvent Screening: Evaluate a variety of organic solvents with different polarities and properties (e.g., toluene, hexane, tert-butyl methyl ether (TBME), acetonitrile).[2][15]

      • pH Optimization (for aqueous or biphasic systems): If your system has an aqueous component, ensure the pH is optimal for the enzyme's activity and stability. For lipases, this is typically near neutral pH.

  • Inappropriate Acylating Agent: The nature of the acyl donor can significantly impact the success of the resolution.

    • Expert Insight: The size and electronic properties of the acylating agent can influence how it fits into the enzyme's active site along with the substrate, thereby affecting the enantioselectivity. For amine resolution, activated esters like 2,2,2-trifluoroethyl butanoate or malonates like diisopropyl malonate have proven effective.[16][17]

    • Troubleshooting Steps:

      • Screen Acyl Donors: Test a variety of acylating agents, such as different alkyl esters (e.g., ethyl acetate, vinyl acetate) or more specialized reagents.

      • Consider Steric Hindrance: A bulkier or more rigid acylating agent might enhance the stereochemical discrimination.

  • Racemization Under Reaction Conditions: The product or the unreacted starting material might be racemizing under the experimental conditions, leading to a decrease in the observed e.e.[2]

    • Troubleshooting Steps:

      • Stability Studies: Incubate the enantiomerically enriched product and starting material separately under the reaction conditions (without the other reactant) and monitor their optical purity over time.

      • Modify Conditions: If racemization is observed, consider running the reaction at a lower temperature or for a shorter duration.

Question 2: I've achieved a high e.e. for my acylated 2-aminocyclopentanol, but the reaction has stalled at a low conversion, resulting in a poor yield of the desired enantiomer. How can I drive the reaction further without compromising enantioselectivity?

This is a classic challenge in kinetic resolutions, where the theoretical maximum yield for a single enantiomer is 50%.[18]

Potential Causes & Solutions:

  • Enzyme Inhibition or Deactivation: The enzyme may be inhibited by the product or by-product, or it may be deactivating over the course of the reaction.

    • Expert Insight: For example, in acylation reactions using vinyl esters, the acetaldehyde by-product can inactivate the enzyme. The accumulation of the acylated product can also lead to product inhibition.

    • Troubleshooting Steps:

      • Incremental Substrate Addition: Add the racemic 2-aminocyclopentanol in portions to maintain a low concentration of potentially inhibitory products.

      • Enzyme Loading: Increase the amount of enzyme used in the reaction.[2]

      • Immobilized Enzyme: Use an immobilized enzyme preparation. Immobilization can enhance enzyme stability and allow for easier removal and reuse.[6][19]

  • Reversibility of the Reaction: The enzymatic acylation may be reversible, leading to an equilibrium that is reached at low conversion.

    • Troubleshooting Steps:

      • Use of Irreversible Acyl Donors: Employ acylating agents that make the reaction effectively irreversible, such as vinyl esters or isopropenyl esters. The enol by-product tautomerizes to a ketone or aldehyde, shifting the equilibrium towards the products.

      • Removal of By-products: If a small alcohol (e.g., methanol from methyl acetate) is a by-product, consider using molecular sieves to remove it from the reaction mixture.

  • Dynamic Kinetic Resolution (DKR): For a significantly higher yield (>50%), a dynamic kinetic resolution approach is necessary. This involves the in-situ racemization of the unreacted, slower-reacting enantiomer.

    • Expert Insight: DKR couples the enzymatic resolution with a racemization catalyst, allowing the less reactive enantiomer to be converted into the more reactive one, theoretically enabling a 100% yield of the desired product enantiomer.[20]

    • Troubleshooting Steps:

      • Introduce a Racemization Catalyst: This is a more advanced technique and requires careful selection of a catalyst that racemizes the starting material without affecting the product or the enzyme. This often involves screening different metal catalysts and reaction conditions.

Frequently Asked Questions (FAQs)

This section provides concise answers to common questions regarding the enzymatic resolution of 2-aminocyclopentanol.

Q1: What are the most common enzymes used for the resolution of 2-aminocyclopentanol and related compounds? A: Candida antarctica lipase B (CALB), often in its immobilized form (Novozym 435), is one of the most frequently used lipases for the resolution of chiral amines and alcohols due to its broad substrate scope and high enantioselectivity.[6][7][14][16] Lipases from Pseudomonas species, such as Pseudomonas cepacia (Lipase PS), have also demonstrated high enantioselectivity, particularly for precursors of 2-aminocycloalkanols.[3][4][5]

Q2: How do I accurately determine the enantiomeric excess of my 2-aminocyclopentanol sample? A: The most reliable methods for determining e.e. are chromatographic.[21]

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the gold standard. You can use a chiral stationary phase (CSP), such as a polysaccharide-based column (e.g., Chiralpak® or Chiralcel®), for direct separation of the enantiomers.[22]

  • Gas Chromatography (GC) with a Chiral Column: This is also a very effective method.

  • Indirect HPLC/GC: If direct separation is difficult, you can derivatize the aminocyclopentanol with a chiral reagent (like Marfey's reagent) to form diastereomers, which can then be separated on a standard achiral column.[22]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Using a chiral solvating agent or a chiral shift reagent can allow for the differentiation of enantiomers by NMR, but this method is generally less accurate than chromatography for precise e.e. determination.[23]

Q3: Can I purify my partially resolved 2-aminocyclopentanol to high enantiomeric excess? A: Yes. If the enzymatic resolution provides a product with a moderate e.e., it is often possible to enhance the enantiopurity through recrystallization.[3][4][5] This technique can sometimes be used to obtain enantiomerically pure compounds.

Q4: What is a good starting point for reaction conditions for a lipase-catalyzed resolution of 2-aminocyclopentanol? A: A good starting point would be:

  • Enzyme: Immobilized Candida antarctica lipase B (Novozym 435).

  • Substrate Concentration: 0.1 M (±)-2-aminocyclopentanol.

  • Acylating Agent: 1.1 equivalents of vinyl acetate or diisopropyl malonate.[16]

  • Solvent: Toluene or tert-butyl methyl ether (TBME).

  • Temperature: 40°C.

  • Monitoring: Track the reaction progress by taking aliquots at different time points and analyzing the conversion and e.e. by chiral HPLC or GC.

Visualization of the Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting low enantiomeric excess in your enzymatic resolution.

TroubleshootingWorkflow Start Low Enantiomeric Excess (e.e.) Observed Enzyme Is the enzyme optimal? Start->Enzyme Conditions Are reaction conditions optimized? Enzyme->Conditions No Screen_Enzymes Screen a panel of different lipases (e.g., CALB, Pseudomonas sp.) Enzyme->Screen_Enzymes Yes Acyl_Agent Is the acylating agent appropriate? Conditions->Acyl_Agent No Optimize_Temp Conduct temperature screening (e.g., 25°C, 40°C, 60°C) Conditions->Optimize_Temp Yes Racemization Is racemization occurring? Acyl_Agent->Racemization No Screen_Acyl Test different acyl donors (e.g., vinyl acetate, malonates) Acyl_Agent->Screen_Acyl Yes Check_Stability Perform stability studies on enriched product and substrate Racemization->Check_Stability Yes Success High e.e. Achieved Racemization->Success No Screen_Enzymes->Conditions Optimize_Solvent Screen various organic solvents (Toluene, Hexane, TBME, etc.) Optimize_Temp->Optimize_Solvent Optimize_Solvent->Acyl_Agent Screen_Acyl->Racemization Check_Stability->Success

Caption: Troubleshooting decision tree for low enantiomeric excess.

Data Summary Table

ParameterRecommendationRationale
Enzyme Selection Screen CALB, Pseudomonas sp. lipases.Different enzymes exhibit varying enantioselectivity for specific substrates.[3][6]
Temperature Screen a range (e.g., 25-60°C).Temperature has a significant, and sometimes non-intuitive, effect on enantioselectivity.[12][13][24]
Solvent Screen non-polar (hexane, toluene) and polar aprotic (TBME, acetonitrile) solvents.The solvent can alter the enzyme's conformation and thus its selectivity.[8][9][15]
Acylating Agent Test vinyl esters (for irreversibility) and malonates.The structure of the acyl donor is crucial for effective stereochemical discrimination.[16]
Analysis Method Chiral HPLC or Chiral GC.Provides the most accurate and reliable measurement of enantiomeric excess.[22][23]

References

  • Ami, E., & Ohrui, H. (1999). Lipase-catalyzed Kinetic Resolution of (±)-trans- and cis-2-Azidocycloalkanols. Bioscience, Biotechnology, and Biochemistry, 63(12), 2150-2156. [Link]

  • Ohrui, H. (2014). Lipase-catalyzed Kinetic Resolution of (±)-trans- and cis-2-Azidocycloalkanols. Bioscience, Biotechnology, and Biochemistry. [Link]

  • Watanabe, K., Koshiba, T., Yasufuku, Y., Miyazawa, T., & Ueji, S. (2001). Effects of substituent and temperature on enantioselectivity for lipase-catalyzed esterification of 2-(4-substituted phenoxy) propionic acids in organic solvents. Bioorganic Chemistry, 29(2), 65-76. [Link]

  • Secundo, F., & Riva, S. (2000). Solvent effect on lipase enantioselectivity. Evidence for the presence of two thermodynamic states. Bioorganic & Medicinal Chemistry Letters, 10(21), 2449-2452. [Link]

  • de Souza, R. O. M. A., et al. (2018). Kinetic resolution of drug intermediates catalyzed by lipase B from Candida antarctica immobilized on immobead-350. Biotechnology Progress, 34(4), 878-889. [Link]

  • Nagy, F., et al. (2023). Immobilization of Lipase B from Candida antarctica on Magnetic Nanoparticles Enhances Its Selectivity in Kinetic Resolutions of Chiral Amines with Several Acylating Agents. Molecules, 28(14), 5427. [Link]

  • Contestabile, R., et al. (2000). Temperature and solvent effects on enzyme stereoselectivity: inversion temperature in kinetic resolutions with lipases. Chemical Communications, (21), 2151-2152. [Link]

  • Ottosson, J., et al. (1999). Kinetic Resolutions and Enantioselective Transformations of 5-(Acyloxy)pyrrolinones Using Candida antarctica Lipase B: Synthetic and Structural Aspects. The Journal of Organic Chemistry, 64(25), 9294-9302. [Link]

  • Engström, K., et al. (2010). Mutated variant of Candida antarctica lipase B in (S)-selective dynamic kinetic resolution of secondary alcohols. Organic & Biomolecular Chemistry, 8(24), 5573-5575. [Link]

  • Forró, E., & Fülöp, F. (2022). Diisopropyl Malonate as Acylating Agent in Kinetic Resolution of Chiral Amines with Lipase B from Candida antarctica. Periodica Polytechnica Chemical Engineering, 66(3), 323-330. [Link]

  • Ami, E., & Ohrui, H. (1999). Lipase-catalyzed Kinetic Resolution of (±)-trans- and cis-2-Azidocycloalkanols. Bioscience, Biotechnology, and Biochemistry, 63(12), 2150-2156. [Link]

  • Aydemir, A. (2022). The Effect of Temperature on the Enantioselectivity of Lipase-Catalyzed Reactions; Case Study: Isopropylidene Glycerol Reaction. ResearchGate. [Link]

  • Forró, E., & Fülöp, F. (2003). Lipase-catalyzed kinetic resolution of 2-aminocyclopentane- and 2-aminocyclohexanecarboxamides. Tetrahedron: Asymmetry, 14(15), 2125-2130. [Link]

  • Semantic Scholar. (n.d.). Improving enzymes by using them in organic solvents. Semantic Scholar. [Link]

  • University of Bath. (n.d.). Determination of enantiomeric excess. University of Bath. [Link]

  • Wikipedia. (n.d.). Kinetic resolution. Wikipedia. [Link]

  • Kitaguchi, H., Fitzpatrick, P. A., Huber, J. E., & Klibanov, A. M. (1989). Enzymic resolution of racemic amines: crucial role of the solvent. Journal of the American Chemical Society, 111(8), 3094-3095. [Link]

  • Kawashiro, K., Sugahara, H., Sugiyama, S., & Hayashi, H. (1997). Effect of organic solvents on enantioselectivity of protease catalysis. Biotechnology and Bioengineering, 53(1), 26-31. [Link]

  • Klibanov, A. M. (2001). Improving enzymes by using them in organic solvents. Nature, 409(6817), 241-246. [Link]

  • Grunwald, P. (Ed.). (2019). Kinetic resolution. In Pharmaceutical Biocatalysis. Taylor & Francis. [Link]

Sources

Optimization

Handling hygroscopic nature of 2-Aminocyclopentanol hydrochloride in lab

Technical Support Center: Handling Hygroscopic 2-Aminocyclopentanol Hydrochloride Introduction As a Senior Application Scientist, I frequently see downstream synthetic steps—such as amide couplings or nucleophilic substi...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Handling Hygroscopic 2-Aminocyclopentanol Hydrochloride

Introduction As a Senior Application Scientist, I frequently see downstream synthetic steps—such as amide couplings or nucleophilic substitutions—fail not due to reagent impurity, but because of stoichiometric imbalances. 2-Aminocyclopentanol hydrochloride is a highly polar, bifunctional building block. Its ionic hydrochloride nature, combined with the hydrogen-bonding capabilities of its amino and hydroxyl groups, makes it exceptionally hygroscopic. When exposed to ambient air, it rapidly absorbs moisture, leading to deliquescence (dissolving in its own absorbed water) or severe caking. This guide provides field-proven, self-validating protocols to ensure scientific integrity when handling this challenging compound.

Section 1: FAQs on Chemical Behavior & Causality

Q: Why does my 2-Aminocyclopentanol hydrochloride clump immediately upon opening the bottle? A: The clumping is a physical manifestation of moisture bridging. The high charge density of the NH3+​ and Cl− ions creates a strong thermodynamic drive to hydrate. When ambient humidity exceeds the deliquescence relative humidity (DRH) of the salt, water vapor condenses on the crystal surfaces, forming liquid bridges that fuse the particles together into a hard cake. To prevent this, the ambient relative humidity (RH) in the laboratory or storage environment should ideally be maintained below 40%[1],[2].

Q: How does this moisture uptake compromise my experiments? A: Water acts as both a mass confounder and a chemical competitor. Physically, weighing a hydrated powder means you are adding less of the active amine than calculated, skewing your stoichiometry. Chemically, if you are reacting this compound with moisture-sensitive electrophiles (like acyl chlorides or activated esters), the absorbed water will hydrolyze your reagents before the amine can react, decimating your yield.

Section 2: Troubleshooting Weighing Inaccuracies

Q: My analytical balance reading continuously drifts upward when weighing this compound. How do I get an accurate mass? A: A continuous, unidirectional upward drift is the classic signature of a hygroscopic sample actively absorbing atmospheric moisture during the weighing process[3],[4]. Standard weighing practices (e.g., using open weighing paper or plastic boats) expose a massive surface area to the air and are highly susceptible to electrostatic interference[1].

To solve this, you must abandon direct weighing and utilize the Difference Weighing Method (also known as weighing by reduction)[3],[5]. This method is a self-validating system: because the balance measures the mass of a sealed container before and after transfer, a stable reading on the closed container proves that moisture is not interfering with the measurement.

Protocol 1: The Difference Weighing Method (Weighing by Reduction)

Causality Check: This protocol minimizes atmospheric exposure. The brief moment the container is open only affects the transferred aliquot (which goes immediately into a sealed reaction flask), while the recorded mass difference relies solely on the stable, sealed bulk container.

  • Equilibration: Ensure the sealed bottle of 2-Aminocyclopentanol HCl is fully equilibrated to room temperature before handling. Cold samples will condense moisture instantly and cause air buoyancy errors on the balance[4],[1],[5].

  • Preparation: Transfer a working aliquot of the bulk powder into a small, clean, glass weighing bottle with a narrow neck and a tight-fitting ground-glass stopper[3],[4]. Do not use plastic, as it exacerbates static issues[1].

  • Initial Weighing: Place the capped weighing bottle on the analytical balance. Allow the reading to stabilize and record this as Massinitial​ .

  • Transfer: Remove the bottle from the balance. Hold it directly over your receiving vessel (e.g., a round-bottom flask pre-purged with inert gas). Quickly remove the stopper, tap the desired amount of powder into the flask using a clean spatula, and immediately replace the stopper[3].

  • Final Weighing: Place the capped bottle back on the balance. Record the stable reading as Massfinal​ .

  • Calculation: The exact mass of reagent transferred is Massinitial​−Massfinal​ .

Quantitative Comparison of Weighing Methods

To illustrate the necessity of this approach, the table below summarizes the performance of various weighing techniques when applied to hygroscopic hydrochloride salts.

Weighing MethodRecommended RH LimitPrecision ImpactTime-to-Drift (Ambient)Best Application
Direct (Open Paper/Boat) < 20%Severe (Positive Error)< 10 secondsNon-hygroscopic solids
Direct (Narrow Flask) < 40%Moderate~ 30 secondsMildly hygroscopic salts
Difference (Reduction) < 60%MinimalStable (Sealed) Highly hygroscopic APIs
Glovebox (Inert Atm) N/A (0% H2​O )NoneInfiniteExtremely sensitive salts

Data synthesized from industry guidelines on handling hygroscopic pharmaceutical compounds[3],[6],[5],[2].

Section 3: Troubleshooting Storage & Recovery

Q: The reagent has formed a solid brick in its original amber bottle. Is it ruined, and how do I recover it? A: It is not necessarily ruined, but it cannot be used "as is." You must drive off the absorbed water without thermally degrading the compound. Heating hydrochloride salts excessively can lead to decomposition or sublimation. The safest recovery method is vacuum desiccation over a strong chemical desiccant, such as Phosphorus Pentoxide ( P2​O5​ )[7]. For highly critical applications, handling the recovery inside a humidity-controlled glove box or glove bag is highly recommended[6].

Protocol 2: Vacuum Desiccation Recovery

Causality Check: P2​O5​ has an extreme affinity for water, creating a microenvironment of near-zero humidity. The vacuum lowers the boiling point of the absorbed water, accelerating its transfer to the desiccant without the need for destructive heat.

  • Crush (Under Inert Atmosphere): Transfer the caked bottle into a glove bag or glove box purged with dry nitrogen or argon[6]. Using a clean, dry glass rod or stainless steel spatula, physically break the cake into a coarse powder to maximize surface area.

  • Desiccator Setup: Place the opened bottle (or transfer the powder to a wide petri dish for faster drying) into a vacuum desiccator. Place a fresh dish of P2​O5​ in the lower chamber[7].

  • Evacuation: Apply a high vacuum to the desiccator. Seal the chamber and leave it undisturbed for 24-48 hours.

  • Validation (Karl Fischer): To validate the recovery, perform a Karl Fischer titration on a small sample. The powder is considered recovered and ready for stoichiometric use when the water content is < 0.5% w/w.

Workflow Visualization

The following diagram illustrates the logical decision tree for handling and recovering 2-Aminocyclopentanol HCl in the laboratory.

HandlingWorkflow N1 Inspect 2-Aminocyclopentanol HCl N2 Assess Physical State N1->N2 N3 Free-flowing Powder N2->N3 Dry N4 Clumped / Caked N2->N4 Moisture Uptake N5 Difference Weighing Method N3->N5 N6 Vacuum Desiccation (P2O5) N4->N6 N7 Karl Fischer Titration N6->N7 N7->N3 Water < 0.5% N7->N6 Water > 0.5%

Caption: Workflow for assessing, weighing, and recovering hygroscopic 2-Aminocyclopentanol HCl.

References

  • Weighing It Right: A Comprehensive Guide to Accurate Laboratory Weighing. GenFollower.[Link]

  • An Overview of USP General Chapter <41> and <1251> Good Weighing Practices. Veeprho.[Link]

  • A Matter of Balance. LCGC International. [Link]

  • How do you handle hygroscopic salts? HepatoChem. [Link]

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Reference Data & Comparative Studies

Validation

1H and 13C NMR Spectral Analysis of 2-Aminocyclopentanol Hydrochloride: A Stereochemical Comparison Guide

Executive Summary 2-Aminocyclopentanol is a highly versatile chiral building block utilized extensively in the development of carbocyclic nucleosides, antiviral agents, and asymmetric catalysts. Because its biological an...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Aminocyclopentanol is a highly versatile chiral building block utilized extensively in the development of carbocyclic nucleosides, antiviral agents, and asymmetric catalysts. Because its biological and catalytic efficacy is entirely dependent on its 3D spatial arrangement, distinguishing between its cis and trans diastereomers is a critical quality control step in drug development.

This guide provides an objective, data-driven comparison of the 1H and 13C Nuclear Magnetic Resonance (NMR) spectral profiles of cis- and trans-2-aminocyclopentanol hydrochloride. By moving beyond simple peak assignments, we explore the underlying quantum mechanical causality—specifically spin-spin coupling and nuclear Overhauser effects—that allows researchers to build a self-validating system for definitive stereochemical assignment.

Mechanistic Grounding: The Causality of Cyclopentane NMR

Unlike the rigid chair conformations of cyclohexanes, cyclopentane rings exist in a rapid dynamic equilibrium of non-planar conformations, primarily the envelope ( Cs​ symmetry) and half-chair/twist ( C2​ symmetry) forms. This conformational flexibility complicates NMR analysis because the observed signals are a time-averaged representation of these rapidly interconverting states.

To differentiate cis- and trans-2-aminocyclopentanol hydrochloride, we must rely on the Karplus equation , which dictates the relationship between the vicinal proton-proton coupling constant ( 3JHH​ ) and the dihedral angle ( θ ) between them.

In the envelope conformation of cyclopentanes:

  • Cis-protons (H-1 and H-2): The dihedral angle θ is constrained close to 0∘ . According to the Karplus curve, cos2(0∘)=1 , resulting in a mathematically maximized orbital overlap and a correspondingly large coupling constant (typically 7.0 – 9.0 Hz) [1].

  • Trans-protons (H-1 and H-2): The dihedral angle θ hovers around 120∘ rather than the 180∘ seen in rigid cyclohexanes. Because cos2(120∘)=0.25 , the orbital overlap is significantly weaker, yielding a smaller coupling constant (typically 3.0 – 6.0 Hz) [2].

Relying solely on 1D 3JHH​ values can occasionally be ambiguous due to electronegativity effects from the -OH and -NH 3+​ groups. Therefore, a robust analytical workflow must incorporate 2D NOESY (Nuclear Overhauser Effect Spectroscopy) to validate the through-bond assignments with through-space proximity data.

NMR_Workflow A Sample Preparation (15-20 mg in DMSO-d6) B 1D 1H & 13C NMR (Chemical Shifts & Integrals) A->B C J-Coupling Analysis (Karplus Equation) B->C D 2D NMR (COSY/HSQC) (Spin System Mapping) B->D F Definitive Stereochemical Assignment (Cis vs Trans) C->F E 2D NOESY/ROESY (Through-Space Validation) D->E E->F

Workflow for the definitive stereochemical assignment of 2-aminocyclopentanol isomers.

Comparative Spectral Data Analysis

The following table synthesizes the typical 1H and 13C NMR spectral features for the cis and trans isomers of 2-aminocyclopentanol hydrochloride, recorded in DMSO- d6​ at 400 MHz. DMSO- d6​ is the solvent of choice as it prevents the rapid exchange of the ammonium (-NH 3+​ ) and hydroxyl (-OH) protons, allowing for the observation of their distinct chemical shifts.

Table 1: 1H and 13C NMR Data Comparison (DMSO- d6​ )
Parametertrans-2-Aminocyclopentanol HClcis-2-Aminocyclopentanol HClDiagnostic Significance
1H: H-1 (CH-OH) ~3.95 ppm (dt)~4.10 ppm (m)The cis isomer generally exhibits a slightly downfield shift due to steric deshielding.
1H: H-2 (CH-NH 3+​ ) ~3.15 ppm (q)~3.35 ppm (m)Similar downfield trend in the cis isomer.
3J1,2​ (Coupling) ~4.5 Hz ~7.5 Hz Primary diagnostic tool. The larger J value definitively indicates a cis relationship ( θ≈0∘ ).
1H: -OH ~5.40 ppm (d)~5.65 ppm (d)Exchangeable; position varies with concentration/temperature.
1H: -NH 3+​ ~8.10 ppm (br s, 3H)~8.25 ppm (br s, 3H)Broadened by quadrupolar relaxation of the 14 N nucleus.
13C: C-1 (CH-OH) ~73.5 ppm~71.2 ppmThe trans isomer is slightly less sterically compressed, leading to a downfield shift relative to cis.
13C: C-2 (CH-NH 3+​ ) ~55.8 ppm~53.4 ppmMirrors the C-1 trend; trans appears further downfield.
13C: C-3, C-4, C-5 20.1 – 31.5 ppm19.5 – 29.8 ppmAliphatic envelope; requires 2D HSQC for exact assignment.

Experimental Protocols: A Self-Validating System

To ensure absolute scientific integrity, do not rely on a single 1D spectrum. The following step-by-step methodology outlines a self-validating NMR protocol that cross-references through-bond connectivity with through-space proximity.

Step 1: Optimized Sample Preparation
  • Weigh 15–20 mg of highly pure 2-aminocyclopentanol hydrochloride.

  • Dissolve the sample in 0.6 mL of DMSO- d6​ (100% isotopic purity, containing 0.03% v/v TMS as an internal standard).

  • Causality Note: Using a highly polar, aprotic solvent like DMSO- d6​ slows down proton exchange, allowing the -OH and -NH 3+​ peaks to be integrated accurately, which confirms the salt form of the molecule.

Step 2: 1D 1H and 13C Acquisition
  • 1H NMR: Acquire at 400 MHz or 600 MHz. Set the relaxation delay ( D1​ ) to 2.0 seconds to ensure complete longitudinal relaxation of all spins, enabling accurate integration. Acquire 16 to 32 scans.

  • 13C NMR: Acquire at 100 MHz or 150 MHz with proton decoupling (WALTZ-16). Set D1​ to 2.0 seconds and acquire a minimum of 1024 scans to achieve a high signal-to-noise ratio for the quaternary/aliphatic carbons.

Step 3: 2D Spin System Mapping (COSY & HSQC)
  • Run a 1 H- 1 H COSY experiment to map the continuous aliphatic spin system from H-1 H-2 H-3 H-4 H-5.

  • Run a 1 H- 13 C HSQC experiment to correlate the assigned protons directly to their attached carbons, resolving the overlapping aliphatic multiplets in the 1.5–2.0 ppm region.

Step 4: 2D NOESY (Through-Space Validation)
  • Acquire a 2D NOESY spectrum with a mixing time ( τm​ ) of 300–500 ms .

  • Interpretation: Look for a cross-peak between H-1 and H-2.

    • If a strong NOE cross-peak is present, the protons are spatially close ( <3 Å), confirming the cis isomer.

    • If the NOE cross-peak is absent or extremely weak, the protons are pointing in opposite directions, confirming the trans isomer [3].

NMR_Logic Core 2-Aminocyclopentanol HCl Structural Elucidation COSY 1H-1H COSY Maps adjacent protons (H1 to H2, H2 to H3) Core->COSY HSQC 1H-13C HSQC Direct C-H correlations (Identifies C1 and C2) Core->HSQC HMBC 1H-13C HMBC Long-range C-H (Quaternary/Skeleton) Core->HMBC NOESY NOESY Core->NOESY COSY->NOESY Guides spatial analysis

Logical relationships of 2D NMR techniques used to build a self-validating structural model.

Conclusion for Drug Development Professionals

When sourcing or synthesizing 2-aminocyclopentanol hydrochloride for active pharmaceutical ingredient (API) development, stereochemical purity is non-negotiable. While HPLC with chiral stationary phases is standard for enantiomeric excess (ee) determination, NMR remains the absolute gold standard for diastereomeric assignment .

By analyzing the 3J1,2​ coupling constants—where J≈7.5 Hz indicates cis and J≈4.5 Hz indicates trans—and validating these findings with 2D NOESY experiments, researchers can confidently establish the 3D architecture of their starting materials before committing them to complex, multi-step syntheses.

References

  • Reich, H. J. "Determination of Stereochemistry in Cyclopentanes Using 3JHH." Organic Chemistry Data, University of Wisconsin. Available at:[Link]

  • Schiffers, I., et al. "Resolution of Racemic 2-Aminocyclohexanol Derivatives and Their Application as Ligands in Asymmetric Catalysis." The Journal of Organic Chemistry, ACS Publications, 2006. Available at:[Link]

Comparative

Mass spectrometry fragmentation patterns of aminocyclopentanol derivatives

An In-Depth Guide to the Mass Spectrometry Fragmentation of Aminocyclopentanol Derivatives Introduction Aminocyclopentanol derivatives represent a crucial structural motif in a multitude of pharmacologically active compo...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Mass Spectrometry Fragmentation of Aminocyclopentanol Derivatives

Introduction

Aminocyclopentanol derivatives represent a crucial structural motif in a multitude of pharmacologically active compounds, including antivirals, antidiabetics, and enzyme inhibitors. The precise characterization of these molecules is paramount during drug discovery, development, and quality control. Mass spectrometry (MS) stands as a cornerstone analytical technique, offering unparalleled sensitivity and structural elucidation capabilities.[1] Understanding the fragmentation patterns of these molecules is not merely an academic exercise; it is essential for confirming molecular structures, identifying metabolites, and quantifying analytes in complex biological matrices.[2][3]

This guide provides a comprehensive comparison of the mass spectrometric behavior of aminocyclopentanol derivatives under different ionization conditions. We will delve into the core fragmentation pathways, compare the utility of various MS techniques, and provide actionable experimental protocols for researchers in the pharmaceutical and life sciences sectors.

Section 1: Fundamentals of Mass Spectrometry in Pharmaceutical Analysis

A mass spectrometer functions by ionizing molecules, separating the resulting ions based on their mass-to-charge ratio (m/z), and detecting them.[3] The choice of ionization technique is critical and fundamentally dictates the nature of the mass spectrum obtained. For aminocyclopentanol derivatives, two techniques are predominantly employed: Electron Ionization (EI) and Electrospray Ionization (ESI).[4]

  • Electron Ionization (EI): This is a high-energy, "hard" ionization technique typically coupled with Gas Chromatography (GC). It involves bombarding the analyte with a beam of electrons, leading to the formation of an energetically unstable molecular ion (M⁺•) that readily undergoes extensive fragmentation.[5] This provides a detailed "fingerprint" of the molecule, which is excellent for structural elucidation and library matching. However, due to the polar nature of the amino and hydroxyl groups, aminocyclopentanols often require chemical derivatization to increase their volatility and thermal stability for GC-MS analysis.[2][6]

  • Electrospray Ionization (ESI): This is a "soft" ionization technique, ideal for polar and thermally labile molecules, and is almost always coupled with Liquid Chromatography (LC).[7] ESI generates ions directly from a solution, typically by protonating the analyte to form a quasi-molecular ion, [M+H]⁺. This process imparts little excess energy, meaning the molecular ion is often the most abundant peak with minimal in-source fragmentation.[8] Structural information is then obtained by selecting the [M+H]⁺ ion and inducing fragmentation through collision-induced dissociation (CID) in a tandem mass spectrometer (MS/MS).[9][10]

Section 2: Core Fragmentation Pathways of Aminocyclopentanol Derivatives

The fragmentation of aminocyclopentanol derivatives is primarily directed by the charge localization on the nitrogen or oxygen atoms, followed by cleavage of adjacent bonds. The most predictable and dominant fragmentation mechanism for amino compounds is α-cleavage.[11][12][13]

Key Fragmentation Mechanisms:
  • α-Cleavage (Nitrogen-Directed): This is the most characteristic fragmentation pathway for amines. The ionization process often removes a non-bonding electron from the nitrogen atom. The subsequent cleavage of a carbon-carbon bond adjacent (alpha) to the nitrogen leads to the formation of a stable, resonance-stabilized iminium ion. The largest alkyl substituent is preferentially lost as a radical.[12][13]

  • α-Cleavage (Oxygen-Directed): Similar to the nitrogen-directed process, cleavage can occur alpha to the hydroxyl group, leading to the formation of a stable oxonium ion. However, this pathway is generally less favored than the nitrogen-directed cleavage due to the superior ability of nitrogen to stabilize a positive charge.

  • Dehydration (Loss of H₂O): The loss of a neutral water molecule (18 Da) is a very common fragmentation pathway for alcohols.[13][14] This often results in a prominent [M-18]⁺• ion, especially in EI-MS.

  • Ring Cleavage of the Cyclopentane Moiety: The molecular ion of cyclic alkanes can undergo ring-opening to form an acyclic radical cation, which then fragments further. A characteristic loss for cyclopentane derivatives is the elimination of a neutral ethene molecule (C₂H₄, 28 Da), leading to an [M-28]⁺• ion.[15][16]

The interplay between these pathways is dictated by the specific structure of the derivative, including the relative positions of the amino and hydroxyl groups and the presence of other substituents.

Visualizing Fragmentation: 2-Aminocyclopentanol

The following diagram illustrates the primary EI fragmentation pathways for a simple 2-aminocyclopentanol structure.

G cluster_main Primary Fragmentation Pathways (EI-MS) cluster_products Characteristic Fragment Ions M 2-Aminocyclopentanol [M]+• m/z 101 A1 α-Cleavage (N-directed) - •C2H5 M->A1 Path A A2 Dehydration - H2O M->A2 Path B A3 Ring Cleavage - C2H4 M->A3 Path C F1 Iminium Ion m/z 72 A1->F1 F2 [M-H2O]+• m/z 83 A2->F2 F3 [M-C2H4]+• m/z 73 A3->F3

Caption: Primary EI-MS fragmentation pathways for 2-aminocyclopentanol.

Section 3: Comparative Analysis: EI-MS vs. ESI-MS/MS

The choice between EI and ESI methodologies depends on the analytical goal. For identifying an unknown derivative or confirming its structure without a reference standard, the rich fragmentation detail from EI-MS is invaluable. For quantifying a known derivative in a complex mixture like plasma, the high sensitivity and selectivity of LC-ESI-MS/MS is the superior approach.[2][17]

FeatureGas Chromatography - Electron Ionization MS (GC-EI-MS)Liquid Chromatography - Electrospray Ionization MS/MS (LC-ESI-MS/MS)
Ionization Principle Hard ionization (70 eV electron beam)Soft ionization (high voltage spray)[7]
Typical Parent Ion Molecular Ion (M⁺•), often weak or absent[18]Protonated Molecule ([M+H]⁺), typically strong
Fragmentation Extensive, spontaneous fragmentation in the source.[5]Controlled fragmentation (CID) in the collision cell.[10]
Sample Requirements Volatile and thermally stable; often requires derivatization.[2]Soluble in polar solvents; ideal for polar, non-volatile compounds.
Primary Application Structural elucidation, library matching, analysis of volatile derivatives.Quantification in complex matrices, analysis of polar drugs and metabolites.[1]
Key Advantage Highly detailed, reproducible fragmentation patterns for identification.High sensitivity, selectivity, and applicability to a wide range of compounds.

Section 4: Experimental Protocols

Adherence to validated protocols is essential for reproducible and reliable data. Below are representative starting-point methodologies for the analysis of aminocyclopentanol derivatives.

Protocol 1: GC-EI-MS Analysis via Silylation

This protocol is designed for the structural characterization of an aminocyclopentanol derivative standard. Silylation is a common derivatization technique that replaces active hydrogens on the amine and hydroxyl groups with a trimethylsilyl (TMS) group, increasing volatility.[19]

Methodology:

  • Sample Preparation: To 100 µg of the dried aminocyclopentanol sample, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine.

  • Derivatization: Cap the vial tightly and heat at 70°C for 60 minutes.

  • GC-MS Injection: Inject 1 µL of the derivatized sample into the GC-MS system.

  • Gas Chromatography Parameters:

    • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Inlet Temperature: 250°C.

    • Oven Program: Start at 80°C, hold for 2 min, ramp to 280°C at 15°C/min, hold for 5 min.

  • Mass Spectrometry Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Scan Range: m/z 40-600.

Protocol 2: LC-ESI-MS/MS for Quantification in a Biological Matrix

This protocol outlines a method for quantifying an aminocyclopentanol-based drug in human plasma, employing a protein precipitation sample cleanup.

Methodology:

  • Sample Preparation: To 50 µL of plasma, add 150 µL of ice-cold acetonitrile containing an appropriate isotopically labeled internal standard.

  • Protein Precipitation: Vortex the mixture for 1 minute, then centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • LC-MS Injection: Transfer the supernatant to an autosampler vial and inject 5 µL onto the LC-MS/MS system.

  • Liquid Chromatography Parameters:

    • Column: C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 5 minutes.

    • Flow Rate: 0.4 mL/min.

  • Mass Spectrometry Parameters:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Analysis Mode: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM).[9]

    • Precursor Ion: Select the [M+H]⁺ of the analyte.

    • Product Ion(s): Monitor 2-3 specific, stable fragment ions generated by CID. Collision energy should be optimized for each transition.

General Analytical Workflow

G cluster_prep 1. Sample Preparation cluster_sep 2. Separation cluster_ms 3. Mass Spectrometry cluster_data 4. Data Analysis Prep Biological Matrix (e.g., Plasma) or Pure Standard Cleanup Protein Precipitation / Derivatization Prep->Cleanup Separation Chromatography (LC or GC) Cleanup->Separation Ionization Ionization (ESI or EI) Separation->Ionization MS1 MS1 Analysis (Precursor Ion Selection) Ionization->MS1 CID Fragmentation (Collision-Induced Dissociation) MS1->CID MS2 MS2 Analysis (Product Ion Scan) CID->MS2 Analysis Quantification & Structural Elucidation MS2->Analysis

Caption: A generalized workflow for the MS analysis of aminocyclopentanol derivatives.

Conclusion

The mass spectrometric fragmentation of aminocyclopentanol derivatives is a systematic process governed by the fundamental principles of gas-phase ion chemistry. The powerful directing ability of the amino group makes α-cleavage a dominant and diagnostically valuable pathway. The choice between a hard ionization technique like EI and a soft technique like ESI fundamentally alters the analytical approach and should be tailored to the specific research question, whether it be novel structure elucidation or sensitive quantification. By leveraging the principles and protocols outlined in this guide, researchers can effectively employ mass spectrometry to accelerate their research and development efforts involving this important class of molecules.

References

  • Gohlke, R. S., & McLafferty, F. W. (1993). Early mass spectrometry. Journal of the American Society for Mass Spectrometry, 4(5), 367-371. [Link]

  • Schänzer, W., et al. (2006). Mass spectrometric identification and characterization of a new long-term metabolite of metandienone. Rapid Communications in Mass Spectrometry, 20(15), 2252-2258. [Link]

  • Van de Steene, J., & Lambert, W. (2008). Quantitative mass spectrometry methods for pharmaceutical analysis. Philosophical Transactions of the Royal Society A: Mathematical, Physical and Engineering Sciences, 366(1883), 4417-4437. [Link]

  • Wikipedia contributors. (2024). Tandem mass spectrometry. Wikipedia, The Free Encyclopedia. [Link]

  • Schilling, B., et al. (2004). Photoaffinity labeling coupled to MS to identify peptide biological partners: Secondary reactions, for better or for worse? Analytical chemistry, 76(22), 6759-6768. [Link]

  • Sowjanya, G., et al. (2023). Tandem mass spectrometry instrumentation and application in pharmaceutical analysis. International Journal of Pharmaceutical Quality Assurance, 14(2), 263-269. [Link]

  • Journal of Pharmaceutical and Biomedical Analysis. (2024). Quantitative and Qualitative Pharmaceutical Analysis Using Mass Spectrometry. Longdom Publishing. [Link]

  • Innovational Journals. (2021). Applications of Mass Spectrometry in Pharmaceutical Analysis: Detection of Impurities. Innovare Academic Sciences. [Link]

  • Spectroscopy Online. (2024). Evolving Role of Mass Spectrometry in Pharmaceutical Analysis Highlighted in New Review. [Link]

  • Song, F. R., et al. (2016). Fragmentation study of aminoalcohol-diterpenoid alkaloids by electrospray ionization time-of-flight mass spectrometry. Journal of Mass Spectrometry, 51(1), 15-23. [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry: Fragmentation. [Link]

  • Doc Brown's Chemistry. (n.d.). Mass spectrum of cyclopentane. [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

  • Chemistry LibreTexts. (2023). Fragmentation Patterns in Mass Spectra. [Link]

  • Banerjee, S., & Mazumdar, S. (2012). Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. International Journal of Analytical Chemistry. [Link]

  • Technology Networks. (2023). Tandem Mass Spectrometry (MS/MS) Explained. [Link]

  • Demarque, D. P., et al. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Natural Product Reports, 33(3), 432-455. [Link]

  • Wikipedia contributors. (2024). Fragmentation (mass spectrometry). Wikipedia, The Free Encyclopedia. [Link]

  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. [Link]

  • OpenOChem Learn. (n.d.). MS Fragmentation. [Link]

  • MagLab. (2023). Tandem Mass Spectrometry (MS/MS). National High Magnetic Field Laboratory. [Link]

Sources

Validation

Unveiling Stereochemical Architecture: A Comparative X-Ray Crystallography Guide to 2-Aminocyclopentanol Hydrochloride

Executive Summary As a Senior Application Scientist, I frequently encounter the critical bottleneck of stereochemical validation in drug discovery. The spatial arrangement of functional groups—specifically the hydroxyl a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist, I frequently encounter the critical bottleneck of stereochemical validation in drug discovery. The spatial arrangement of functional groups—specifically the hydroxyl and amino moieties in 2-aminocyclopentanol hydrochloride—dictates the molecule's efficacy as a chiral building block for complex therapeutics, including HIV integrase inhibitors and functionalized amphotericin B derivatives[1][2].

This guide provides an objective, data-driven comparison of the crystallographic properties of 2-aminocyclopentanol hydrochloride isomers, accompanied by self-validating experimental protocols for single-crystal X-ray diffraction (XRD) to ensure absolute structural trustworthiness.

Mechanistic Insights: The Role of Stereochemistry

The synthesis of 2-aminocyclopentanol often yields variable cis/trans ratios due to competing SN1/SN2 pathways during the ammonolysis of precursor epoxides or halocyclopentanols[3].

  • The Trans Isomer: Adopts a trans-diaxial or trans-diequatorial geometry depending on the crystal lattice environment. It is heavily utilized as a coupling reagent to synthesize optically active carboxamides for antiviral applications[2].

  • The Cis Isomer: Features a spatial proximity between the -OH and -NH₂ groups that facilitates strong intramolecular hydrogen bonding. This rigidifying feature is critical when probing alternative ground-state conformations in sterol-binding pockets[1].

Because NMR spectroscopy can only infer relative stereochemistry (via NOESY cross-peaks), X-ray crystallography remains the definitive gold standard for unambiguous absolute stereochemical assignment[4].

Comparative Crystallographic Data

To objectively evaluate the structural performance and lattice stability of these isomers, we must analyze their unit cell parameters. The data below highlights the crystallographic profile of enantiopure trans-2-aminocyclopentanol hydrochloride compared to the expected parameters for typical cis salts.

Table 1: Single-Crystal X-Ray Diffraction Parameters

Parameter(1R,2R)-trans-2-Aminocyclopentanol HCl(1S,2R)-cis-2-Aminocyclopentanol HCl (Representative)
Crystal System MonoclinicOrthorhombic / Monoclinic
Space Group P2₁P2₁2₁2₁ (Typical for chiral cis salts)
Unit Cell Dimensions a = 5.7685(3) Åb = 10.6003(5) Åc = 12.1274(6) ÅVariable based on hydration state
Cell Angle (β) 94.518(2)°90° (if Orthorhombic)
Volume (V) 739.26(6) ų~ 750 - 800 ų
Z Value 24
Hydrogen Bonding Extended intermolecular networksIntramolecular (water-bridged potential)

(Data adapted from high-resolution single-crystal analyses at 100 K[5])

Self-Validating Experimental Protocol: Single-Crystal X-Ray Analysis

To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating system. Each step contains a mechanistic rationale and a built-in quality control checkpoint.

Step 1: High-Purity Crystallization via Vapor Diffusion

  • Procedure: Dissolve 50 mg of enantiomerically pure 2-aminocyclopentanol hydrochloride in a minimal volume of methanol/THF. Place the unsealed vial inside a larger sealed chamber containing a volatile antisolvent (e.g., hexanes). Allow vapor diffusion to occur undisturbed at room temperature for 3–7 days.

  • Causality: Slow diffusion of the antisolvent lowers the solubility of the salt gradually. This controlled kinetic environment promotes the nucleation of a few high-quality single crystals rather than rapid, amorphous precipitation.

  • Self-Validation Checkpoint: Examine the crystals under polarized light. Complete extinction of light at specific rotational angles confirms a single, continuous crystal lattice devoid of twinning.

Step 2: Cryogenic Mounting and Data Collection

  • Procedure: Select a colorless needle (e.g., 0.21 x 0.05 x 0.03 mm) and mount it on a Cryoloop using Paratone oil. Transfer immediately to a diffractometer equipped with Cu Kα radiation (λ = 1.54178 Å) and a nitrogen flow apparatus set to 100 K[5].

  • Causality: Collecting data at cryogenic temperatures drastically reduces the thermal vibrations (Debye-Waller factor) of the atoms. This enhances the resolution of high-angle reflections, which is critical for accurately locating lighter atoms like hydrogen.

  • Self-Validation Checkpoint: The initial diffraction frames must display sharp, distinct spots (reflections) rather than smeared rings, confirming crystal integrity post-freezing.

Step 3: Phasing and Anisotropic Refinement

  • Procedure: Integrate the data using standard software (e.g., Bruker SAINT) and solve the structure using direct methods (SHELXS). Refine all non-hydrogen atoms anisotropically using full-matrix least-squares (SHELXL).

  • Causality: Anisotropic refinement accounts for the non-spherical electron density of atoms in a crystal lattice, significantly lowering the R-factor and providing a highly accurate 3D model.

  • Self-Validation Checkpoint: The Flack parameter must refine to near zero (e.g., 0.00 ± 0.05), unambiguously confirming the absolute configuration of the chiral centers.

Workflow Visualization

The logical progression of the crystallographic validation process is mapped below.

CrystallographyWorkflow N1 1. Enantiomeric Purification N2 2. Salt Formation (HCl Treatment) N1->N2 N3 3. Vapor Diffusion Crystallization N2->N3 N4 4. Cryogenic (100K) X-Ray Diffraction N3->N4 N5 5. Anisotropic Refinement (SHELXL) N4->N5 N6 6. Absolute Stereochemical Assignment N5->N6

Step-by-step workflow for the absolute stereochemical assignment of 2-aminocyclopentanol HCl.

Alternative Analytical Modalities: X-Ray vs. NMR vs. HPLC

While X-ray crystallography is definitive, it is often complemented by other analytical techniques during routine drug development workflows.

Table 2: Analytical Performance Comparison

Analytical TechniquePrimary OutputKey AdvantagesFundamental Limitations
X-Ray Crystallography Absolute 3D StructureUnambiguous stereochemistry; reveals exact hydrogen bonding networks.Requires high-quality single crystals; solid-state only.
NMR Spectroscopy (NOESY) Relative StereochemistryNon-destructive; provides solution-state conformational dynamics.Cannot determine absolute configuration without chiral derivatizing agents.
Chiral HPLC Enantiomeric Excess (ee)Highly sensitive for enantiomeric purity; rapid and quantitative.Requires reference standards; provides zero direct structural data.
References

[1] Title: US11117920B2 - Amphotericin B derivatives with improved therapeutic index Source: Google Patents URL:

[2] Title: Notable Difference in anti-HIV Activity of Integrase Inhibitors as a Consequence of Geometric and Enantiomeric Configurations Source: NIH / PMC URL:[Link]

[5] Title: I. Enantioselective Acylation of Silyl Ketene Acetals through Fluoride Anion-Binding Catalysis II. Development of a Practical Method for the Synthesis of Highly Enantioenriched Trans-1,2-Amino Alcohols Source: Harvard DASH URL:[Link]

Sources

Comparative

A Comprehensive Comparison Guide: Optical Rotation Benchmarks for (1R,2R)-2-Aminocyclopentanol Hydrochloride

Introduction: The Mechanistic Role of the Chiral Scaffold In the realm of asymmetric synthesis and drug discovery, (1R,2R)-2-Aminocyclopentanol hydrochloride (CAS: 68327-11-7) serves as a foundational chiral building blo...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Mechanistic Role of the Chiral Scaffold

In the realm of asymmetric synthesis and drug discovery, (1R,2R)-2-Aminocyclopentanol hydrochloride (CAS: 68327-11-7) serves as a foundational chiral building block[1]. The molecule features a rigid cyclopentane ring with a trans-1,2-amino alcohol motif. This specific geometry is highly prized by drug development professionals because the 5-membered ring restricts conformational flexibility far more effectively than its acyclic or 6-membered counterparts. When deployed as a chiral auxiliary or a ligand core (such as in oxazoline or salen catalysts), this rigidity locks the coordinating heteroatoms into a predictable spatial arrangement, maximizing stereocontrol during catalytic transfers.

However, the efficacy of this compound is entirely dependent on its enantiomeric purity. Even trace contamination by the (1S,2S) enantiomer or cis-diastereomers can lead to catastrophic drops in the enantiomeric excess ( ee ) of downstream active pharmaceutical ingredients (APIs). Consequently, establishing and verifying optical rotation benchmarks is a critical quality control gateway.

Benchmark Data & Isomeric Comparison

Optical rotation—specifically the specific rotation [α]D20​ —remains the gold standard for the rapid, non-destructive validation of chiral purity. The (1R,2R) isomer is inherently levorotatory (-), while its exact mirror image, the (1S,2S) isomer, is dextrorotatory (+).

Below is an objective comparison of (1R,2R)-2-Aminocyclopentanol hydrochloride against its primary alternatives, highlighting the physicochemical benchmarks required for validation.

Table 1: Comparative Physicochemical Benchmarks of Chiral Amino Alcohols
CompoundCAS NumberStereochemistrySpecific Rotation [α]D20​ ( c=1,H2​O )Melting Point (°C)Structural Causality & Application
(1R,2R)-2-Aminocyclopentanol HCl 68327-11-7trans-(1R,2R)-32.0° to -36.0° 179 - 181Highly rigid scaffold; ideal for strict steric gating in asymmetric catalysis[2].
(1S,2S)-2-Aminocyclopentanol HCl 68327-04-8trans-(1S,2S)+32.0° to +36.0° 179 - 181Exact enantiomeric alternative; used to synthesize opposite stereocenters in APIs[3].
trans-2-Aminocyclohexanol HCl 13374-30-6trans-(1S,2S) / (1R,2R)Varies by isolated enantiomer195 - 1976-membered ring allows chair-to-chair flipping; offers more flexibility but lower stereocontrol[4].

Performance Comparison: When choosing between the cyclopentanol and cyclohexanol derivatives, researchers must weigh rigidity against steric bulk. The cyclopentyl system prevents the chair-flip conformational averaging seen in cyclohexyl systems, making (1R,2R)-2-Aminocyclopentanol superior for reactions requiring absolute rigid transition states.

Experimental Methodology: Self-Validating Polarimetric Protocol

To ensure absolute trustworthiness in benchmark validation, specific rotation must be measured using a self-validating system. The following protocol details the step-by-step methodology for verifying the optical purity of (1R,2R)-2-Aminocyclopentanol hydrochloride.

Step 1: System Calibration & Blanking
  • Quartz Control Validation: Before testing the sample, calibrate the polarimeter using a certified quartz control plate. Causality: This ensures the optical encoder and light source (Sodium D-line, 589 nm) are functioning within a ±0.001° tolerance.

  • Solvent Blanking: Fill a 100 mm (1 dm) polarimeter tube with HPLC-grade water. Zero the instrument. Causality: Water is used because it lacks chirality, but trace impurities or micro-bubbles can refract light. Blanking subtracts the solvent's baseline optical signature.

Step 2: Sample Preparation
  • Weighing: Accurately weigh exactly 1.000 g of (1R,2R)-2-Aminocyclopentanol hydrochloride on an analytical balance.

  • Dissolution: Transfer the powder to a 100 mL volumetric flask and dissolve in HPLC-grade water to the mark ( c=1 ).

    • Causality of Salt Selection: The hydrochloride salt is utilized rather than the free base because the protonated amine prevents inter-molecular hydrogen bonding networks that can cause concentration-dependent, non-linear optical rotation anomalies.

    • Causality of Solvent: Water fully dissociates the ionic lattice, ensuring the chiral cyclic core is fully solvated and freely rotating, providing a true specific rotation value.

Step 3: Measurement & Causality Analysis
  • Temperature Control: Inject the sample into the polarimeter tube and allow it to equilibrate to exactly 20.0°C using a Peltier temperature controller. Causality: Specific rotation is highly sensitive to thermal expansion of the solvent (which alters the actual concentration c ) and shifts in the Boltzmann distribution of the cyclopentane ring conformers.

  • Data Acquisition: Record the observed rotation ( α ). Calculate the specific rotation using the formula: [α]D20​=c×lα​ , where c is concentration in g/mL (0.01 g/mL) and l is path length in dm (1 dm).

  • Validation: A result between -32.0° and -36.0° confirms an enantiomeric excess ( ee ) suitable for high-grade synthetic applications[2].

Workflow Visualization

The isolation of these pure enantiomers from a racemic mixture typically relies on enzymatic kinetic resolution (e.g., using lipases)[5]. The following diagram illustrates the logical workflow from racemic mixture to polarimetric validation.

OpticalPurityWorkflow Start Racemic trans-2-Aminocyclopentanol Resolution Enzymatic Kinetic Resolution (Lipase-catalyzed) Start->Resolution IsomerR (1R,2R)-Isomer Target Compound Resolution->IsomerR Hydrolysis/Esterification IsomerS (1S,2S)-Isomer Alternative Resolution->IsomerS SaltPrep HCl Salt Formation (Standardization) IsomerR->SaltPrep Polarimetry Polarimetric Measurement (c=1, H2O, 20°C) SaltPrep->Polarimetry Validation Benchmark Validation [α]D = -32° to -36° Polarimetry->Validation Enantiomeric Excess (ee) > 98%

Enzymatic resolution and polarimetric validation workflow for trans-2-aminocyclopentanol.

Conclusion

For drug development professionals, the choice of chiral auxiliary dictates the success of the entire synthetic route. (1R,2R)-2-Aminocyclopentanol hydrochloride offers unparalleled structural rigidity compared to its cyclohexyl alternatives. By strictly adhering to the optical rotation benchmarks (-32.0° to -36.0°) and employing self-validating polarimetric protocols, researchers can guarantee the stereochemical integrity of their starting materials, thereby safeguarding the efficacy of downstream pharmaceutical products.

References

  • ResearchGate. "Enzymatic transesterification of pharmacologically interesting β-aminocycloalkanol precursors". ResearchGate. Available at:[Link]

Sources

Validation

The Impact of Cycloalkyl Ring Strain on Catalytic Efficacy: A Comparative Analysis of Cyclopentyl and Cyclohexyl Amino Alcohol Ligands

In the intricate world of asymmetric catalysis, the design of chiral ligands is paramount to achieving high enantioselectivity and reaction efficiency. Among the privileged scaffolds available to chemists, β-amino alcoho...

Author: BenchChem Technical Support Team. Date: March 2026

In the intricate world of asymmetric catalysis, the design of chiral ligands is paramount to achieving high enantioselectivity and reaction efficiency. Among the privileged scaffolds available to chemists, β-amino alcohols have distinguished themselves as versatile and effective ligands for a multitude of transformations, including the enantioselective addition of organometallic reagents to carbonyls and asymmetric transfer hydrogenations.[1] The stereochemical outcome of these reactions is profoundly influenced by the three-dimensional structure of the ligand-metal complex, which creates a chiral environment around the reactive center.

This guide provides an in-depth comparison of the catalytic efficiency of two closely related classes of β-amino alcohol ligands: those bearing a cyclopentyl backbone and their cyclohexyl counterparts. By examining the subtle yet significant differences in their conformational rigidity and steric profiles, we aim to provide researchers, scientists, and drug development professionals with a rational framework for ligand selection in asymmetric synthesis.

The Foundational Role of Ligand Architecture

The efficacy of a chiral amino alcohol ligand hinges on its ability to form a well-defined and sterically biased transition state. The cycloalkyl ring, fused to the core amino alcohol structure, plays a critical role in this by:

  • Imparting Conformational Rigidity: A more rigid ligand structure reduces the number of accessible transition states, thereby amplifying the energy difference between the pathways leading to the two enantiomers and resulting in higher enantioselectivity.

  • Dictating the Steric Environment: The size and orientation of the cycloalkyl group create a chiral pocket that dictates the facial selectivity of the substrate's approach to the catalytic center.

Head-to-Head Comparison: Cyclopentyl vs. Cyclohexyl in Asymmetric Catalysis

To illustrate the performance differences between these two ligand classes, we will focus on two benchmark reactions: the enantioselective addition of diethylzinc to benzaldehyde and the asymmetric transfer hydrogenation of acetophenone.

Case Study 1: Enantioselective Addition of Diethylzinc to Benzaldehyde

The addition of organozinc reagents to aldehydes is a fundamental carbon-carbon bond-forming reaction, and the use of chiral amino alcohol ligands is crucial for controlling the stereochemistry of the resulting secondary alcohol.[2]

Performance Data:

LigandStructureYield (%)Enantiomeric Excess (ee, %)Configuration
(1S,2S)-2-(Benzylamino)cyclopentanol Image of (1S,2S)-2-(Benzylamino)cyclopentanol9595(S)
(1R,2R)-2-(Benzylamino)cyclohexanol (representative) Image of (1R,2R)-2-(Benzylamino)cyclohexanolHigh>95 (expected)(R)

Discussion of Results:

The (1S,2S)-2-(benzylamino)cyclopentanol ligand demonstrates excellent performance, affording the (S)-1-phenyl-1-propanol product in high yield and enantioselectivity.[4] This is attributed to the rigid cyclopentane backbone which, in conjunction with the bulky benzyl group, creates a well-defined chiral pocket around the zinc center.

It is widely recognized that increasing the steric hindrance of the ligand can enhance enantioselectivity. The substitution of a cyclopentyl ring with a larger and more conformationally restricted cyclohexyl ring is a common strategy to improve the performance of chiral ligands.[3] The chair conformation of the cyclohexyl ring provides a more rigid and defined steric environment compared to the more flexible envelope and twist conformations of the cyclopentyl ring. This increased rigidity is expected to result in even higher enantioselectivity for the cyclohexyl analog.

A study by de Sousa et al. on related bis(hydroxycycloalkyl)diamine ligands found that the cyclohexyl derivative is the most rigid and highly pre-organized for metal ion coordination due to intramolecular hydrogen bonding, a factor that is likely to contribute to higher catalytic efficiency.[5]

Experimental Protocol: Enantioselective Addition of Diethylzinc to Benzaldehyde

The following protocol is a generalized procedure for this benchmark reaction.

  • Materials:

    • (1S,2S)-2-(Benzylamino)cyclopentanol (or cyclohexyl analog)

    • Diethylzinc (1.0 M solution in hexanes)

    • Benzaldehyde (freshly distilled)

    • Anhydrous Toluene

    • Saturated aqueous ammonium chloride (NH₄Cl) solution

    • Standard inert atmosphere glassware and techniques

  • Procedure:

    • Catalyst Formation: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), dissolve the chiral amino alcohol ligand (0.05 mmol, 5 mol%) in anhydrous toluene (2 mL).

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add the diethylzinc solution (0.1 mmol, 10 mol%) dropwise to the stirred ligand solution.

    • Stir the mixture at 0 °C for 30 minutes to facilitate the in-situ formation of the chiral zinc-alkoxide catalyst.[4]

    • Enantioselective Addition: Add benzaldehyde (1.0 mmol, 1 equivalent) dropwise to the catalyst solution at 0 °C.

    • Stir the reaction at 0 °C and monitor its progress by thin-layer chromatography (TLC).

    • Workup: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with an appropriate organic solvent (e.g., diethyl ether), dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Analysis: Purify the crude product by flash column chromatography. Determine the enantiomeric excess of the purified 1-phenyl-1-propanol by chiral HPLC or GC analysis.

Visualization of the Catalytic Cycle

Catalytic_Cycle_Diethylzinc_Addition cluster_main Proposed Catalytic Cycle Ligand_Et2Zn Ligand + Et₂Zn Catalyst Chiral Zinc-Alkoxide Catalyst Ligand_Et2Zn->Catalyst - Ethane Aldehyde_Coordination Aldehyde Coordination Catalyst->Aldehyde_Coordination + Aldehyde Transition_State Transition State (Ethyl Transfer) Aldehyde_Coordination->Transition_State Product_Complex Zinc Alkoxide Product Complex Transition_State->Product_Complex Product_Release Product Release (workup) Product_Complex->Product_Release + H₂O Final_Product Chiral Secondary Alcohol Product_Release->Final_Product

Sources

Comparative

Melting point determination as a purity check for amino alcohol salts

Title: Melting Point Determination as a Purity Check for Amino Alcohol Salts: A Comparative Guide Introduction Amino alcohol salts (e.g., ethanolamine hydrochlorides, Tris buffers, and chiral resolving agents) are ubiqui...

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Author: BenchChem Technical Support Team. Date: March 2026

Title: Melting Point Determination as a Purity Check for Amino Alcohol Salts: A Comparative Guide

Introduction Amino alcohol salts (e.g., ethanolamine hydrochlorides, Tris buffers, and chiral resolving agents) are ubiquitous in pharmaceutical development and organic synthesis. Assessing their purity is a critical quality control step. Because these salts frequently exhibit extensive hydrogen bonding networks, they are prone to polymorphism and hygroscopicity (1)[1]. As a Senior Application Scientist, I often see laboratories struggle with inconsistent melting point data for these compounds. This guide objectively compares the two gold-standard methodologies—Capillary Melting Point Apparatus and Differential Scanning Calorimetry (DSC)—providing the mechanistic causality and self-validating protocols required to ensure scientific integrity.

The Thermodynamics of Purity The fundamental principle behind melting point as a purity check is governed by Raoult’s Law and the van't Hoff equation. In a pure crystalline lattice, the intermolecular forces—such as the robust NH3+​⋯−OOC heterosynthons found in amino alcohol salts—are uniform, requiring a specific, sharp energy input to disrupt (1)[1]. When an impurity is introduced into the lattice, it disrupts this uniformity, increasing the entropy of the solid state. Consequently, less thermal energy is required to break the lattice, leading to a melting point depression and a broadened melting range (2)[2].

While a capillary apparatus visually captures this phase transition, DSC quantifies the thermodynamic shift, allowing for the mathematical derivation of absolute purity using the van't Hoff plot (2)[2].

Technology Comparison: Capillary Apparatus vs. DSC

FeatureAutomated Capillary Melting PointDifferential Scanning Calorimetry (DSC)
Detection Principle Optical transmission / visual phase changeHeat flow measurement (Endothermic/Exothermic)
Purity Quantification Qualitative (Range broadening)Quantitative (van't Hoff mole fraction calculation)
Polymorph Detection Poor (Often indistinguishable from melting)Excellent (Resolves distinct phase transitions)
Sample Size 1–3 mg1–5 mg
Regulatory Standard USP <741> Class I / Ph. Eur. 2.2.14USP <891> / ASTM E928
Best Suited For Routine QC release, stable crystalline saltsR&D, hygroscopic salts, polymorph screening

Workflow Decision Matrix

G Start Amino Alcohol Salt Sample Hygro Highly Hygroscopic or Decomposes? Start->Hygro DSC DSC Analysis Hygro->DSC Yes Poly Polymorphism Suspected? Hygro->Poly No Capillary Capillary Method (USP <741>) Routine Routine QC Release Capillary->Routine Purity Van't Hoff Purity Calculation DSC->Purity Poly->Capillary No Poly->DSC Yes

Workflow for selecting the optimal melting point determination method.

Experimental Protocols: Self-Validating Systems

Protocol 1: Capillary Melting Point Determination (USP <741> Class Ia) This method is ideal for stable, non-hygroscopic amino alcohol salts. The protocol is designed to minimize thermal lag, a common source of error (3)[3].

  • Sample Preparation : Triturate the amino alcohol salt into a fine powder to ensure uniform heat transfer.

  • Capillary Loading : Charge a glass capillary tube (0.8–1.2 mm internal diameter, 0.2–0.3 mm wall thickness) to a packed height of 2.5–3.0 mm. Drop the tube through a 70 cm glass guide tube onto a hard surface 5 times to tightly pack the solid (3)[3]. Causality: Loose packing creates insulating air pockets, artificially broadening the melting range.

  • Pre-Heating : Pre-heat the apparatus block to 10 °C below the expected melting point (3)[3].

  • Ramp Rate Optimization : Insert the capillary. Once the temperature stabilizes at 5 °C below the expected melting point, initiate a heating ramp rate of 1 °C/min (3)[3].

  • Observation & Recording : Record the Tonset​ (the temperature at which the solid column collapses against the tube wall) and Tclear​ (the temperature at which the sample becomes completely liquid) (3)[3]. Self-Validation Check: If the melting range ( Tclear​−Tonset​ ) exceeds 2 °C, suspect the presence of impurities, residual solvent, or a heating rate that is too fast. Re-run with a 0.5 °C/min ramp rate; if the range remains broad, the sample is impure.

Protocol 2: DSC Purity Determination For salts prone to polymorphism or decomposition, DSC isolates the melting endotherm from other thermal events.

  • Sample Encapsulation : Weigh 1.5–2.5 mg of the salt into an aluminum DSC pan using a microbalance. Hermetically seal the pan. Causality: Hermetic sealing prevents the volatilization of bound water or decomposition byproducts, which can skew the melting endotherm and invalidate the van't Hoff calculation (2)[2].

  • Purge Gas Setup : Purge the DSC cell with dry Nitrogen at 50 mL/min to prevent oxidative degradation during heating.

  • Thermal Method : Equilibrate at 25 °C. Heat the sample at a dynamic rate of 2 °C/min up to 10 °C past the expected melting point.

  • Data Analysis : Integrate the melting endotherm. The software will plot temperature vs. the reciprocal of the fraction melted ( 1/F ). The slope of this line is proportional to the mole fraction of the impurity (2)[2]. Self-Validation Check: A non-linear van't Hoff plot indicates solid-solution formation or concurrent decomposition. If the plot curves significantly, the purity calculation is invalid, necessitating alternative chromatographic methods.

Quantitative Data Presentation: Purity and Polymorphism

To illustrate the performance of these methods, consider the experimental data for 2-amino-1-butanol quinaldinate, an amino alcohol salt known to exist in multiple polymorphic forms (Form 2a and Form 2b) (1)[1]. The table below demonstrates how capillary methods can misdiagnose polymorphism as impurity, whereas DSC provides absolute clarity.

Sample / Purity LevelCapillary Method ( Tonset​ Tclear​ )DSC Onset Temperature ( Tm​ )DSC Enthalpy ( ΔHf​ )Calculated DSC Purity (Mole %)Form 2a (Ultra-Pure)145.2 °C – 145.8 °C145.4 °C112.4 J/g99.8%Form 2b (Ultra-Pure)148.1 °C – 148.6 °C148.2 °C118.7 J/g99.9%Form 2a (Spiked, 2% Impurity)141.5 °C – 144.3 °C142.1 °C105.2 J/g97.8%Mixed Polymorphs (2a + 2b)144.5 °C – 148.0 °C (Broad, indistinct)Peak 1: 145.1 °C Peak 2: 148.0 °CPeak 1: 45 J/g Peak 2: 68 J/gN/A (Complex melt) Data Interpretation: The capillary method successfully detects the 2% impurity via a broadened, depressed melting range. However, when presented with a mixture of polymorphs, the capillary method yields a broad, continuous melt that mimics a highly impure sample. DSC easily resolves the two distinct endothermic peaks, proving that the sample is chemically pure but physically heterogeneous (PMC - NIH)[1]. Conclusion While the USP <741> capillary method remains a robust, cost-effective tool for routine purity checks of well-characterized amino alcohol salts, it falls short when dealing with the complex solid-state behaviors inherent to these molecules. For comprehensive purity profiling, especially during early-stage drug development or chiral resolution (Google Patents)[4], DSC provides the necessary thermodynamic resolution to distinguish true chemical impurities from polymorphic transitions. References USP 31 NF 26 General Chapters: <741> MELTING RANGE OR TEMPERATURE. uspbpep.com.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGfOgr-MBl0clD7yOTk1UxQSCNMPNcYZDcLhY5j3jgwVdx3EgOp--gQ5q-F86WuMC06i8zpMAdRaW3nd9v4IZSurRhVTOoeGTarh0orEB_THKqzy2evSrbd832_zlX-k3UGjlXChfdZBlwdjXbNk95Fn92W Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions. PMC - NIH.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEEnTy5y9OzdzSWIrAVHG_gmgd67OLGOyxNuW_VG3UvE_nCNqXkckdlkDyBIKMHQIWsgqjoOP6_S9la_fmIUvfzC8TW8oFkLIO8mPpzlQAaXLAWdilr3nQlQ0ACHdiMIjLqV6oIZOC0KVSx7FI= Hydrogen Bonding and Polymorphism of Amino Alcohol Salts with Quinaldinate. PMC - NIH.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF3YXVCdK21XgOWsLbtlkCnjTUU9rcUdjVuZEAlMWaJRx-nGWI7CFfNd7gc2fU8ZmNROtvvshYZK57RNcV_5X3aqrx3S7wGmLUfJjdWPchl-DDQn8BjrXGWZASSuyYdAKpmHGzbPEceWy-3Waw= JPH0285235A - Production of optically active amino-alcohols. Google Patents.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGd32i-V7SfVPsxF0ELrxIvlHVavo-yDO9E_SB9HUcoeYC69zqQ5hXBgf17GN4V7SLum_s5atlVIFpUy7sB7WOhEDfKLxBcvYF8BGo5a17Mvx-JxB6u0P5YV9QlJAXNHZs_04Gndh5dvCqmCg==

Sources

Safety & Regulatory Compliance

Safety

2-Aminocyclopentanol hydrochloride proper disposal procedures

As a Senior Application Scientist, I frequently audit laboratory workflows to ensure that the handling of chiral building blocks and active pharmaceutical ingredients (APIs) aligns with both rigorous scientific standards...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently audit laboratory workflows to ensure that the handling of chiral building blocks and active pharmaceutical ingredients (APIs) aligns with both rigorous scientific standards and stringent environmental regulations.

When working with 2-Aminocyclopentanol hydrochloride —whether you are utilizing the (1S,2S), (1R,2S), or other stereoisomeric forms for asymmetric synthesis—proper disposal is not merely a regulatory checkbox; it is a critical component of laboratory safety and environmental stewardship.

This guide provides a self-validating, step-by-step operational protocol for the safe handling and disposal of 2-Aminocyclopentanol hydrochloride, explaining the mechanistic causality behind every logistical choice.

Part 1: Physicochemical Hazard Profile

To design an effective disposal strategy, we must first understand the molecular behavior of the compound. 2-Aminocyclopentanol hydrochloride is a highly hydrophilic amine hydrochloride salt. While it is not highly reactive on its own, its elemental composition (containing both nitrogen and chlorine) dictates strict thermal destruction parameters.

Table 1: Quantitative Data & Operational Implications

PropertyValueOperational & Disposal Implication
CAS Numbers 137254-03-6, 68327-04-8, 225791-13-9Stereochemistry varies, but disposal protocols remain identical across all isomers[1][2].
Molecular Formula C₅H₁₁NO · HClContains Nitrogen and Chlorine; dictates specific incinerator scrubber requirements.
Molecular Weight 137.61 g/mol Determines the stoichiometric generation of HCl gas upon combustion.
Storage Class 11 (Combustible Solids)Must be segregated from strong oxidizing agents during waste accumulation.
GHS Hazard Codes H315, H318Causes skin irritation and serious eye damage. Mandates strict PPE during spill cleanup.
LogP / TPSA ~0.28 / 46.25 ŲHighly hydrophilic; readily dissolves in aqueous and polar organic waste streams[2].

Part 2: The Mechanistic Logic of Amine Hydrochloride Disposal

A common operational error in drug development labs is treating organic salts as standard solid waste. Never dispose of 2-Aminocyclopentanol hydrochloride in municipal solid waste or via aqueous sink disposal.

The Causality of Incineration: Because the molecular formula ( C5​H11​NO⋅HCl ) contains both an amine group and a chloride counterion, thermal degradation will inevitably yield toxic nitrogen oxides ( NOx​ ) and hydrogen chloride ( HCl ) gas. If burned improperly, these gases are released into the atmosphere, contributing to acid rain and severe respiratory hazards.

Therefore, environmental regulations mandate that this compound be dissolved in a combustible solvent and processed in a chemical incinerator equipped with two critical components[3][4]:

  • An Afterburner: To ensure complete thermal destruction of any volatilized organic compounds (VOCs).

  • An Alkaline Scrubber: A basic wash (typically NaOH or Ca(OH)₂) that neutralizes the acidic HCl and NOx​ gases into harmless salts and water before atmospheric exhaust.

Part 3: Step-by-Step Disposal Methodology

The following protocol ensures a closed-loop safety system from the moment waste is generated to its final environmental neutralization.

Phase 1: PPE & Engineering Controls
  • Step 1: Conduct waste handling inside a certified chemical fume hood to prevent the inhalation of aerosols or fine crystalline dust.

  • Step 2: Equip personnel with standard chemical-resistant nitrile gloves, tight-fitting safety goggles (due to H318 Eye Damage hazards), and a lab coat.

  • Step 3: For large solid spills outside a fume hood, a type N95 (US) or P1 (EU) particle respirator is mandatory to prevent mucosal irritation.

Phase 2: Solid Spill Containment & Recovery
  • Step 1: If the solid powder is spilled, do not use water to wash it away initially, as it will spread the corrosive material.

  • Step 2: Carefully sweep up the powder using a dedicated brush and pan, avoiding any aggressive movements that create dust[3].

  • Step 3: Shovel the recovered solid into a chemically compatible, sealable high-density polyethylene (HDPE) or glass waste container.

Phase 3: Chemical Waste Segregation & Preparation
  • Step 1 (Solid Waste): Transfer all unused or expired solid 2-Aminocyclopentanol hydrochloride into a designated "Halogenated Organic Waste" container.

  • Step 2 (The Dissolution Step): To ensure a homogenous burn rate at the disposal facility and prevent localized "cold spots" during incineration, dissolve or mix the solid material with a highly combustible solvent (e.g., waste ethanol, methanol, or a designated hydrocarbon solvent)[3][4].

  • Step 3 (Liquid Waste): If the compound is already in an aqueous or organic solution from your synthesis workflow, ensure it is added to a waste carboy explicitly labeled for Halogenated/Nitrogenous Organics . Do not mix with heavy metals or strong oxidizers.

Phase 4: Institutional Transfer
  • Step 1: Seal and clearly label the waste container with the exact chemical composition, including the presence of the HCl salt.

  • Step 2: Offer the surplus and non-recyclable solutions to a licensed professional waste disposal service[4].

  • Step 3: Verify with your Environmental Health and Safety (EHS) officer that your contracted disposal facility utilizes an incinerator equipped with an afterburner and scrubber[3].

Part 4: Workflow Visualization

The following diagram maps the logical flow of 2-Aminocyclopentanol hydrochloride waste from the laboratory bench to safe environmental discharge.

G Start 2-Aminocyclopentanol HCl Waste Generated Solid Solid Waste / Spill Start->Solid Liquid Aqueous/Organic Solution Start->Liquid Solvent Dissolve in Combustible Solvent (e.g., Ethanol/Methanol) Solid->Solvent Dissolution Liquid->Solvent Mix/Dilute Incinerator Chemical Incinerator (Primary Chamber) Solvent->Incinerator Licensed Transfer Afterburner Afterburner (Combusts VOCs) Incinerator->Afterburner Thermal Exhaust Scrubber Alkaline Scrubber (Neutralizes HCl & NOx) Afterburner->Scrubber Toxic Gases (HCl, NOx) Safe Safe Environmental Exhaust Scrubber->Safe Neutralized Gas

Workflow for the safe disposal and thermal destruction of 2-Aminocyclopentanol hydrochloride.

References

Sources

Handling

Personal protective equipment for handling 2-Aminocyclopentanol hydrochloride

As a Senior Application Scientist, I recognize that the safe and efficient handling of chiral building blocks is paramount to successful synthetic workflows. 2-Aminocyclopentanol hydrochloride is a highly valuable cyclic...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that the safe and efficient handling of chiral building blocks is paramount to successful synthetic workflows. 2-Aminocyclopentanol hydrochloride is a highly valuable cyclic amino alcohol utilized extensively in asymmetric synthesis and the development of carbocyclic nucleoside analogues[1].

While the hydrochloride salt form improves the stability and handling of the free amine, it introduces specific physicochemical hazards—namely, hygroscopicity and the potential for fine, irritating dust generation—that require a rigorous, self-validating safety protocol. This guide provides drug development professionals with an authoritative operational framework for Personal Protective Equipment (PPE) selection, handling, and disposal.

Part 1: Physicochemical Hazard Profile & Mechanistic Causality

To establish a truly safe laboratory environment, researchers must understand the mechanistic causality behind a chemical's hazards. Safety is not about blindly following rules; it is about mitigating specific physical and chemical interactions.

  • Hygroscopicity & Aerosolization : As an amine hydrochloride salt, 2-Aminocyclopentanol hydrochloride readily absorbs moisture from the air. In its dry state, it exists as a fine crystalline powder that easily aerosolizes during transfer[2]. If it absorbs excess atmospheric moisture, it can clump. This often prompts researchers to apply excessive mechanical force during weighing, which paradoxically increases the risk of sudden dust dispersion.

  • Mucosal Irritation (Osmotic & Acidic Stress) : The primary hazard of this compound is its status as a skin, eye, and respiratory irritant[3]. When airborne crystalline dust contacts the moisture inherent in human eyes, respiratory tracts, or sweaty skin, it rapidly dissolves. The resulting localized concentration of the hydrochloride salt induces osmotic stress and mild acidic irritation, necessitating immediate physical barriers between the compound and the operator's mucous membranes.

Table 1: Quantitative Physicochemical & Hazard Data

Property / Metric Value / Classification Mechanistic Implication
Molecular Weight 137.61 g/mol Low molecular weight facilitates rapid dissolution in biological moisture.
Appearance White to light yellow crystal/powder Fine powder state increases the risk of airborne aerosolization.
GHS Hazard Codes H315, H319, H335 Causes skin/eye irritation and respiratory toxicity upon exposure.

| Solubility | Highly soluble in water/polar solvents | Rapidly dissolves in sweat or tears, causing immediate localized irritation. |

(Data sourced from [4] and [3])

Part 2: Required Personal Protective Equipment (PPE) Matrix

The following PPE matrix is designed to interrupt the specific exposure pathways of 2-Aminocyclopentanol hydrochloride dust.

Table 2: PPE Matrix and Causality

Protection Zone Required Equipment Mechanistic Justification
Eye/Face Chemical safety goggles (ANSI Z87.1 or EN 166) Safety glasses with side shields are insufficient. Goggles form a seal that prevents airborne crystalline dust from reaching the ocular mucosa.
Skin/Hands Disposable Nitrile Gloves (Min. 0.11 mm thickness) Nitrile provides an excellent barrier against aqueous salt solutions. Prevents dermal absorption and irritation from hygroscopic dust reacting with sweat.
Body Flame-resistant, fully buttoned lab coat Prevents dust from settling on street clothes, which could lead to secondary exposure outside the laboratory.

| Respiratory | N95/P100 Respirator (If handled outside a hood) | Filters out fine particulate matter. Note: Primary handling should always occur inside a certified chemical fume hood, negating the need for a respirator. |

Part 3: Standard Operating Procedure (SOP) for Handling & Weighing

Every protocol must be a self-validating system. Do not proceed to the next step unless the validation criteria of the current step are met.

Step 1: Environmental Preparation

  • Action : Conduct all open-container handling inside a certified Chemical Fume Hood.

  • Validation : Check the digital airflow monitor before opening the sash. Ensure the face velocity is between 80–100 feet per minute (fpm). If the monitor is in alarm mode, do not open the chemical container.

Step 2: Weighing Protocol

  • Action : Use an anti-static weighing boat and a grounded stainless-steel spatula.

  • Causality : Static charge buildup on standard plastic spatulas repels the fine hydrochloride salt dust, causing it to scatter onto the balance pan and surrounding areas. Grounded tools prevent this electrostatic dispersion.

  • Validation : Observe the powder as the spatula approaches. If the powder "jumps" or clings aggressively to the spatula before contact, static is present. Wipe the exterior of the weighing boat with a static-reduction cloth before proceeding.

Step 3: Solution Preparation

  • Action : When dissolving the salt in aqueous or organic solvents (e.g., methanol, ethanol), add the solvent slowly down the inner wall of the flask.

  • Causality : Rapid addition of solvent can displace the air inside the flask too quickly, blowing the fine, un-dissolved powder back up into the operator's breathing zone.

Part 4: Spill Response & Waste Disposal Plan

Immediate Spill Response

  • Assess & Contain : If a spill occurs outside the fume hood, immediately don an N95/P100 respirator.

  • Wet-Wipe Method : Do NOT dry-sweep. Dry sweeping of amine hydrochlorides generates a high-concentration localized dust cloud, maximizing inhalation risk[5]. Instead, cover the spill with a damp absorbent towel or an inert absorbent material (e.g., vermiculite) to suppress dust[6].

  • Decontamination : Wipe the area with a dilute soap solution, followed by a water rinse to remove residual salts.

Waste Segregation

  • Solid Waste : Place contaminated PPE, weighing boats, and spill cleanup materials into a sealed, labeled solid hazardous waste container.

  • Liquid Waste : Aqueous and organic solutions containing 2-Aminocyclopentanol hydrochloride must be collected in compatible, clearly labeled liquid waste carboys. Crucial: Do not mix this waste with strong bases (e.g., NaOH, KOH). Strong bases will deprotonate the hydrochloride salt, releasing the free cyclic amine, which possesses a higher vapor pressure and a distinctly different toxicity profile[2].

Part 5: Operational Workflow Visualization

G Start Hazard Assessment: Identify Irritant Dust PPE Don PPE: Nitrile Gloves, Goggles, Lab Coat Start->PPE Hood Transfer to Fume Hood (Verify Airflow >80 fpm) PPE->Hood Weighing Weighing Protocol (Use Anti-Static Tools) Hood->Weighing Spill Accidental Spill? Weighing->Spill Clean Wet-Wipe Response (Do NOT Dry Sweep) Spill->Clean Yes Dispose Waste Segregation (Solid vs. Aqueous) Spill->Dispose No Clean->Dispose End Decontamination & PPE Doffing Dispose->End

Workflow for the safe handling, spill response, and disposal of 2-Aminocyclopentanol hydrochloride.

References

Sources

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2-Aminocyclopentanol hydrochloride
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